Product packaging for 3-Nitrochalcone(Cat. No.:CAS No. 24721-24-2)

3-Nitrochalcone

Cat. No.: B7762955
CAS No.: 24721-24-2
M. Wt: 253.25 g/mol
InChI Key: SMFBODMWKWBFOK-MDZDMXLPSA-N
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Description

3-Nitrochalcone is a useful research compound. Its molecular formula is C15H11NO3 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO3 B7762955 3-Nitrochalcone CAS No. 24721-24-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-11H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFBODMWKWBFOK-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-48-2, 24721-24-2
Record name Chalcone, 3-nitro-
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Record name 2-Propen-1-one, 3-(3-nitrophenyl)-1-phenyl-, (E)-
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Record name 3-nitrochalcone
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Foundational & Exploratory

What is the chemical structure of 3-Nitrochalcone?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of 3-Nitrochalcone. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical Identity and Structure

This compound is an organic compound belonging to the chalcone (B49325) family, which are precursors to flavonoids and isoflavonoids.[1] Its structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, with a nitro group substituted at the third position of one of the aromatic rings.[1] The formal IUPAC name for this compound is (2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one.[1]

The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule, making it a subject of interest in medicinal chemistry and organic synthesis.[1][2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 3-(3-nitrophenyl)-1-phenylprop-2-en-1-one[3]
Synonyms 3-Nitrobenzylideneacetophenone, (2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one, m-Nitrostyryl phenyl ketone[1]
CAS Number 614-48-2[1][3][4][5]
Molecular Formula C₁₅H₁₁NO₃[1][3][4]
SMILES String C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)--INVALID-LINK--[O-][3]
InChI Key SMFBODMWKWBFOK-UHFFFAOYSA-N[1][3]

Physicochemical and Spectroscopic Properties

This compound typically presents as a yellow crystalline solid and is more soluble in organic solvents than in water.[1] Its physicochemical and spectroscopic data are crucial for its identification, characterization, and application in further research.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 253.26 g/mol [1][5][6]
Appearance Light yellow to yellow crystalline solid/powder[1][2][6]
Melting Point 144-146 °C[2][6]
Purity >98.0% (GC)[1][6]

Table 3: Spectroscopic Data for this compound

SpectroscopyKey Features
FTIR (KBr, cm⁻¹) νmax: 1650 (C=O), 1523 (C=C), 1345 (N-O), 983 (C=C trans)[7]
¹H NMR (600 MHz, DMSO-d₆) δ (ppm): 8.58 (s, 1H), 8.25–8.22 (m, 3H), 7.92 (t, J = 7.4 Hz, 1H), 7.83 (t, J = 7.7 Hz, 1H), 7.74 (d, J = 7.4 Hz, 1H), 7.70 (t, J = 7.9 Hz, 1H), 7.57 (d, J = 16.3 Hz, 1H), 7.51 (d, J = 16.3 Hz, 1H)[7]
¹³C NMR (150 MHz, DMSO-d₆) δ (ppm): 192.6, 148.7, 147.0, 143.6, 136.3, 135.6, 135.0, 134.9, 132.0, 130.8, 129.5, 128.6, 125.4, 125.0, 123.9[7]
Mass Spectrometry Electron ionization spectra are available in the NIST WebBook.[4]

Synthesis of this compound: Experimental Protocol

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an appropriately substituted benzaldehyde (B42025) and an acetophenone (B1666503).[2]

Objective: To synthesize this compound via a base-catalyzed Claisen-Schmidt condensation reaction.

Reactants:

Protocol:

  • Preparation of Reactant Solution: In a suitable flask, dissolve 3-nitrobenzaldehyde (e.g., 0.75 g, 5 mmol) and acetophenone (e.g., 0.60 mL) in ethanol (e.g., 4.0 mL).[8]

  • Initiation of Condensation: To the stirred solution, add a solution of sodium hydroxide (e.g., 0.5 mL) dropwise. The reaction is typically carried out in an ice-salt bath to control the initial exothermic reaction.[7][8]

  • Reaction Progression: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The mixture will typically turn cloudy as the product begins to precipitate.[7][8] The reaction is generally stirred for approximately 2-3 hours.[7][9]

  • Isolation of Crude Product: Once the reaction is complete, add ice water (e.g., 10-15 mL) to the flask to precipitate the product fully.[8] Collect the precipitate by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the collected solid with cold water to remove any remaining base and other water-soluble impurities.[7][8]

  • Purification: Recrystallize the crude product from a suitable solvent or solvent pair, such as dichloromethane/n-hexane or ethanol, to yield the purified this compound.[7][8] The purified product should be a pale yellow solid.

Diagram 1: Synthesis Workflow for this compound

G cluster_reactants Reactants cluster_process Process cluster_steps Purification cluster_product Final Product R1 3-Nitrobenzaldehyde P1 Claisen-Schmidt Condensation R1->P1 R2 Acetophenone R2->P1 P2 Base Catalyst (NaOH) Ethanol Solvent P1->P2 S1 Precipitation (Ice Water) P1->S1 S2 Filtration S1->S2 S3 Recrystallization S2->S3 FP Pure this compound S3->FP

Caption: Workflow of this compound synthesis via Claisen-Schmidt condensation.

Biological Activities and Potential Applications

Nitrochalcones, including this compound, have garnered significant interest from chemists and biochemists due to their wide range of pharmacological activities.[7] These compounds are being investigated for their potential as therapeutic agents.

  • Antimicrobial Activity: this compound has demonstrated notable antimicrobial properties.[1] Studies have evaluated its efficacy against various bacterial and fungal strains, with some derivatives showing potent activity. For example, related nitrochalcones have shown strong activity against Pseudomonas fluorescence.[10]

  • Anti-inflammatory Properties: The compound has exhibited significant anti-inflammatory effects in various experimental models.[2][9] Research on different nitrochalcone isomers suggests that the position of the nitro group can influence the potency of the anti-inflammatory response.[7][11]

  • Anticancer Potential: Preliminary research has indicated that this compound may possess anticancer properties.[1][2] Chalcones are known to interact with various biological targets, and the introduction of a nitro group can modulate this activity, making them promising candidates for further investigation in oncology.[7]

  • Synthetic Intermediate: Beyond its direct biological effects, this compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds, such as indoles, quinolines, and benzothiophenes.[7]

Diagram 2: Reported Biological Activities of this compound

G cluster_activities Biological Activities cluster_applications Potential Applications cluster_synthesis Chemical Utility center_node This compound A1 Antimicrobial center_node->A1 A2 Anti-inflammatory center_node->A2 A3 Anticancer center_node->A3 Syn Intermediate for Heterocycle Synthesis center_node->Syn App1 Development of New Antibiotics A1->App1 App2 Novel Anti-inflammatory Drugs A2->App2 App3 Oncology Research A3->App3

Caption: Logical relationship of this compound's core activities and applications.

References

3-Nitrochalcone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Physical, Chemical, and Biological Properties of 3-Nitrochalcone (B1353257)

Introduction

This compound, systematically known as (2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one, is an aromatic ketone and a member of the chalcone (B49325) family. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a nitro group at the 3-position of one of the phenyl rings significantly influences its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities, including its anticancer and antimicrobial mechanisms.

Physical and Chemical Properties

This compound is a light yellow to yellow crystalline solid at room temperature.[1][2] It is generally more soluble in organic solvents than in water.[1] The key physical and chemical properties are summarized in the tables below.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₅H₁₁NO₃[1][3]
Molecular Weight 253.26 g/mol [1][2]
Appearance Light yellow to yellow powder/crystal[1][2]
Melting Point 142-146 °C[4][5][6]
Boiling Point 418.7 °C at 760 mmHg[4]
Density 1.255 g/cm³[4]
Flash Point 199.9 °C[4]
Refractive Index 1.651[4]
Solubility Soluble in organic solvents, sparingly soluble in water.[1]
Spectroscopic Data
SpectroscopyKey Peaks/SignalsReference(s)
¹H NMR (CDCl₃) δ (ppm): 8.50 (s), 8.25 (m), 8.05 (m), 7.93 (d), 7.82 (d), 7.67 (t), 7.62 (t), 7.54 (d)[7][8]
¹³C NMR (CDCl₃) Peaks corresponding to aromatic carbons, carbonyl carbon, and vinylic carbons.[3][9]
FTIR (KBr) ν (cm⁻¹): ~1650-1667 (C=O stretch), ~1511-1523 (C=C stretch), ~1333-1345 (N-O stretch of NO₂), ~977-983 (C=C trans bend)[2]
Mass Spec. (EI) m/z: 253 (M⁺), 236 (M-OH)⁺, 176, 130, 105, 102, 77[4][10]
UV-Vis Two main absorption bands: a strong band between 335-435 nm and a less intense band between 220-300 nm.[11]

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

The most common method for synthesizing this compound is the Claisen-Schmidt condensation of 3-nitrobenzaldehyde (B41214) with acetophenone (B1666503) in the presence of a base.[12][13]

Materials:

  • 3-nitrobenzaldehyde

  • Acetophenone

  • Ethanol (B145695) (95%)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

  • Distilled water

  • Hydrochloric acid (HCl, dilute)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of 3-nitrobenzaldehyde and acetophenone in a minimal amount of 95% ethanol.[13]

  • While stirring the solution at room temperature, slowly add a catalytic amount of aqueous sodium hydroxide solution.[2]

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2] The reaction typically proceeds for several hours.[13]

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[13]

  • Acidify the mixture with dilute hydrochloric acid to a neutral pH to precipitate the crude product.[13]

  • Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining base and other water-soluble impurities.[13]

  • Dry the crude this compound product in air or in a desiccator.[13]

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product with high purity.[14][15]

Materials:

  • Crude this compound

  • Ethanol (95%) or another suitable solvent (e.g., methanol, hexane/ethyl acetate (B1210297) mixture)[14]

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and vacuum flask

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol to dissolve the solid completely.[14]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.[15]

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.[15]

  • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[14]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[14]

  • Dry the purified crystals of this compound. The purity can be checked by measuring its melting point.[14]

Mandatory Visualizations

Synthesis and Purification Workflow

G Synthesis and Purification of this compound cluster_synthesis Synthesis (Claisen-Schmidt Condensation) cluster_purification Purification (Recrystallization) Reactants 3-Nitrobenzaldehyde + Acetophenone Reaction Stirring at RT Reactants->Reaction Solvent Ethanol Solvent->Reaction Base NaOH (aq) Base->Reaction Quench Ice Water Quench Reaction->Quench Precipitation Acidification (HCl) Quench->Precipitation Crude_Product Crude this compound Precipitation->Crude_Product Dissolution Dissolve in Hot Ethanol Crude_Product->Dissolution Cooling Slow Cooling & Crystallization Dissolution->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Pure_Product Pure this compound Washing->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Anticancer Signaling Pathway of a 3-Nitrophenyl Chalcone Derivative

A benzofuran (B130515) ring-linked 3-nitrophenyl chalcone derivative has been shown to induce apoptosis and cause cell cycle arrest in colon cancer cells.[1]

G Anticancer Mechanism of a 3-Nitrophenyl Chalcone Derivative cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_cellcycle Cell Cycle Regulation Chalcone_ext 3-Nitrophenyl Chalcone Derivative DR4 DR-4 Activation Chalcone_ext->DR4 Caspase8 Caspase-8 Activation DR4->Caspase8 Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 Chalcone_int 3-Nitrophenyl Chalcone Derivative Bcl2 Bcl-2 Inhibition Chalcone_int->Bcl2 Mito Mitochondrial Dysfunction Bcl2->Mito | CytoC Cytochrome c Release Mito->CytoC CytoC->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Chalcone_cc 3-Nitrophenyl Chalcone Derivative G0G1 G0/G1 Phase Arrest Chalcone_cc->G0G1 Prolif_Inhibit Inhibition of Proliferation G0G1->Prolif_Inhibit

Caption: Proposed anticancer signaling pathways of a 3-nitrophenyl chalcone derivative.

Biological Activities and Mechanisms of Action

Chalcones, including this compound and its derivatives, have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][16]

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A benzofuran ring-linked 3-nitrophenyl chalcone derivative demonstrated selective cytotoxic effects against colon cancer cells (HCT-116 and HT-29) with significantly lower IC₅₀ values compared to healthy colon cells.[1] The proposed mechanisms of action include:

  • Induction of Apoptosis: The compound triggers programmed cell death through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. It has been shown to activate DR-4 (Death Receptor 4) and inhibit the anti-apoptotic protein Bcl-2.[1]

  • Cell Cycle Arrest: The derivative causes cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[1]

  • Inhibition of Migration and Colony Formation: It has also been observed to inhibit the migration and colony-forming abilities of cancer cells in a dose-dependent manner.[1]

Chalcones, in general, are known to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of kinase activity, and induction of DNA damage.[1][17]

Antimicrobial Activity

This compound and its derivatives have also shown promising antimicrobial properties. They have been reported to be effective against a range of hospital-acquired pathogens.[18] The antimicrobial mechanisms are believed to involve:

  • Inhibition of Biofilm Formation: These compounds can significantly reduce the formation and viability of microbial biofilms, which are crucial for chronic infections.[18]

  • Reduction of Microbial Adhesion: They have been shown to decrease the adhesion of microbes to host cells, which is a critical initial step in the infection process.[18]

  • Efflux Pump Inhibition: Some chalcone derivatives have been found to potentiate the effects of antibiotics against resistant bacterial strains by inhibiting efflux pumps, which are responsible for pumping out antimicrobial agents from the bacterial cell.[19]

Conclusion

This compound is a versatile compound with well-defined physical and chemical properties and a straightforward synthetic route. Its diverse biological activities, particularly its anticancer and antimicrobial effects, make it a compound of significant interest for researchers in medicinal chemistry and drug development. The ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its efficacy against microbial biofilms, positions this compound and its derivatives as promising scaffolds for the development of novel therapeutic agents. Further research into structure-activity relationships and in vivo efficacy is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide to 3-Nitrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 3-Nitrochalcone, a synthetic organic compound belonging to the flavonoid family. It details the compound's chemical identity, synthesis protocols, and significant biological activities. Special emphasis is placed on its potential as an anticancer agent, with quantitative data on its cytotoxicity and a detailed exploration of its mechanism of action. This document is intended to serve as a core resource for professionals engaged in chemical synthesis and pharmaceutical research.

Chemical Identity and Properties

This compound is a chalcone (B49325) derivative characterized by a nitro group substituted on one of its phenyl rings. The precise nomenclature is crucial for unambiguous identification in research and development.

The standard IUPAC name for this compound is (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one . The "(E)-" prefix denotes the trans configuration of the substituents across the carbon-carbon double bond, which is the more stable and commonly synthesized isomer.[1]

Table 1: Chemical and Physical Properties of this compound

IdentifierValueReference
IUPAC Name (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one
Synonyms 3-Nitrobenzylideneacetophenone, m-Nitrostyryl phenyl ketone[2][3]
CAS Number 614-48-2[2][4]
Molecular Formula C₁₅H₁₁NO₃[2][4]
Molecular Weight 253.25 g/mol [2]

Synthesis of this compound

The primary and most efficient method for synthesizing chalcones, including this compound, is the Claisen-Schmidt condensation .[1][5] This base-catalyzed aldol (B89426) condensation reaction involves an acetophenone (B1666503) derivative and a benzaldehyde (B42025) derivative. For this compound, the reactants are acetophenone and 3-nitrobenzaldehyde (B41214).[6] The electron-withdrawing nature of the nitro group on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and often leading to high yields.[5]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from established procedures for nitrochalcone synthesis.[7]

Materials:

  • 3-Nitrobenzaldehyde

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (B145695) (95%)

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Catalyst Preparation: Prepare a solution of NaOH (approx. 6.7 mmol) in 6 mL of deionized water.

  • Cooling: Cool the NaOH solution to 0°C using an ice bath. Slowly add 10 mL of ethanol to the cooled solution while stirring.

  • Reactant Addition: Remove the flask from the ice bath and allow it to reach room temperature. Slowly add acetophenone (approx. 10 mmol) to the mixture.

  • Condensation: Following the addition of acetophenone, slowly add 3-nitrobenzaldehyde (10 mmol) to the reaction mixture.

  • Reaction: Allow the mixture to stir at room temperature using a magnetic stirrer for approximately 2-3 hours. The progress can be monitored using Thin-Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture in an ice bath (0°C) for up to 24 hours to ensure complete precipitation of the product.

  • Isolation: Filter the solid product from the crude mixture using a Büchner funnel. Wash the collected solid with cold water to remove any remaining base.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as a dichloromethane/ethanol mixture, to yield the purified this compound. Dry the resulting crystals before characterization.

G cluster_reactants Reactants cluster_catalyst Catalyst System r1 Acetophenone process Claisen-Schmidt Condensation (Room Temp, 2-3h) r1->process r2 3-Nitrobenzaldehyde r2->process c1 NaOH (Base) c1->process c2 Ethanol / Water c2->process precip Precipitation & Isolation (Cooling, Filtration) process->precip purify Purification (Recrystallization) precip->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Biological and Pharmacological Activity

Nitrochalcones are of significant interest to medicinal chemists due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][8]

Anticancer Activity

The most promising therapeutic application of this compound derivatives is in oncology. A recent study investigated a novel benzofuran (B130515) ring-linked 3-nitrophenyl chalcone derivative, [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one], against human colon cancer cell lines.[9][10] The compound demonstrated selective and potent cytotoxicity against cancer cells while showing significantly lower impact on healthy colon cells.[9][10]

Antimicrobial Activity

Certain derivatives of this compound have also been evaluated for their antimicrobial effects. For instance, (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one was identified as having strong activity against the bacterium Pseudomonas fluorescence.[11]

Table 2: Summary of Quantitative Biological Data

Compound/DerivativeTargetAssayEndpointValueReference
Benzofuran-linked 3-nitrophenyl chalconeHCT-116 Colon Cancer CellsSRB AssayIC₅₀ (48h)1.71 µM[9][10]
Benzofuran-linked 3-nitrophenyl chalconeHT-29 Colon Cancer CellsSRB AssayIC₅₀ (48h)7.76 µM[9][10]
Benzofuran-linked 3-nitrophenyl chalconeCCD-18Co Healthy Colon CellsSRB AssayIC₅₀ (48h)> 10 µM[9][10]
(E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-oneP. fluorescenceBroth DilutionMIC20 µg/mL[11]

Mechanism of Action in Cancer

Understanding the molecular mechanism is critical for drug development. Studies on the benzofuran-linked 3-nitrophenyl chalcone derivative have elucidated a multi-faceted mechanism of action in colon cancer cells.[9][10] The compound effectively induces programmed cell death (apoptosis) and halts the cell division cycle.

The primary mechanisms identified are:

  • Induction of Apoptosis: The compound activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. It specifically upregulates Death Receptor 4 (DR-4) at the cell membrane and acts on the BCL-2 family of proteins intracellularly to trigger caspase activation.[9][10]

  • Cell Cycle Arrest: Treatment with the compound causes a statistically significant arrest of the cell cycle at the G0/G1 phase, preventing cancer cells from progressing towards mitosis and proliferation.[9][10]

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm / Mitochondria cluster_nuc Nucleus compound 3-Nitrophenyl Chalcone Derivative dr4 DR-4 (Death Receptor) compound->dr4 activates bcl2 BCL-2 Family (Intrinsic Pathway) compound->bcl2 modulates cycle Cell Cycle Progression compound->cycle inhibits caspase Caspase-3/7 Activation dr4->caspase bcl2->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis arrest G0/G1 Phase Arrest cycle->arrest

Caption: Proposed anticancer mechanism of a this compound derivative.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds for drug development. Their straightforward synthesis via the Claisen-Schmidt condensation allows for the accessible production of diverse analogues. The potent and selective anticancer activity demonstrated by specific derivatives, mediated by the induction of apoptosis and cell cycle arrest, highlights their potential as lead compounds for novel cancer therapeutics. Further research into structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy is warranted to fully realize their clinical potential.

References

3-Nitrochalcone: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Nitrochalcone, a synthetic chalcone (B49325) derivative of significant interest in medicinal chemistry. This document consolidates essential data, including its chemical properties, synthesis protocols, and known biological activities, to support ongoing research and drug development efforts.

Core Properties of this compound

This compound, systematically named (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one, is an α,β-unsaturated ketone featuring a nitro functional group on one of its aromatic rings. This substitution pattern significantly influences its physicochemical properties and biological efficacy.

PropertyValueSource(s)
Chemical Formula C₁₅H₁₁NO₃[1]
Molecular Weight 253.25 g/mol [1]
CAS Number 614-48-2
Appearance Pale yellow to yellow solid
IUPAC Name (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one[1]

Synthesis of this compound

The primary method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate aldehyde and ketone. Specifically, 3-nitrobenzaldehyde (B41214) is reacted with acetophenone (B1666503) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 3-Nitrobenzaldehyde

  • Acetophenone

  • Ethanol (B145695)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol or a mixture of dichloromethane (B109758) and n-hexane)

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 3-nitrobenzaldehyde (1 equivalent) in ethanol.

  • To this solution, add acetophenone (1 equivalent).

  • In a separate beaker, prepare a solution of sodium hydroxide (1 equivalent) in water and cool it in an ice bath.

  • Slowly add the cold NaOH solution to the stirred mixture of aldehyde and ketone.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate of this compound will form. Cool the mixture in an ice bath to maximize precipitation.

  • Filter the crude product using a Büchner funnel and wash the solid with cold water to remove any remaining base.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or a dichloromethane/n-hexane mixture, to yield the pure product.

Biological Activities and Experimental Evaluation

This compound has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The following sections provide detailed protocols for evaluating these activities.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory potential of compounds.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Induction and Measurement cluster_3 Data Analysis acclimatize Acclimatize Animals fast Fast Overnight acclimatize->fast group Group Animals fast->group baseline Measure Baseline Paw Volume group->baseline administer Administer this compound or Vehicle baseline->administer induce Induce Edema with Carrageenan administer->induce measure Measure Paw Volume at Intervals induce->measure calculate Calculate % Inhibition of Edema measure->calculate analyze Statistical Analysis calculate->analyze

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animal Preparation: Use adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week. The animals should be fasted overnight with free access to water before the experiment.

  • Grouping: Divide the animals into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of this compound.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or this compound (dissolved in a suitable vehicle like 0.5% carboxymethylcellulose) orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. Statistical analysis is then performed to determine the significance of the observed anti-inflammatory effect.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.

Mechanism of Action: Inhibition of NF-κB Signaling Pathway

Chalcones, including nitro-substituted derivatives, have been reported to exert their anti-inflammatory and anticancer effects by modulating various cellular signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation, cell survival, and proliferation.

G cluster_0 Cytoplasm cluster_1 Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_p P-IκBα ikk->ikb_p Phosphorylation ikb IκBα nfkb NF-κB (p50/p65) ikb->ikb_p nfkb->ikb Inhibition nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation ub Ubiquitination ikb_p->ub Degradation proteasome Proteasomal Degradation ub->proteasome Degradation proteasome->nfkb Release chalcone This compound chalcone->ikk Inhibition chalcone->proteasome Inhibition dna κB DNA Binding Site nfkb_n->dna gene Gene Transcription (Inflammatory Mediators) dna->gene

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Chalcones can inhibit the NF-κB signaling pathway through several mechanisms.[2][3][4] They have been shown to inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[3] This inhibition prevents the subsequent ubiquitination and proteasomal degradation of IκBα.[2][3] As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.[3] Some chalcones may also directly interfere with the DNA-binding activity of NF-κB in the nucleus.[2]

References

The Advent and Ascendance of Nitrochalcones: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrochalcones, a prominent class of substituted chalcone (B49325) compounds, have carved a significant niche in the landscape of medicinal chemistry and drug discovery. Characterized by the presence of one or more nitro groups on their aromatic rings, these compounds have demonstrated a remarkable breadth of biological activities, ranging from potent anticancer and anti-inflammatory to antimicrobial and vasorelaxant effects. This technical guide provides a comprehensive overview of the discovery and historical development of nitrochalcones, detailed methodologies for their synthesis and characterization, and an in-depth exploration of their mechanisms of action through various signaling pathways. Quantitative data are systematically presented in tabular format to facilitate comparative analysis, and key cellular pathways and experimental workflows are visually represented through detailed diagrams to enhance understanding.

A Historical Overture: The Discovery of Chalcones and the Emergence of Nitro-Derivatives

The journey of chalcones began in 1881 when the German chemist Rainer Ludwig Claisen and his colleague A. Claparède first reported the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503), a reaction now famously known as the Claisen-Schmidt condensation.[1] However, it was the Polish chemist Stanisław Kostanecki who, in the late 19th and early 20th centuries, extensively studied these α,β-unsaturated ketones and is credited with coining the term "chalcone," derived from the Greek word "chalcos," meaning bronze, which alludes to the characteristic color of many of these compounds.[2][3]

While the initial focus was on the fundamental synthesis and structure of the chalcone backbone, the 20th century witnessed a surge in the exploration of substituted chalcones, driven by the quest for novel therapeutic agents.[4] The introduction of the nitro group (NO2), a potent electron-withdrawing moiety, onto the aromatic rings of the chalcone scaffold was a pivotal development. This structural modification was found to significantly influence the physicochemical properties and, consequently, the biological activities of the parent chalcone molecule.[5] Although a definitive first synthesis of a nitro-substituted chalcone is not prominently documented, numerous studies from the mid to late 20th century began to systematically investigate the synthesis and properties of these derivatives. These early explorations laid the groundwork for the extensive research that has since established nitrochalcones as a class of compounds with profound pharmacological potential.

Synthesis and Characterization of Nitrochalcones: The Claisen-Schmidt Condensation and Beyond

The Claisen-Schmidt condensation remains the cornerstone of nitrochalcone synthesis due to its simplicity, efficiency, and versatility.[6] The reaction involves the base-catalyzed aldol (B89426) condensation of a substituted benzaldehyde (B42025) (often a nitrobenzaldehyde) with a substituted acetophenone (which may also contain a nitro group), followed by dehydration to yield the corresponding nitrochalcone.

General Experimental Protocol for Claisen-Schmidt Condensation

Materials:

  • Substituted nitroacetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10-40% w/v in water or an alcohol)

  • Ethanol (B145695) or Methanol (B129727)

  • Glacial acetic acid or dilute HCl (for neutralization)

  • Distilled water

  • Ice bath

Procedure:

  • A solution of the substituted nitroacetophenone in ethanol or methanol is prepared in a round-bottom flask and cooled in an ice bath.

  • To this stirred solution, an aqueous or alcoholic solution of NaOH or KOH is added dropwise, maintaining the low temperature.

  • The substituted benzaldehyde, dissolved in a minimal amount of the same solvent, is then added slowly to the reaction mixture.

  • The reaction is typically stirred at room temperature for a period ranging from a few hours to overnight, and its progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water and neutralized with a dilute acid (e.g., HCl) to precipitate the crude nitrochalcone.

  • The solid product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Purification and Characterization:

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, methanol, or a mixture of solvents like dichloromethane/n-hexane.[7] Column chromatography on silica (B1680970) gel can also be employed for further purification if necessary.

  • Characterization: The structure and purity of the synthesized nitrochalcones are confirmed using various spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the stereochemistry of the α,β-unsaturated double bond (typically trans).

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl (C=O) and nitro (N-O) stretching vibrations.

    • Mass Spectrometry (MS): Determines the molecular weight of the compound.

    • Melting Point Analysis: Assesses the purity of the synthesized compound.

Variations in Synthetic Methodologies

To enhance reaction rates, improve yields, and align with the principles of green chemistry, several modifications to the classical Claisen-Schmidt condensation have been developed:

  • Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can significantly accelerate the reaction time and improve yields.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, leading to shorter reaction times and often cleaner reactions.

  • Solvent-Free Synthesis: Grinding the reactants with a solid base catalyst (e.g., solid NaOH or KOH) in a mortar and pestle offers an environmentally friendly, solvent-free alternative.[7]

Biological Activities of Nitrochalcones: A Quantitative Overview

Nitrochalcones exhibit a wide array of biological activities, with their potency and selectivity often depending on the number and position of the nitro groups on the aromatic rings. The following tables summarize some of the key quantitative data reported in the literature.

Table 1: Anticancer Activity of Selected Nitrochalcones
Compound IDCancer Cell LineIC₅₀ (µM)Reference
Ch-19 (2,4,6-trimethoxy-4′-nitrochalcone)KYSE-450 (Esophageal)4.97[8]
Ch-19 (2,4,6-trimethoxy-4′-nitrochalcone)Eca-109 (Esophageal)9.43[8]
(E)-1-(3'-nitrophenyl)-3-phenylprop-2-en-1-oneNot SpecifiedNot Specified[9]
2'-nitrochalconeNot SpecifiedNot Specified[5]
3'-nitrochalconeNot SpecifiedNot Specified[5]
4'-nitrochalconeNot SpecifiedNot Specified[5]
Table 2: Anti-inflammatory Activity of Selected Nitrochalcones
CompoundModelInhibition (%)Reference
2'-nitrochalconeCarrageenan-induced rat paw edemaTime-dependent effect[5]
3'-nitrochalconeCarrageenan-induced rat paw edemaTime-dependent effect[5]
4'-nitrochalconeCarrageenan-induced rat paw edemaTime-dependent effect[5]
Table 3: Antimicrobial Activity of Selected Nitrochalcones
CompoundMicroorganismMIC (µg/mL)Reference
4-nitro substituted chalcones (general)B. subtilisNot Specified[10]
4-nitro substituted chalcones (general)K. pneumoniaNot Specified[10]
4'-hydroxy-4-nitro chalconeStaphylococcus aureusZone of inhibition measured[7]
4'-hydroxy-4-nitro chalconeEscherichia coliZone of inhibition measured[7]

Mechanisms of Action: Unraveling the Signaling Pathways

The diverse biological effects of nitrochalcones stem from their ability to modulate multiple cellular signaling pathways.

Anticancer Activity: Induction of Apoptosis via ROS-Mediated Signaling

A primary mechanism underlying the anticancer activity of many nitrochalcones is the induction of apoptosis (programmed cell death) in cancer cells. This is often mediated by an increase in intracellular Reactive Oxygen Species (ROS).

Experimental Protocol: Measurement of Intracellular ROS

  • Cell Culture: Cancer cells are seeded in appropriate culture plates and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of the nitrochalcone compound for a specified duration.

  • Staining: The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Analysis: The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a flow cytometer or a fluorescence microscope.

The overproduction of ROS disrupts cellular redox homeostasis, leading to oxidative stress and the activation of downstream apoptotic pathways. This involves the modulation of key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Ultimately, this leads to the activation of the intrinsic mitochondrial pathway of apoptosis, characterized by the altered expression of Bcl-2 family proteins (e.g., upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2), release of cytochrome c from the mitochondria, and subsequent activation of caspase cascades (e.g., caspase-9 and caspase-3), which execute the apoptotic process.

ROS_Mediated_Apoptosis Nitrochalcone Nitrochalcone CancerCell Cancer Cell ROS ↑ Intracellular ROS CancerCell->ROS Induces MAPK MAPK Pathway (JNK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Mitochondria Mitochondria MAPK->Mitochondria NFkB->Mitochondria Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mitochondria->Bax CytochromeC Cytochrome c Release Bcl2->CytochromeC Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

ROS-Mediated Apoptotic Pathway Induced by Nitrochalcones.
Anti-inflammatory and Vasorelaxant Effects: Modulation of eNOS and COX Pathways

The anti-inflammatory properties of nitrochalcones are often attributed to their ability to inhibit pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). The vasorelaxant effects, on the other hand, can be mediated by the activation of endothelial Nitric Oxide Synthase (eNOS).

Experimental Protocol: Assessment of Vasorelaxant Activity

  • Tissue Preparation: Aortic rings are isolated from experimental animals (e.g., rats) and mounted in an organ bath containing a physiological salt solution.

  • Contraction: The aortic rings are pre-contracted with an agonist such as norepinephrine.

  • Treatment: Cumulative concentrations of the nitrochalcone compound are added to the organ bath.

  • Measurement: The relaxation of the aortic rings is measured isometrically using a force transducer.

  • Mechanism Elucidation: To investigate the involvement of the eNOS pathway, the experiment can be repeated in the presence of an eNOS inhibitor (e.g., L-NAME).

Nitrochalcones can influence the expression and activity of these enzymes through various signaling pathways, including the NF-κB and MAPK pathways, which are central to the inflammatory response. By inhibiting the activation of NF-κB, nitrochalcones can suppress the transcription of genes encoding for iNOS and COX-2, thereby reducing the production of inflammatory mediators like nitric oxide and prostaglandins.

Anti_Inflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation InflammatoryStimuli->NFkB_Activation MAPK_Activation MAPK Activation InflammatoryStimuli->MAPK_Activation Nitrochalcone Nitrochalcone Nitrochalcone->NFkB_Activation Nitrochalcone->MAPK_Activation eNOS_Activation eNOS Activation Nitrochalcone->eNOS_Activation iNOS_COX2_Expression ↑ iNOS and COX-2 Gene Expression NFkB_Activation->iNOS_COX2_Expression MAPK_Activation->iNOS_COX2_Expression Inflammation Inflammation iNOS_COX2_Expression->Inflammation NO_Production ↑ NO Production eNOS_Activation->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation

Modulation of Inflammatory and Vasodilatory Pathways.

Conclusion and Future Perspectives

Nitrochalcones represent a versatile and pharmacologically significant class of compounds. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive scaffolds for the development of novel therapeutic agents. The continued exploration of their mechanisms of action at a molecular level will undoubtedly pave the way for the rational design of next-generation nitrochalcone-based drugs with enhanced efficacy and selectivity for a range of diseases, from cancer to inflammatory disorders. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize their therapeutic potential and on preclinical and clinical investigations to translate their promising in vitro and in vivo activities into tangible clinical benefits.

References

Spectroscopic Elucidation of 3-Nitrochalcone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitrochalcone, a compound of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.[1][2][3] The structural confirmation of this molecule is paramount for its application in drug discovery and development. This document presents its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

  • Systematic Name: (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one[4]

  • Synonyms: 3-Nitro-trans-chalcone, m-Nitrobenzylidene acetophenone[5][6]

  • Molecular Formula: C₁₅H₁₁NO₃[1][4][5]

  • Molecular Weight: 253.25 g/mol [1][4][5]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing insights into its functional groups, atomic connectivity, and overall molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key structural features.

Wavenumber (cm⁻¹)AssignmentReference
1650 - 1667C=O (α,β-unsaturated ketone)[2][7]
1511 - 1593.33C=C (aromatic and vinylic)[2][7]
1516 - 1523N-O (asymmetric stretching)[2]
1333 - 1348.14N-O (symmetric stretching)[2][7]
977 - 983C-H bend (trans C=C)[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic and vinylic protons. The coupling constant (J) between the vinylic protons confirms the trans configuration of the double bond.

Chemical Shift (δ, ppm)MultiplicityAssignmentCoupling Constant (J, Hz)Reference
8.501sH on nitrophenyl ring[6][8]
8.249mProtons on nitrophenyl ring[6][8]
8.051mProtons on phenyl ring[6][8]
7.926dVinylic proton (β-H)15.6[6][8]
7.824dVinylic proton (α-H)15.6[6][8]
7.667 - 7.536mAromatic protons[6][8]

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ, ppm)AssignmentReference
192.6C=O (ketone)[2]
148.8C-NO₂[2]
146.9 - 123.9Aromatic and Vinylic Carbons[2]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound shows a molecular ion peak consistent with its molecular formula.

m/zAssignmentReference
253[M]⁺ (Molecular ion)[1][6][9]
236[M-OH]⁺ or [M-NH]⁺[6]
225[M-CO]⁺[6]
206[M-NO₂-H]⁺[6]
178[M-C₆H₅]⁺[6]
130[C₉H₆O]⁺[1]
105[C₆H₅CO]⁺[6]
77[C₆H₅]⁺[6]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Synthesis of this compound

This compound is commonly synthesized via a Claisen-Schmidt condensation reaction between 3-nitrobenzaldehyde (B41214) and acetophenone (B1666503) in the presence of a base catalyst, such as sodium hydroxide, in an alcoholic solvent.[1][2]

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr (potassium bromide) pellet.[4] A small amount of the solid sample is mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded over a range of 4000-400 cm⁻¹.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 600 MHz). The sample is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).[2][8] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the instrument, ionized by a beam of electrons, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).[9]

Visualization of Spectroscopic Workflow and Data Interrelation

The following diagrams illustrate the general workflow for spectroscopic analysis and the complementary nature of the different techniques in elucidating the structure of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Claisen-Schmidt Condensation Purification Recrystallization Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Structure This compound Structure IR->Structure NMR->Structure MS->Structure

General workflow for the synthesis and spectroscopic analysis of this compound.

Data_Interrelation cluster_techniques Spectroscopic Techniques Structure This compound Structure IR IR (Functional Groups) Structure->IR C=O, NO₂, C=C NMR NMR (C-H Framework) Structure->NMR Proton & Carbon Connectivity MS MS (Molecular Formula & Fragmentation) Structure->MS Molecular Weight & Fragments IR->NMR NMR->MS MS->IR

Interrelation of spectroscopic data for the structural elucidation of this compound.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Key Structural Features of 3-Nitrochalcone Derivatives from X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide elucidates the critical three-dimensional structural characteristics of 3-nitrochalcone (B1353257) derivatives as determined by X-ray crystallography. Understanding these features at the atomic level is paramount for rational drug design and the development of novel therapeutic agents, as the molecular conformation and intermolecular interactions directly influence their biological activity.

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] The introduction of a nitro (-NO2) group, a potent electron-withdrawing moiety, significantly modulates the electronic properties and, consequently, the biological activities of the chalcone (B49325) scaffold.[1] These activities span a wide therapeutic spectrum, including antimicrobial, anti-inflammatory, antihyperglycemic, and antitumor properties.[2][3] X-ray crystallography provides the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state, offering invaluable insights into structure-activity relationships.

Molecular Conformation: Planarity and Torsional Flexibility

The overall shape of this compound derivatives is largely dictated by the degree of planarity between the two phenyl rings and the central enone bridge. This planarity is influenced by the position of the nitro substituent and the nature of other substituents on the aromatic rings.[2][4] The conformation around the single bonds of the propenone linker (Cα-Cβ and C-C=O) gives rise to either s-cis or s-trans isomers.

X-ray diffraction studies reveal that the position of the nitro group on the aromatic B-ring directly affects the molecular coplanarity.[2] For instance, in a study of three nitro-substituted chalcones, (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one and (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one exhibit a non-planar s-trans conformation. In contrast, (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one adopts a more planar s-cis conformation.[2] The planarity in the latter is attributed to the minimization of electrostatic repulsion between the carbonyl group and the nitro group.[2]

The deviation from planarity is quantitatively described by torsion angles. Key torsion angles that define the planarity include those between the phenyl rings and the enone bridge.[5] The nitro group itself can also be twisted out of the plane of the attached benzene (B151609) ring to minimize steric hindrance.[2]

Intermolecular Interactions: The Architects of Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In this compound derivatives, C—H⋯O hydrogen bonds are a predominant feature, often involving the oxygen atoms of the nitro and carbonyl groups as acceptors.[5] These interactions can link molecules into chains, dimers, or more complex two-dimensional sheets.[5][6]

In addition to hydrogen bonding, π–π stacking interactions between the aromatic rings of adjacent molecules play a crucial role in stabilizing the crystal packing, particularly in derivatives with a more planar conformation.[2][6] The centroid-to-centroid distances of these interactions are typically in the range of 3.6 to 3.9 Å.[2][6] Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, revealing the relative contributions of different interactions to the overall crystal stability.[2][6]

Quantitative Structural Data

The following tables summarize key crystallographic and geometric parameters for a selection of this compound derivatives, providing a basis for comparative structural analysis.

CompoundSpace GroupConformationKey Torsion Angles (°)
(E)-1,3-bis(2-nitrophenyl)prop-2-en-1-oneP-1s-transC8—C7—C1′—C2′: 79.82(13) C2—C1—C9—C8: 142.81(11)
(E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-onePbcas-trans-
(E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-oneP-1s-cisC8—C9—C1—C6: 177.6(2) C8—C7—C1′—C2′: 165.62(15)
4′-dimethylamino-3-nitrochalconeP2₁/c-Φ₂ (C4—C1—C2—C3): 158.84(12)
3′-nitro-3-dimethylaminochalconeP2₁/n-Twist angle between rings: 13.80(8)
3′-nitrochalconeP2₁/c-Molecule 1 (near planar): Twist angle between rings: 1.88(8) Molecule 2: Less planar
(E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one-s-cisO3—C7—C8—C9: -0.8(3) Dihedral angle between rings: 4.27(8)

Table 1: Selected Crystallographic and Conformational Data for this compound Derivatives. [2][5][6]

CompoundInteraction TypeKey Distances (Å) and Angles (°)
(E)-1,3-bis(2-nitrophenyl)prop-2-en-1-oneπ-π stackingCentroid-to-centroid distances: 3.647(2) and 3.729(2)
4′-dimethylamino-3-nitrochalconeC—H⋯O hydrogen bondsC17—H17B⋯O3iii, C3—H3⋯O1i, C5—H5⋯O2i, C11—H11⋯O1i, C15—H15⋯O1ii
3′-nitro-3-dimethylaminochalconeC—H⋯O hydrogen bondsC16—H16B⋯O2ii, C15—H15⋯O3i, C15—H2⋯O3i, C15—H9⋯O3i
(E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-oneC—H⋯O and C—H⋯F hydrogen bonds, π–π interactionsCentroid–centroid distance: 3.8860 (11)

Table 2: Key Intermolecular Interactions in this compound Derivative Crystals. [2][5][6]

Experimental Protocols

Synthesis of this compound Derivatives via Claisen-Schmidt Condensation

The synthesis of this compound derivatives is most commonly achieved through the Claisen-Schmidt condensation.[1][2] This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde.

General Procedure:

  • A solution of the appropriate acetophenone (e.g., 2-nitroacetophenone) is prepared in a suitable solvent, typically ethanol.[2]

  • The solution is cooled in an ice-salt bath, and an aqueous solution of a base, such as sodium hydroxide, is added dropwise with stirring.[2]

  • After a short period of stirring, the corresponding nitrobenzaldehyde is added to the reaction mixture.

  • The reaction is stirred at room temperature for several hours, with the progress monitored by thin-layer chromatography (TLC).[2][6]

  • Upon completion, the resulting solid product is filtered, washed with water, and then recrystallized from an appropriate solvent or solvent pair (e.g., dichloromethane/n-hexane or ethanol) to yield the purified chalcone derivative.[2][6]

Single-Crystal X-ray Crystallography

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

General Procedure:

  • Crystal Growth: Single crystals of sufficient quality for X-ray diffraction are grown, typically by slow evaporation of a solution of the purified chalcone derivative in a suitable solvent such as acetone (B3395972) or ethanol.[5][6]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 200 K) using a specific wavelength of X-ray radiation (e.g., Ag-Kα or Mo-Kα).[2][5]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[5]

  • Data Analysis: The final refined crystal structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions. This data is often analyzed with the aid of structural databases and visualization software. Hirshfeld surface analysis may also be performed to investigate intermolecular contacts in detail.[2][6]

Visualizations

Caption: General molecular structure of a this compound.

G cluster_workflow X-ray Crystallography Workflow for this compound Derivatives synthesis Synthesis of This compound Derivative crystallization Single Crystal Growth (Slow Evaporation) synthesis->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement analysis Structural Analysis (Bond Lengths, Angles, Interactions) refinement->analysis

Caption: Workflow for X-ray crystallography of 3-nitrochalcones.

References

The Chalcone Scaffold: A Privileged Structure in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chalcone (B49325) scaffold, characterized by a 1,3-diaryl-2-propen-1-one framework, represents a pivotal class of compounds in medicinal chemistry. These open-chain flavonoids are not only biosynthetic precursors to flavonoids and isoflavonoids but also exhibit a remarkable breadth of biological activities. Their structural simplicity, ease of synthesis, and diverse pharmacological properties have established them as a "privileged scaffold" in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the chalcone scaffold, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

Core Biological Activities of the Chalcone Scaffold

Chalcones have been extensively investigated for a wide array of pharmacological effects, demonstrating their potential to modulate various biological pathways implicated in human diseases.

Anticancer Activity

The anticancer potential of chalcones is one of the most thoroughly investigated areas. These compounds exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and tubulin polymerization.[1][2][3]

Mechanism of Action: A significant number of synthetic chalcones have been shown to be effective tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4] Chalcone derivatives can also induce apoptosis through the intrinsic mitochondrial pathway by modulating the expression of Bcl-2 family proteins.[3][5]

Table 1: Anticancer Activity of Representative Chalcone Derivatives

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Mechanism of ActionReference
Chalcone-1,2,3-triazole hybridsA549, HeLa, DU145, HepG21.3 - 186.2Tubulin polymerization inhibition, G2/M arrest, apoptosis[2]
1,2,4-triazole/chalcone hybridsA5494.4 - 16.04Caspase-3 dependent apoptosis[2]
2',4',5'-trimethoxychalconesK562, Jurkat4 - 8Induction of apoptosis via mitochondrial pathway[3]
α-Cyano bis(indolyl)chalconeA5490.8Tubulin polymerization enhancement[3]
2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalconeSMMC-7721 (hepatoma)Not specifiedMitochondria-dependent apoptosis[3]
Chalcone derivative 22T24, HT-1376 (bladder cancer)Not specifiedInduction of apoptosis, cell cycle arrest (G2/M)[3]
Antimicrobial Activity

Chalcones have emerged as promising scaffolds for the development of novel antibacterial agents, including against multidrug-resistant strains like MRSA.[6] Their mechanisms of action are multifaceted, involving the disruption of bacterial membranes, inhibition of cell wall biosynthesis, and interference with DNA replication and protein synthesis.[6]

Table 2: Antimicrobial Activity of Representative Chalcone Derivatives

Compound/DerivativeBacterial StrainMIC (µM or µg/mL)Reference
Quinoline-based chalcone 51M. tuberculosis H37Rv10 - 80 µM[7]
Chalcones 93, 94, 95Not specified0.78 - 1.56 µM[7]
Polyhydroxylated chalcone 101B. subtilis, S. aureus, P. aeruginosa, E. coli, S. typhi, P. vulgaris0.1 - 0.717 µM[7]
Rhodamine-3-acetic acid chalcone 118S. aureus2 µM[7]
Compound 85Ciprofloxacin-resistant strain3.4 nM[6]
Polyhydroxylated chalcones 96-98, 100, 102Methicillin-resistant Staphylococcus aureus6.25 - 250 µM[7]
Anti-inflammatory Activity

Chalcones exhibit potent anti-inflammatory properties by targeting key signaling pathways and enzymes involved in the inflammatory cascade. They have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[8][9]

Mechanism of Action: A primary mechanism of the anti-inflammatory action of chalcones is the inhibition of the NF-κB signaling pathway.[8][10] By preventing the degradation of the inhibitory protein IκBα, chalcones block the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.[10][11] Additionally, some chalcones can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Table 3: Anti-inflammatory Activity of Representative Chalcone Derivatives

Compound/DerivativeTargetIC50 (µM)Reference
Chalcone derivative 3cCOX-114.65[12]
Chalcone derivativesCOX-24.78 - 15.40[12]
3,4,5-trimethoxy-4′-fluorochalconeNF-κB inhibition10[11]
Antioxidant Activity

The antioxidant properties of chalcones are attributed to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems.[13][14] The presence of hydroxyl and methoxy (B1213986) groups on the aromatic rings enhances their antioxidant potential.[14]

Mechanism of Action: Chalcones can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).[14] Furthermore, they can activate the Keap1-Nrf2 signaling pathway, a crucial regulator of cellular antioxidant responses.[4][15][16] By reacting with cysteine residues on Keap1, chalcones promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant and detoxification genes.[15][16]

Key Signaling Pathways Modulated by Chalcones

The diverse biological activities of chalcones stem from their ability to interact with and modulate critical intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Chalcones can inhibit this pathway at multiple levels.

NF_kB_Inhibition_by_Chalcones Inhibition of NF-κB Signaling by Chalcones cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_complex IKK Complex Stimuli->IKK_complex Activates IkB IκBα IKK_complex->IkB NFkB_IkB_complex NF-κB/IκBα Complex (Inactive) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB_IkB_complex->NFkB_active Dissociation Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA (κB sites) NFkB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) DNA->Gene_Expression Transcription Chalcones Chalcones Chalcones->IKK_complex Inhibit Chalcones->IkB Prevent Degradation Chalcones->NFkB_active Inhibit DNA Binding

Inhibition of NF-κB Signaling by Chalcones
Activation of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a primary defense mechanism against oxidative stress. Chalcones, acting as Michael acceptors, can activate this pathway.

Keap1_Nrf2_Activation_by_Chalcones Activation of Keap1-Nrf2 Pathway by Chalcones cluster_cytoplasm Cytoplasm cluster_nucleus Keap1 Keap1 Keap1_Nrf2_complex Keap1-Nrf2 Complex Keap1->Keap1_Nrf2_complex Keap1->Keap1_Nrf2_complex Conformational Change Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2->Keap1_Nrf2_complex Cul3_E3_Ligase Cul3-E3 Ligase Cul3_E3_Ligase->Nrf2 Ubiquitination Keap1_Nrf2_complex->Cul3_E3_Ligase Recruits Nrf2_active Active Nrf2 Keap1_Nrf2_complex->Nrf2_active Nrf2 Release Chalcones Chalcones (Michael Acceptors) Chalcones->Keap1 Reacts with Cys residues Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds Gene_Expression Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Transcription

Activation of Keap1-Nrf2 Pathway by Chalcones

Experimental Protocols

Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones from an aromatic aldehyde and an acetophenone (B1666503) derivative.[1][9][17]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Acetophenone derivative (e.g., acetophenone)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol (B129727)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Beaker

  • Crushed ice

  • Dilute hydrochloric acid (HCl)

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and the acetophenone derivative in a minimal amount of ethanol.

  • While stirring, add a catalytic amount of a strong base, such as NaOH or KOH (typically 10-20 mol%).

  • The reaction mixture is stirred at room temperature or heated to reflux for a period of 2 to 24 hours, depending on the reactivity of the substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to precipitate the chalcone product.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water.

  • Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified crystals and determine the melting point and characterize by spectroscopic methods (e.g., NMR, IR).

Chalcone_Synthesis_Workflow Chalcone Synthesis Workflow (Claisen-Schmidt) Start Start Dissolve_Reactants Dissolve Aldehyde & Acetophenone in Ethanol Start->Dissolve_Reactants Add_Base Add Base (NaOH/KOH) Dissolve_Reactants->Add_Base Stir_React Stir at Room Temp or Reflux (2-24h) Add_Base->Stir_React Monitor_TLC Monitor by TLC Stir_React->Monitor_TLC Monitor_TLC->Stir_React Incomplete Pour_Ice Pour into Crushed Ice Monitor_TLC->Pour_Ice Complete Acidify Acidify with HCl Pour_Ice->Acidify Filter Vacuum Filtration Acidify->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Characterize Dry and Characterize (MP, NMR, IR) Recrystallize->Characterize End End Characterize->End

Chalcone Synthesis Workflow (Claisen-Schmidt)
In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Chalcone compound (dissolved in DMSO)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the chalcone compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the chalcone. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with Chalcone (Serial Dilutions) Incubate_24h_1->Treat_Cells Incubate_Xh Incubate (24/48/72h) Treat_Cells->Incubate_Xh Add_MTT Add MTT Solution Incubate_Xh->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Assay Workflow
Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.[7][15][18]

Materials:

  • DPPH solution (in methanol or ethanol)

  • Chalcone compound (dissolved in a suitable solvent)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare serial dilutions of the chalcone compound and the positive control (ascorbic acid).

  • In a 96-well plate, add a small volume of the chalcone solutions or control to each well.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Conclusion

The chalcone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its remarkable versatility, evidenced by its broad spectrum of biological activities, makes it a highly attractive starting point for drug design and development. The insights into the mechanisms of action, particularly the modulation of key signaling pathways like NF-κB and Keap1-Nrf2, provide a rational basis for the design of more potent and selective chalcone derivatives. The experimental protocols provided in this guide are intended to facilitate the synthesis and evaluation of new chalcone-based compounds, ultimately contributing to the advancement of novel therapies for a range of human diseases. The continued exploration of this privileged scaffold holds immense promise for the future of medicinal chemistry and drug discovery.

References

A Comprehensive Technical Guide on the Potential Pharmacological Activities of 3-Nitrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrochalcone, a derivative of the chalcone (B49325) scaffold, has emerged as a compound of significant interest in medicinal chemistry due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the current state of research on this compound, with a particular focus on its anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. This document summarizes key quantitative data, provides detailed experimental protocols for the cited biological assays, and visualizes the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This "privileged scaffold" is readily amenable to synthetic modification, allowing for the generation of a wide array of derivatives with diverse biological activities. The introduction of a nitro (-NO2) group at the 3-position of one of the aromatic rings confers unique electronic properties to the chalcone molecule, significantly influencing its interaction with biological targets. This guide focuses specifically on this compound and its derivatives, exploring their potential as therapeutic agents.

Anticancer Activity

Recent studies have highlighted the potent anticancer effects of this compound derivatives, particularly against colon cancer. These compounds have been shown to induce apoptosis and cause cell cycle arrest in a cancer-cell-specific manner.

Quantitative Data: Cytotoxicity

A study on a benzofuran (B130515) ring-linked 3-nitrophenyl chalcone derivative demonstrated selective cytotoxicity against human colon cancer cell lines HCT-116 and HT-29, with minimal effect on healthy colon cells (CCD-18Co)[1].

CompoundCell LineIC50 (µM) after 48h
Benzofuran ring-linked 3-nitrophenyl chalconeHCT-1161.71[1]
HT-297.76[1]
CCD-18Co (healthy cells)> 10[1]
Mechanism of Action: Apoptosis Induction

The anticancer activity of the 3-nitrophenyl chalcone derivative is primarily mediated through the induction of apoptosis. At its IC50 value, the compound was found to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. Specifically, it activates DR-4 (Death Receptor 4) at the cell membrane and modulates the Bcl-2 family of proteins, leading to apoptosis.[1] Furthermore, treatment with this derivative resulted in a statistically significant arrest of the cell cycle at the G0/G1 phase.[1]

anticancer_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway 3-Nitrochalcone_Derivative 3-Nitrochalcone_Derivative DR-4 DR-4 3-Nitrochalcone_Derivative->DR-4 activates Bcl-2 Bcl-2 3-Nitrochalcone_Derivative->Bcl-2 inhibits Caspase-8 Caspase-8 DR-4->Caspase-8 activates Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 activates Bax Bax Bcl-2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 activates Caspase-9->Caspase-3/7 activates Apoptosis Apoptosis Caspase-3/7->Apoptosis

Anticancer signaling pathway of a this compound derivative.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is adapted for determining the cytotoxicity of this compound derivatives against adherent cancer cell lines such as HCT-116 and HT-29.[1]

Materials:

  • HCT-116 and HT-29 human colon cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 and HT-29 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate the plates for 48 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plates for 5 minutes on a mechanical shaker. Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in preclinical models. This activity is crucial for its potential application in treating various inflammatory conditions.

Quantitative Data: In Vivo Anti-inflammatory Effect

In a study utilizing the carrageenan-induced paw edema model in rats, a 3'-nitrochalcone derivative exhibited a notable anti-inflammatory protective effect when administered orally at a dose of 200 mg/kg. The maximum anti-inflammatory effect of 34.8 ± 2.5% was observed 3 hours after administration.

CompoundDoseRouteModelMaximum Anti-inflammatory Effect (%)Time to Max Effect (h)
3'-Nitrochalcone200 mg/kgOralCarrageenan-induced rat paw edema34.8 ± 2.53
Mechanism of Action: Modulation of Inflammatory Pathways

Chalcones are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. These include the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The expression of these enzymes is largely regulated by the transcription factor NF-κB. Chalcones have been shown to inhibit the activation of the NF-κB signaling pathway.[2] Additionally, the JNK signaling pathway, which is activated by inflammatory stimuli, is another target of chalcone derivatives.[3]

anti_inflammatory_pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 IKK IKK TLR4->IKK JNK JNK TLR4->JNK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) NF-κB->Pro-inflammatory Genes (iNOS, COX-2) activates transcription JNK->Pro-inflammatory Genes (iNOS, COX-2) activates transcription Inflammatory Response Inflammatory Response Pro-inflammatory Genes (iNOS, COX-2)->Inflammatory Response This compound This compound This compound->IKK inhibits This compound->JNK inhibits

Anti-inflammatory signaling pathway of this compound.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to assess the acute anti-inflammatory activity of this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound suspension (in a suitable vehicle, e.g., 1% carboxymethyl cellulose)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to laboratory conditions for at least one week. Divide the animals into groups (n=6): vehicle control, positive control (Indomethacin), and this compound treated groups.

  • Compound Administration: Administer the vehicle, reference drug, or this compound orally to the respective groups one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

experimental_workflow_edema cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Preparation Compound Preparation Grouping->Compound Preparation Oral Administration Oral Administration Compound Preparation->Oral Administration Carrageenan Injection Carrageenan Injection Oral Administration->Carrageenan Injection 1 hour Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement 0, 1, 2, 3, 4, 5, 6 hours Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement->Calculate % Inhibition Statistical Analysis Statistical Analysis Calculate % Inhibition->Statistical Analysis

References

A Technical Guide to the Biological Activities of Nitro-Substituted Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, belonging to the flavonoid family, are natural or synthetic compounds characterized by a 1,3-diphenyl-2-propen-1-one backbone. This core structure, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, serves as a versatile scaffold for chemical modification.[1][2] The introduction of a nitro group (NO₂) onto one or both aromatic rings can significantly modulate the compound's electronic properties and, consequently, its biological activities.[2] Nitro-substituted chalcones have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological effects, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising therapeutic agents.

Synthesis of Nitro-Substituted Chalcones

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation , a base-catalyzed aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde.[1][5][6] For nitro-chalcones, either the acetophenone, the benzaldehyde, or both precursors contain a nitro group. The reaction is typically carried out in a polar solvent like ethanol (B145695) with a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[7][8]

G cluster_workflow General Synthesis Workflow: Claisen-Schmidt Condensation start Reactants: Nitro-substituted Acetophenone + Benzaldehyde solvent Dissolve in Polar Solvent (e.g., Ethanol) start->solvent base Add Base Catalyst (e.g., aq. NaOH) solvent->base reaction Stir at Room Temperature (2-24 hours) base->reaction monitor Monitor Reaction (via TLC) reaction->monitor precipitate Pour into Acidified Ice Water to Induce Precipitation monitor->precipitate filter Filter and Wash Crude Product precipitate->filter purify Recrystallize from Suitable Solvent (e.g., Ethanol) filter->purify product Final Product: Nitro-Substituted Chalcone (B49325) purify->product

Caption: General workflow for the synthesis of nitro-chalcones.

Biological Activities and Mechanisms of Action

Nitro-substituted chalcones exhibit a diverse range of biological activities, which are largely dependent on the position and number of nitro groups on the aromatic rings.[2]

Anticancer Activity

These compounds have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The presence of the electron-withdrawing nitro group often enhances this activity.[9][10]

Mechanism of Action: The anticancer effects of nitro-chalcones are multifactorial and often involve:

  • Induction of Apoptosis: They can trigger programmed cell death by increasing the expression of pro-apoptotic proteins like caspases.[9][11]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives can elevate intracellular ROS levels to a toxic point, inducing oxidative stress and subsequent cell death.[11]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at various phases of the cell cycle.[11]

  • Inhibition of Key Signaling Pathways: Nitro-chalcones have been shown to modulate oncogenic signaling pathways such as PI3K/Akt/mTOR and NF-κB, which are crucial for cancer cell survival and proliferation.[12][13][14]

G cluster_pathway Anticancer Mechanism: ROS-Induced Apoptosis cluster_cell chalcone Nitro-Chalcone cell Cancer Cell ros ↑ Reactive Oxygen Species (ROS) chalcone->ros stress Oxidative Stress ros->stress mito Mitochondrial Dysfunction stress->mito caspase Caspase Activation (e.g., Caspase-3) mito->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Caption: Apoptosis induction in cancer cells by a nitro-chalcone.

Table 1: Cytotoxic Activity of Selected Nitro-Chalcones

Compound ID Cancer Cell Line Activity Metric (IC₅₀) Reference
Polymethoxylated Nitro-chalcone MCF-7 (Breast) 1.33 µM [9]
Nitro-chalcone Derivative (NCD) Rhabdomyosarcoma (RMS) 2.117 µg/mL [15]
Ch-19 (Trimethoxy-nitrochalcone) KYSE-450 (Esophageal) ~10 µM (at 24h) [11]

| Amino-nitrochalcone | Melanoma Cell Lines | Superior to nitrochalcones |[10] |

Antimicrobial Activity

Nitro-chalcones have shown promising activity against a range of pathogenic microbes, including drug-resistant bacteria and fungi.[5][16] Their mechanism is thought to differ from conventional antibiotics, making them valuable candidates for overcoming resistance.[16]

Mechanism of Action: While not fully elucidated for all derivatives, proposed antimicrobial mechanisms include:

  • Disruption of microbial cell membrane integrity.

  • Inhibition of crucial microbial enzymes.

  • Interference with efflux pumps, which bacteria use to expel antibiotics.[16]

Table 2: Antimicrobial Activity of Selected Nitro-Chalcones

Compound ID Microbial Strain Activity (MIC in µg/mL) Reference
Compound 6 S. aureus, B. subtilis (Gram+) Potent Activity (data not specified) [5][6]
Compound 6 E. coli, P. aeruginosa (Gram-) Potent Activity (data not specified) [5][6]
Compound 10 C. albicans, A. niger (Fungi) Potent Activity (data not specified) [5][6]

| Compound 12 | C. albicans, A. niger (Fungi) | Potent Activity (data not specified) |[5][6] |

Anti-inflammatory Activity

The anti-inflammatory properties of nitro-chalcones are well-documented.[17][18] The position of the nitro group significantly influences efficacy, with ortho-substituted compounds on either ring often showing the highest activity.[2][3]

Mechanism of Action: Nitro-chalcones exert their anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory mediators. This is achieved through the downregulation of key enzymes and signaling pathways:

  • Inhibition of COX/LOX: They can block cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing prostaglandins (B1171923) and leukotrienes.[2]

  • Suppression of iNOS: They inhibit inducible nitric oxide synthase (iNOS), reducing the production of nitric oxide (NO), a key inflammatory molecule.[18][19]

  • Downregulation of Cytokines: They can reduce the expression of pro-inflammatory cytokines like TNF-α and various interleukins (ILs) by modulating pathways like NF-κB and JNK.[18][19]

G cluster_pathway Anti-Inflammatory Mechanism of Action stimulus Inflammatory Stimulus (e.g., LPS) pathway NF-κB / JNK Signaling Pathway stimulus->pathway enzymes Expression of iNOS & COX-2 pathway->enzymes mediators ↑ Pro-inflammatory Mediators (NO, Prostaglandins, TNF-α) enzymes->mediators inflammation Inflammation mediators->inflammation chalcone Nitro-Chalcone chalcone->inhibition inhibition->pathway inhibition->enzymes

Caption: Inhibition of pro-inflammatory pathways by nitro-chalcones.

Table 3: Anti-inflammatory Activity of Selected Nitro-Chalcones | Compound ID | Model | Activity Metric (% Inhibition) | Reference | | :--- | :--- | :--- | | 2'-nitrochalcone (ortho on A-ring) | TPA-induced mouse ear edema | 71.17 ± 1.66% |[2][20] | | 2-nitrochalcone (B191979) (ortho on B-ring) | TPA-induced mouse ear edema | 80.77 ± 2.82% |[2][20] | | 4-nitrochalcone (B191975) (para on B-ring) | TPA-induced mouse ear edema | 58.25 ± 1.97% |[2][20] | | 2'-nitrochalcone | Carrageenan induced rat paw edema | Strongest protective effect vs. meta/para |[3] |

Key Experimental Protocols

Protocol: Conventional Synthesis of a Nitro-Chalcone

This protocol describes the synthesis of 3-(3-nitrophenyl)-1-phenylprop-2-en-1-one.[7]

  • Preparation: In a flask, dissolve acetophenone (0.02 mol) and 3-nitrobenzaldehyde (B41214) (0.02 mol) in 25 mL of ethanol.

  • Catalysis: While stirring the mixture, slowly add an aqueous solution of sodium hydroxide (0.02 mol). The solution will typically change color.

  • Reaction: Continue stirring the mixture at room temperature for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Isolation: Pour the reaction mixture slowly into 400 mL of cold water with constant stirring. An acidic workup (e.g., with dilute HCl) may be used to neutralize the catalyst and facilitate precipitation.[8]

  • Purification: Allow the mixture to stand, often refrigerated, for 24 hours to ensure complete precipitation. Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallization: Purify the crude product by recrystallizing from a suitable solvent, such as ethanol, to yield the final nitro-chalcone product.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of a compound on a cancer cell line.[15]

  • Cell Seeding: Seed cancer cells (e.g., RMS cells) into a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitro-chalcone compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.

Conclusion

Nitro-substituted chalcones represent a class of compounds with significant therapeutic potential, underscored by their potent and diverse biological activities. The presence and position of the nitro group are critical determinants of their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. The straightforward Claisen-Schmidt synthesis allows for extensive structural diversification, enabling the fine-tuning of their pharmacological profiles. Further investigation into their mechanisms of action, structure-activity relationships (SAR), and in vivo performance is essential for advancing these promising scaffolds toward clinical application.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Nitrochalcone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones that serve as key precursors in the biosynthesis of various flavonoids and isoflavonoids. Their versatile chemical structure allows for a wide range of biological activities, making them a "privileged scaffold" in medicinal chemistry. Nitro-substituted chalcones, in particular, have garnered significant interest due to their potent anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The presence and position of the nitro group on the aromatic rings can significantly influence the compound's biological activity.

The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones. This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative. The electron-withdrawing nature of the nitro group on the benzaldehyde (B42025) enhances the electrophilicity of the carbonyl carbon, often leading to high yields and faster reaction times in the Claisen-Schmidt condensation.

This document provides detailed protocols for the synthesis of 3-Nitrochalcone, a comparative summary of reaction conditions, and an overview of its biological significance, including its role in modulating key signaling pathways relevant to drug development.

Data Presentation: Comparative Synthesis of Nitrochalcones

The synthesis of this compound and its analogs via the Claisen-Schmidt condensation can be achieved under various conditions. The choice of catalyst, solvent, and reaction time significantly impacts the yield of the final product. Below is a summary of quantitative data from different reported protocols.

ReactantsCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
3-Nitrobenzaldehyde (B41214), AcetophenoneNaOH (aq)Ethanol (B145695)Room Temp272-73[1][2]
2-Nitroacetophenone, 3-NitrobenzaldehydeNaOH (1.0 M)EthanolRoom Temp390[3]
3-Nitrobenzaldehyde, AcetophenoneKOH (0.391 mmol)Ethanol40-High[4]
Various Nitroacetophenones, BenzaldehydeNaOH (1M)Ethanol0 to Room Temp272-73[5]
2-Nitroacetophenone, various NitrobenzaldehydesNaOH (1.0 M)Ethanol/WaterIce-salt bath342-90[3]

Experimental Protocols

Two common base-catalyzed protocols for the synthesis of this compound are provided below.

Protocol 1: Sodium Hydroxide (B78521) Catalyzed Synthesis

This protocol utilizes a solution of sodium hydroxide in an ethanol-water mixture.

Materials:

  • 3-Nitrobenzaldehyde

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Ice

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve 0.75 g of 3-nitrobenzaldehyde in 4.0 mL of 95% ethanol.

  • Add 0.60 mL of acetophenone to the flask and swirl to mix the reagents.

  • Prepare a solution of sodium hydroxide by dissolving an appropriate amount in water (e.g., 1.0 M solution).

  • While stirring the aldehyde and ketone mixture, slowly add the aqueous sodium hydroxide solution.

  • Continue stirring the reaction mixture at room temperature for 2 hours. The solution will become cloudy, and a precipitate will form.

  • After 2 hours, transfer the reaction mixture to a beaker containing approximately 15 mL of ice water to induce further precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any residual base.

  • Allow the crude product to air dry.

  • For purification, recrystallize the crude solid from hot methanol. Cool the solution to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and allow them to dry completely.

  • Characterize the final product by determining its melting point and using spectroscopic methods such as IR and NMR.[6]

Protocol 2: Potassium Hydroxide Catalyzed Synthesis with Ultrasonication

This protocol employs potassium hydroxide and ultrasonication to potentially enhance the reaction rate.

Materials:

  • 3-Nitrobenzaldehyde

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Reaction vessel suitable for ultrasonication

  • Ultrasonic bath

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 3.23 mmol of 3-nitrobenzaldehyde in 7 mL of ethanol.

  • To this solution, add 3.26 mmol of acetophenone followed by 0.391 mmol of potassium hydroxide.

  • Place the reaction vessel in an ultrasonic bath maintained at a constant temperature of 40°C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from ethanol or by column chromatography to yield the pure this compound.[4]

Mandatory Visualizations

Claisen-Schmidt Condensation: Reaction Mechanism

The following diagram illustrates the base-catalyzed mechanism for the Claisen-Schmidt condensation.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Acetophenone Acetophenone Enolate Enolate (Nucleophile) Acetophenone->Enolate + OH⁻ - H₂O Enolate_ref Enolate OH OH⁻ H2O_1 H₂O Nitrobenzaldehyde 3-Nitrobenzaldehyde (Electrophile) Alkoxide Alkoxide Intermediate Nitrobenzaldehyde->Alkoxide Nucleophilic Attack Aldol_Adduct Aldol Adduct Alkoxide->Aldol_Adduct + H₂O - OH⁻ H2O_2 H₂O Nitrochalcone This compound Aldol_Adduct->Nitrochalcone - H₂O (Dehydration) OH_2 OH⁻ H2O_3 H₂O

Caption: Base-catalyzed Claisen-Schmidt reaction mechanism.

Experimental Workflow for this compound Synthesis

This diagram outlines the general laboratory workflow for the synthesis and purification of this compound.

Workflow Reactants 1. Mix 3-Nitrobenzaldehyde, Acetophenone, and Solvent Catalyst 2. Add Catalyst (e.g., NaOH or KOH) Reactants->Catalyst Reaction 3. Stir at appropriate temperature and time Catalyst->Reaction Precipitation 4. Quench with ice water Reaction->Precipitation Filtration 5. Vacuum Filtration and Washing Precipitation->Filtration Drying 6. Air Dry Crude Product Filtration->Drying Purification 7. Recrystallization Drying->Purification FinalProduct 8. Isolate Pure This compound Purification->FinalProduct NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) cluster_inhibition Inhibition Point cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Activation Stimulus->IKK Nitrochalcone This compound Nitrochalcone->IKK Inhibits IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB (Active) IkB_NFkB->NFkB Releases NF-κB IkB_deg IκB Degradation IkB_p->IkB_deg NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->Gene_Expression

References

Application Notes: Step-by-Step Protocol for the Synthesis of 3-Nitrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 3-Nitrochalcone, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via a base-catalyzed Claisen-Schmidt condensation reaction between 3-nitrobenzaldehyde (B41214) and acetophenone (B1666503). This method is robust, high-yielding, and employs standard laboratory techniques, making it suitable for implementation in research and drug development settings. Included are a comprehensive materials list, reaction procedure, purification by recrystallization, and methods for characterization. All quantitative data is summarized for clarity, and the experimental workflow is visually represented.

Introduction

Chalcones (1,3-diphenyl-2-propen-1-one) are a class of open-chain flavonoids that serve as key precursors for various heterocyclic compounds and exhibit a wide range of biological activities. The nitro-substituted chalcone, specifically this compound, is of particular interest due to the electron-withdrawing nature of the nitro group, which modulates the compound's electronic properties and biological function. The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones, involving the reaction of an aromatic aldehyde with a ketone in the presence of a base or acid catalyst.[1] This protocol details the aqueous sodium hydroxide-catalyzed synthesis in an ethanol (B145695) solvent system, a classic and reliable approach for generating this compound.[2][3]

Reaction Scheme

The synthesis proceeds via the aldol (B89426) condensation of 3-nitrobenzaldehyde with acetophenone, followed by dehydration to yield the α,β-unsaturated ketone, this compound.

  • Reactants: 3-Nitrobenzaldehyde + Acetophenone

  • Catalyst: Sodium Hydroxide (NaOH)

  • Solvent: 95% Ethanol

  • Product: (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one (this compound)

Materials and Equipment

  • Reagents:

    • 3-Nitrobenzaldehyde (C₇H₅NO₃)

    • Acetophenone (C₈H₈O)

    • 95% Ethanol (EtOH)

    • Sodium Hydroxide (NaOH)

    • Deionized Water (H₂O)

    • Hydrochloric Acid (HCl), dilute solution (for neutralization, optional)

  • Equipment:

    • 125 mL Erlenmeyer flask

    • Magnetic stirrer and stir bar

    • Graduated cylinders (10 mL, 50 mL)

    • Beakers

    • Buchner funnel and filter flask

    • Filter paper

    • Spatula and weighing paper

    • Melting point apparatus

    • FT-IR Spectrometer

    • NMR Spectrometer

Experimental Protocol

4.1. Preparation of Crude this compound

  • Place a magnetic stir bar into a 125 mL Erlenmeyer flask.

  • Add 1.51 g (10.0 mmol) of 3-nitrobenzaldehyde to the flask.

  • Add 1.20 mL (1.22 g, 10.2 mmol) of acetophenone to the flask.

  • Add 20 mL of 95% ethanol and stir the mixture at room temperature until all solids have dissolved.[4]

  • In a separate beaker, prepare a 10% NaOH solution by dissolving 2.0 g of NaOH in 18 mL of deionized water.

  • While stirring the ethanolic solution of aldehydes and ketones, add 10 mL of the 10% NaOH solution dropwise over 5-10 minutes.[1]

  • Continue stirring the reaction mixture at room temperature for 30-45 minutes. The solution will turn cloudy and a yellow precipitate will form.[1][4]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC), if desired.

4.2. Isolation of Crude Product

  • After the reaction period, pour the mixture into a beaker containing approximately 50 g of crushed ice and 50 mL of cold water.

  • Stir the mixture for 15-20 minutes to allow for complete precipitation of the crude product.

  • Isolate the crude this compound by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with three portions of cold deionized water (3 x 30 mL) to remove residual NaOH and other water-soluble impurities.

  • Allow the crude product to air-dry on the filter paper for at least 30 minutes to remove excess water.

4.3. Purification by Recrystallization

  • Transfer the crude solid to a 100 mL beaker.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Start with approximately 20-30 mL and add more if necessary, keeping the solution near its boiling point.

  • Once dissolved, remove the beaker from the heat source and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the beaker in an ice bath for 15-20 minutes.

  • Collect the purified pale yellow crystals by vacuum filtration.[4]

  • Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Dry the final product in a desiccator or a vacuum oven at low heat.

  • Weigh the dried product to calculate the percent yield and determine its melting point.

Data Presentation

Table 1: Reagents and Yield for this compound Synthesis

CompoundFormulaMolar Mass ( g/mol )Quantity UsedMoles (mmol)Role
3-NitrobenzaldehydeC₇H₅NO₃151.121.51 g10.0Reactant
AcetophenoneC₈H₈O120.151.20 mL (1.22 g)10.2Reactant
Sodium HydroxideNaOH40.00~1.0 g (in 10 mL)~25Catalyst
This compoundC₁₅H₁₁NO₃253.25-10.0 (Theoretical)Product
  • Theoretical Yield: 2.53 g

  • Typical Actual Yield: 1.90 g - 2.28 g (75-90%)[2]

Table 2: Characterization Data for this compound

PropertyDescription
Appearance Pale yellow crystalline solid.[5]
Melting Point 142 - 146 °C.[2]
Molecular Weight 253.25 g/mol .
FT-IR (cm⁻¹) ~1659 (C=O, unsaturated ketone), ~1593 (C=C, aromatic), ~1348 (N-O, nitro group).[3]
¹H NMR The trans-alkene configuration is confirmed by a coupling constant (J) of ~16 Hz for the vinyl protons.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_isolation 3. Isolation cluster_purification 4. Purification & Analysis reactants Dissolve 3-Nitrobenzaldehyde and Acetophenone in 95% Ethanol catalyst_add Add 10% NaOH solution dropwise to the mixture reactants->catalyst_add Start Reaction stir Stir at room temperature for 30-45 min catalyst_add->stir precipitate Pour mixture into ice water to precipitate crude product stir->precipitate Reaction Complete filter_crude Isolate crude solid by vacuum filtration precipitate->filter_crude wash_crude Wash solid with cold deionized water filter_crude->wash_crude recrystallize Recrystallize from hot 95% Ethanol wash_crude->recrystallize Crude Product filter_pure Collect pure crystals by vacuum filtration recrystallize->filter_pure dry Dry final product filter_pure->dry characterize Characterize by MP, FT-IR, NMR dry->characterize Pure Product

Caption: Workflow for the synthesis and purification of this compound.

References

Synthesis of 3-Nitrochalcone: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-nitrochalcone (B1353257), an α,β-unsaturated ketone, through the Claisen-Schmidt condensation of 3-nitrobenzaldehyde (B41214) and acetophenone (B1666503).[1] this compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This application note includes detailed experimental protocols, a summary of quantitative data, and graphical representations of the reaction mechanism and experimental workflow to ensure reproducibility and aid in understanding the underlying chemical principles.

Introduction

Chalcones are a class of organic compounds that serve as important precursors in the biosynthesis of flavonoids.[2] The synthesis of this compound is achieved via a base-catalyzed crossed aldol (B89426) condensation, specifically the Claisen-Schmidt condensation, between an aromatic aldehyde (3-nitrobenzaldehyde) and a ketone (acetophenone).[2] The reaction proceeds through the formation of a β-hydroxyketone intermediate, which readily dehydrates to yield the more stable, conjugated enone product, this compound.[1][4] The presence of the nitro group on the benzaldehyde (B42025) ring enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the enolate of acetophenone.[5]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Catalyst Quantities

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Mass (g)Volume (mL)
3-NitrobenzaldehydeC₇H₅NO₃151.12[1]5 - 100.75 - 1.51[2][4]-
AcetophenoneC₈H₈O120.155 - 100.60 - 1.200.60 - 1.17[2][4]
Sodium Hydroxide (B78521) (Catalyst)NaOH40.00--0.5 (of solution)[1][4]
Ethanol (B145695) (95%) (Solvent)C₂H₅OH46.07--4.0 - 10[2][4]

Table 2: Product Characterization and Yield

ProductMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Yield (%)
This compoundC₁₅H₁₁NO₃253.25[1][6]Pale yellow to yellow crystalline solid[3][4]108.4 - 145[4][7]19.88 - 90[1][7]

Experimental Protocols

This section provides a detailed methodology for the synthesis, isolation, and purification of this compound.

Materials and Equipment
  • 3-Nitrobenzaldehyde

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • 95% Ethanol

  • Methanol (B129727)

  • Ice water

  • Erlenmeyer flask (50 mL)

  • Beakers

  • Stirring rod or magnetic stirrer

  • Steam bath (optional)

  • Büchner funnel and filter flask

  • Vacuum source

  • Melting point apparatus

  • Spectroscopic instruments (IR, NMR)

Synthesis of Crude this compound
  • Reaction Setup : In a 50 mL Erlenmeyer flask, combine 3-nitrobenzaldehyde (e.g., 0.75 g, 5 mmol) and acetophenone (e.g., 0.60 mL, 5 mmol).[1][4]

  • Solvent Addition : Add 4.0 mL of 95% ethanol to the flask and swirl to dissolve the reactants.[4] Gentle heating on a steam bath may be applied to facilitate dissolution.[4]

  • Cooling : Allow the mixture to cool to room temperature.[4]

  • Catalyst Addition : Add 0.5 mL of a sodium hydroxide solution (prepared by dissolving 6 g of NaOH in 10 mL of water) to the reaction mixture.[1]

  • Reaction : Swirl the flask until the mixture becomes cloudy, indicating the formation of the product.[4] Continue to stir for approximately 20-30 minutes.

Isolation and Purification of this compound
  • Precipitation : Add 10 mL of ice-cold water to the cloudy reaction mixture.[1][4] Stir the mixture with a spatula to induce crystallization.

  • Transfer and Further Precipitation : Transfer the mixture to a beaker containing 15 mL of ice water to ensure complete precipitation of the crude product.[1][4]

  • Filtration : Collect the precipitate by vacuum filtration using a Büchner funnel.[1]

  • Washing : Wash the collected solid with a small amount of cold water to remove any residual base.[8]

  • Drying : Allow the crude product to air-dry on the filter paper or in a desiccator.[2]

  • Recrystallization : Purify the crude this compound by recrystallization.[2] Transfer the crude solid to a beaker and add a minimal amount of hot methanol to dissolve it.[2]

  • Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote the formation of pure crystals.[2]

  • Final Product Collection : Collect the purified crystals by vacuum filtration, washing them with a small amount of cold methanol.[2]

  • Drying and Characterization : Dry the purified crystals thoroughly and determine the final yield and melting point.[2] Characterize the product using spectroscopic methods such as IR and NMR.

Visualizations

Reaction Mechanism

The synthesis of this compound proceeds via a base-catalyzed Claisen-Schmidt condensation. The key steps are the formation of an enolate ion from acetophenone, followed by a nucleophilic attack on the carbonyl carbon of 3-nitrobenzaldehyde, and subsequent dehydration.

Reaction_Mechanism Acetophenone Acetophenone Enolate Enolate Ion (Nucleophile) Acetophenone->Enolate + OH⁻ Intermediate β-Hydroxyketone Intermediate Enolate->Intermediate + 3-Nitrobenzaldehyde Nitrobenzaldehyde 3-Nitrobenzaldehyde (Electrophile) Nitrobenzaldehyde->Intermediate Chalcone This compound Intermediate->Chalcone -H₂O (Dehydration) OH_minus OH⁻ H2O H₂O

Caption: Claisen-Schmidt condensation mechanism for this compound synthesis.

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification cluster_analysis Analysis Reactants Mix 3-Nitrobenzaldehyde, Acetophenone, and Ethanol Catalyst Add NaOH Solution Reactants->Catalyst Reaction Stir at Room Temperature Catalyst->Reaction Precipitation Add Ice Water Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Drying_crude Air Dry Crude Product Washing->Drying_crude Recrystallization Recrystallize from Hot Methanol Drying_crude->Recrystallization Cooling Cool to Form Crystals Recrystallization->Cooling Filtration_pure Vacuum Filtration Cooling->Filtration_pure Drying_pure Dry Purified Product Filtration_pure->Drying_pure Characterization Determine Yield, Melting Point, and Spectroscopic Data (IR, NMR) Drying_pure->Characterization

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for In Vitro Evaluation of 3-Nitrochalcone's Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents is a significant focus of drug discovery.

Chalcones, a class of natural and synthetic compounds, have garnered considerable interest for their diverse pharmacological activities, including anti-inflammatory properties.[1] 3-Nitrochalcone, a derivative of this family, is a promising candidate for investigation. Chalcones have been reported to exert their anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound's anti-inflammatory potential. Detailed protocols for key assays are provided to enable researchers to assess its efficacy and elucidate its mechanism of action.

Data Presentation

The following tables are provided as templates to organize and present the quantitative data obtained from the experimental evaluation of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration of this compound (µM)NO Production (% of LPS Control)IC₅₀ (µM)
0 (Vehicle Control)0
0 (LPS Control)100
X
X
X
X

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration of this compound (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)IL-1β (% of LPS Control)
0 (Vehicle Control)000
0 (LPS Control)100100100
X
X
X
X
IC₅₀ (µM)

Table 3: Effect of this compound on COX-2 Enzyme Activity

Concentration of this compound (µM)COX-2 Activity (% of Control)IC₅₀ (µM)
0 (Vehicle Control)100
X
X
X
X

Key Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages

RAW 264.7, a murine macrophage cell line, is a widely used model for studying inflammation in vitro.[4]

  • Materials:

    • RAW 264.7 cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

    • Phosphate Buffered Saline (PBS)

    • Trypsin-EDTA

    • Cell culture flasks and plates

    • Humidified incubator (37°C, 5% CO₂)

  • Protocol:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells every 2-3 days when they reach 80-90% confluency.

    • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and resuspend in fresh medium at the desired density.

Assessment of Nitric Oxide (NO) Production

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a common method to measure nitrite (B80452), a stable and quantifiable breakdown product of NO.[5]

  • Materials:

    • RAW 264.7 cells

    • Lipopolysaccharide (LPS)

    • This compound

    • DMEM (serum-free)

    • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite (for standard curve)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS control (LPS, no compound).

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent Solution A to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.[6]

  • Materials:

    • Cell culture supernatants from the NO production assay (or a parallel experiment)

    • ELISA kits for mouse TNF-α, IL-6, and IL-1β

    • Wash buffer

    • Substrate solution

    • Stop solution

    • Microplate reader

  • Protocol:

    • Follow the manufacturer's instructions provided with the specific ELISA kits.

    • Typically, the protocol involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate to remove unbound substances.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the plate again.

    • Add a substrate that reacts with the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis for Inflammatory Proteins

Western blotting can be used to determine the protein expression levels of key inflammatory mediators such as iNOS and COX-2, as well as components of signaling pathways like NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK).

  • Materials:

    • RAW 264.7 cells treated as described previously

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Electrophoresis and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific for iNOS, COX-2, p65, phospho-IκBα, p38, phospho-p38, etc.)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the treated cells with RIPA buffer and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Key Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells in 96-well plates pretreat Pre-treat with This compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate griess_assay Nitric Oxide (NO) Production Assay (Griess Assay) stimulate->griess_assay elisa Cytokine Quantification (TNF-α, IL-6, IL-1β) (ELISA) stimulate->elisa western_blot Protein Expression (iNOS, COX-2, etc.) (Western Blot) stimulate->western_blot data_analysis Quantification and Statistical Analysis griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikba IκBα ikk->ikba phosphorylates nfkb NF-κB (p65/p50) ikba->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nucleus->gene_expression activates nitrochalcone This compound nitrochalcone->ikk inhibits? nitrochalcone->nfkb inhibits translocation?

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 mekk MEKKs tak1->mekk erk ERK tak1->erk activates mkk3_6 MKK3/6 mekk->mkk3_6 mkk4_7 MKK4/7 mekk->mkk4_7 p38 p38 mkk3_6->p38 phosphorylates jnk JNK mkk4_7->jnk phosphorylates ap1 AP-1 p38->ap1 jnk->ap1 erk->ap1 nucleus Nucleus ap1->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression activates nitrochalcone This compound nitrochalcone->tak1 inhibits? nitrochalcone->p38 inhibits phosphorylation? nitrochalcone->jnk inhibits phosphorylation? nitrochalcone->erk inhibits phosphorylation?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for 3-Nitrochalcone Derivatives in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 3-nitrochalcone (B1353257) derivatives. This document includes quantitative activity data, detailed experimental protocols for the synthesis and evaluation of these compounds, and visualizations of experimental workflows and potential mechanisms of action.

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] The versatile scaffold of chalcones allows for a wide range of chemical modifications, leading to a diverse array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Nitro-substituted chalcones, in particular, have garnered significant interest due to their potent antimicrobial and antifungal activities.[4][5] The presence of the nitro group can significantly influence the electronic properties of the molecule, often enhancing its biological efficacy.[3]

This document focuses on this compound derivatives, summarizing their activity against various bacterial and fungal pathogens and providing standardized protocols for their synthesis and microbiological evaluation to aid in the discovery and development of new antimicrobial agents.

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a selection of Gram-positive and Gram-negative bacteria, as well as fungal strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound ID/SubstitutionStaphylococcus aureusStreptococcus pyogenesEscherichia coliPseudomonas aeruginosaReference(s)
Nitrochalcone Series 1
Compound 650-100100100-125100[7]
Compound 9125100100-125100[7]
Compound 12125100100-125100[7]
Nitrochalcone (NC-E05) 15.62-31.25---[8]
2'-hydroxy-4-nitrochalcone 125---[9]
Reference Drugs
Ampicillin250100100100[7]

Data compiled from multiple sources, slight variations in experimental conditions may exist.

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound ID/SubstitutionCandida albicansAspergillus fumigatusReference(s)
Nitrochalcone Series 1
Compound 1025100[7]
Compound 122525[7]
Nitrochalcone (NC-E05) 15.62-31.25-[8]
2'-hydroxy-4-nitrochalcone -250[9]
Reference Drug
Fluconazole100100[7]

Data compiled from multiple sources, slight variations in experimental conditions may exist.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of this compound derivatives.

Materials:

Procedure:

  • Dissolve an equimolar amount of the substituted acetophenone and 3-nitrobenzaldehyde in ethanol in a round-bottom flask.

  • While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH.

  • Continue stirring the reaction mixture for 24-36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude chalcone (B49325).

  • Collect the precipitate by suction filtration and wash it with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound derivative.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains

  • This compound derivatives dissolved in Dimethyl sulfoxide (B87167) (DMSO)

  • Standard antibiotic/antifungal drugs (e.g., Ampicillin, Fluconazole)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Bacteria: From a fresh agar (B569324) plate, pick a few colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Fungi (Yeast): Prepare the yeast suspension similarly to bacteria, adjusting to a 0.5 McFarland standard and then diluting to a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the this compound derivative (in broth with a low percentage of DMSO) to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the last 100 µL from the last well in the dilution series.

  • Inoculation:

    • Add 100 µL of the prepared bacterial or fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and inoculum.

    • Sterility Control: A well containing only broth.

    • Positive Control: A dilution series of a standard antimicrobial agent.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Synthesis and Evaluation Workflow

G cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation start Substituted Acetophenone + 3-Nitrobenzaldehyde reaction Claisen-Schmidt Condensation (Base-catalyzed) start->reaction purification Purification (Recrystallization) reaction->purification product Pure this compound Derivative purification->product mic_prep Serial Dilution in 96-well Plate product->mic_prep Test Compound incubation Inoculation and Incubation mic_prep->incubation inoculum_prep Prepare Microbial Inoculum inoculum_prep->incubation mic_read MIC Determination incubation->mic_read

Caption: Workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

Proposed Antimicrobial Mechanisms of Action

While the precise signaling pathways affected by this compound derivatives are still under investigation, several general mechanisms for the antimicrobial action of chalcones have been proposed.

G cluster_cell Bacterial / Fungal Cell chalcone This compound Derivative membrane Cell Membrane Disruption (Loss of Integrity, Ion Leakage) chalcone->membrane ftsZ Inhibition of FtsZ Protein (Blocks Cell Division) chalcone->ftsZ dna_gyrase Inhibition of DNA Gyrase (Prevents DNA Replication) chalcone->dna_gyrase cell_wall Inhibition of Cell Wall Synthesis (e.g., β(1,3)-glucan synthase) chalcone->cell_wall death Microbial Cell Death membrane->death ftsZ->death dna_gyrase->death cell_wall->death

Caption: Proposed mechanisms for the antimicrobial and antifungal activity of chalcone derivatives.

References

Application Notes: 3-Nitrochalcone as a Versatile Intermediate for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Nitrochalcone (B1353257), a derivative of the chalcone (B49325) backbone (1,3-diphenyl-2-propen-1-one), serves as a highly valuable and versatile intermediate in synthetic organic chemistry.[1] Its α,β-unsaturated ketone core provides an electrophilic center, making it susceptible to nucleophilic attacks, such as Michael additions, which are critical for constructing various heterocyclic rings.[2] The presence of the nitro group further influences its reactivity and provides a handle for subsequent chemical modifications. Chalcones are key precursors for synthesizing five, six, and seven-membered heterocyclic compounds, many of which exhibit significant pharmacological activities, including antimicrobial and anticancer properties.[3][4]

This document provides detailed protocols and quantitative data for the synthesis of several key heterocyclic systems—pyrazolines, isoxazoles, pyrimidines, and benzodiazepines—using this compound as the starting material.

Synthesis of the Intermediate: this compound

The primary method for synthesizing this compound is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between 3-nitrobenzaldehyde (B41214) and an appropriate acetophenone (B1666503).[2][5] Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are traditionally effective catalysts for this reaction.[2]

G reactant reactant catalyst catalyst intermediate intermediate product product A 3-Nitrobenzaldehyde D Enolate Intermediate A->D B Acetophenone C NaOH / EtOH B->C C->D Base-catalyzed Condensation E This compound D->E Dehydration

Caption: General workflow for this compound synthesis via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of this compound

  • Dissolve 3-nitrobenzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (B145695) (10-20 mL) in a round-bottom flask placed in an ice-salt bath.[1]

  • Prepare a solution of sodium hydroxide (6 mL, 1.0 M) and add it dropwise to the stirred mixture.[1]

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for approximately 3-4 hours.[1]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.[6]

  • Filter the resulting solid precipitate, wash thoroughly with cold water to remove excess alkali, and dry.[1][7]

  • Recrystallize the crude product from a suitable solvent like ethanol or a dichloromethane/n-hexane mixture to obtain pure this compound.[1]

Synthesis of Pyrazoline Derivatives

Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized from chalcones via a cyclization reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives, such as phenylhydrazine (B124118), often in an acidic medium like glacial acetic acid.[7][8][9]

G reactant reactant reagent reagent product product Chalcone This compound Pyrazoline 3-Nitro-substituted Pyrazoline Chalcone->Pyrazoline Hydrazine Hydrazine Hydrate or Phenylhydrazine Hydrazine->Pyrazoline Cyclocondensation Solvent Glacial Acetic Acid or Ethanol Solvent->Pyrazoline Reflux

Caption: Synthetic pathway from this compound to Pyrazoline derivatives.

Experimental Protocol: Synthesis of 5-(3-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole

  • Add this compound (0.01 mol) and phenylhydrazine (0.024 mol) to a round-bottom flask containing 1,4-dioxane (B91453) (20 mL).[7]

  • Add 2-3 drops of a suitable acid catalyst, such as sulfuric acid or glacial acetic acid (5 mL).[7][8]

  • Reflux the mixture for 4-6 hours, monitoring the reaction via TLC.[7][8]

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.[7]

  • The solid product that precipitates is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to yield the pure pyrazoline derivative.[7]

Table 1: Reaction Conditions and Yields for Pyrazoline Synthesis from Nitrochalcones

Reagent Catalyst / Solvent Reaction Time Yield Reference
Phenylhydrazine Glacial Acetic Acid 6 hours (Reflux) 53.80% [8][10]
Phenylhydrazine Sulfuric Acid / 1,4-Dioxane 4-6 hours (Reflux) 68% - 82% (general) [7]

| Hydrazine Hydrate | Ethanol | Not specified | 59% - 76% (general) |[8] |

Synthesis of Isoxazole (B147169) Derivatives

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They can be synthesized from chalcones by reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base.[11]

G reactant reactant reagent reagent product product Chalcone This compound Isoxazole 3-Nitro-substituted Isoxazole Chalcone->Isoxazole Hydroxylamine Hydroxylamine HCl Hydroxylamine->Isoxazole Cyclization Base KOH / NaOH / NaOAc Base->Isoxazole Reflux in EtOH

Caption: Synthetic pathway from this compound to Isoxazole derivatives.

Experimental Protocol: Synthesis of 3-Aryl-5-(3-nitrophenyl)isoxazole

  • Dissolve the this compound (1.0 eq) in ethanol (10-20 mL per gram of chalcone) in a round-bottom flask equipped with a reflux condenser.[11]

  • Add hydroxylamine hydrochloride (1.2-1.5 eq) to the solution.[11]

  • Slowly add a solution of a base, such as 10% aqueous KOH or sodium acetate (B1210297) (2.0-3.0 eq), to the mixture.[11]

  • Heat the reaction mixture to reflux and continue for 6-12 hours, monitoring by TLC.[12]

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.[11]

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure isoxazole derivative.

Table 2: Reaction Conditions and Yields for Isoxazole Synthesis

Reagent Base / Solvent Reaction Time Yield Reference
Hydroxylamine HCl KOH / Ethanol 12 hours (Reflux) 45% - 63% [12]
Hydroxylamine HCl Sodium Acetate / Ethanol 6 hours (Reflux) Not specified

| Hydroxylamine HCl | KOH / Ethanol | 4 hours (Reflux) | Not specified | |

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. They are synthesized from chalcones by condensation with reagents like urea (B33335), thiourea, or guanidine (B92328) hydrochloride under basic conditions.[13][14]

G reactant reactant reagent reagent product product Chalcone This compound Pyrimidine 3-Nitro-substituted Pyrimidine Chalcone->Pyrimidine Urea Urea / Thiourea / Guanidine Urea->Pyrimidine Condensation Base KOH / NaOH in EtOH Base->Pyrimidine Reflux

Caption: Synthetic pathway from this compound to Pyrimidine derivatives.

Experimental Protocol: Synthesis of 4-Aryl-6-(3-nitrophenyl)pyrimidin-2-ol

  • Dissolve this compound (0.01 mol) and urea (0.01 mol) in ethanol (10-15 mL).[6]

  • Add a 40% aqueous potassium hydroxide solution (10 mL) slowly with constant stirring.[6]

  • Reflux the reaction mixture on a water bath for 4-6 hours.[6]

  • After cooling to room temperature, pour the mixture into ice-cold water and neutralize with dilute HCl.[6]

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure pyrimidine derivative.

Table 3: Reaction Conditions and Yields for Pyrimidine Synthesis

Reagent Method Reaction Time Yield Reference
Urea/Thiourea Conventional (Reflux) Not specified 18% - 51% [13]
Urea/Thiourea UV Irradiation Not specified 40% - 88% [13]
Urea Conventional (Reflux) 4 hours Good [6]
Urea Microwave Irradiation 7-10 mins Excellent [6]

| Thiourea | Reflux | Not specified | Promising |[15] |

Synthesis of 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are seven-membered heterocyclic compounds. They are typically synthesized by the condensation reaction of chalcones with o-phenylenediamine (B120857) (OPDA) in a suitable solvent, sometimes with a catalytic amount of acid or base.[16]

G reactant reactant reagent reagent product product Chalcone This compound Benzodiazepine 3-Nitro-substituted 1,5-Benzodiazepine Chalcone->Benzodiazepine OPDA o-Phenylenediamine OPDA->Benzodiazepine Cyclocondensation Catalyst Piperidine / Acetic Acid Catalyst->Benzodiazepine Reflux in EtOH G cluster_0 Synthesis Pathway cluster_1 Biological Application start start intermediate intermediate product product application application A This compound B Heterocyclic Scaffolds (Pyrazolines, Isoxazoles, Pyrimidines, etc.) A->B Cyclization Reactions C Antimicrobial Agents B->C D Anticancer Agents B->D E Anti-inflammatory Agents B->E

References

Application Notes and Protocols for Evaluating the Cytotoxic Effects of 3-Nitrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Nitrochalcones, specifically, have garnered significant interest for their potential as anticancer agents.[2][3] Preliminary research indicates that these compounds exert cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[4] The proposed mechanisms often involve the generation of reactive oxygen species (ROS) and modulation of key cellular signaling pathways.

These application notes provide a comprehensive experimental framework for evaluating the cytotoxic properties of 3-Nitrochalcone. The protocols detailed below are foundational for determining its efficacy and mechanism of action in cancer cell lines.

Quantitative Data Summary: Cytotoxicity of Nitrochalcone Derivatives

The following table summarizes the cytotoxic activity of various nitrochalcone derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. It is important to note that these values are for derivatives of this compound and provide a basis for expected efficacy.

CompoundCell LineCancer TypeAssayIC50Reference
2',4',6'-trimethoxy-4-nitrochalcone (Ch-19)KYSE-450Esophageal Squamous Cell CarcinomaCCK-84.97 µM
2',4',6'-trimethoxy-4-nitrochalcone (Ch-19)Eca-109Esophageal Squamous Cell CarcinomaCCK-89.43 µM
Nitrochalcone derivative (NCD)RMSRhabdomyosarcomaMTT2.117 µg/ml[3][5]
Chalcone-3 (a nitro-containing chalcone)MDA-MB-231Triple Negative Breast CancerMTT17.98 ± 6.36 µg/mL[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[6]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, KYSE-450)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[1]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Collection: Treat cells with the desired concentrations of this compound for a specified time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol (B145695)

  • PBS

  • PI/RNase A staining solution

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and centrifuge. Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Detection of Intracellular Reactive Oxygen Species (ROS)

This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[8]

Materials:

  • Cells treated with this compound

  • DCFH-DA stock solution (10 mM in DMSO)

  • Serum-free culture medium

  • PBS

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding: Seed cells in a suitable plate (e.g., 24-well plate for microscopy or 96-well black plate for plate reader).

  • Compound Treatment: Treat the cells with this compound for the desired time.

  • DCFH-DA Loading: Remove the medium and wash the cells once with serum-free medium. Add the DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C.[8]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Analysis: Add PBS to the wells. Measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a microplate reader.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation prep_cells Cell Culture (Select appropriate cancer cell line) seed_cells Seed Cells in Plates (e.g., 96-well, 24-well) prep_cells->seed_cells prep_compound Prepare this compound Stock Solution (in DMSO) treat_cells Treat cells with varying concentrations of this compound (24h, 48h, 72h) prep_compound->treat_cells seed_cells->treat_cells viability Cell Viability Assay (MTT) treat_cells->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat_cells->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat_cells->cell_cycle ros ROS Detection (DCFH-DA Assay) treat_cells->ros calc_ic50 Calculate IC50 Value viability->calc_ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry fluorescence Fluorescence Measurement ros->fluorescence conclusion Determine Cytotoxic Effect & Mechanism of Action calc_ic50->conclusion flow_cytometry->conclusion fluorescence->conclusion

Caption: Experimental workflow for evaluating this compound cytotoxicity.

signaling_pathway cluster_trigger Initiation cluster_cellular_stress Cellular Stress Response cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction (Intrinsic Pathway) cluster_outcome Final Outcome chalcone This compound ros ↑ ROS Generation chalcone->ros induces g2m G2/M Phase Arrest chalcone->g2m induces mapk MAPK Pathway (JNK, p38) ros->mapk activates bcl2_family Modulation of Bcl-2 Family Proteins (↓ Bcl-2, ↑ Bax) ros->bcl2_family modulates mapk->bcl2_family modulates g2m->bcl2_family contributes to cyto_c Cytochrome c Release bcl2_family->cyto_c leads to caspases Caspase Activation (Caspase-9, Caspase-3) cyto_c->caspases activates parp PARP Cleavage caspases->parp leads to cell_death Apoptotic Cell Death parp->cell_death results in

References

Application Notes and Protocols for Apoptosis Analysis in Cells Treated with Nitrochalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrochalcones, a class of synthetic chalcone (B49325) derivatives characterized by the presence of a nitro group, have emerged as promising candidates in cancer research due to their potent pro-apoptotic activities. Understanding the molecular mechanisms by which these compounds induce programmed cell death is crucial for their development as therapeutic agents. These application notes provide a comprehensive guide to performing apoptosis analysis in cells treated with nitrochalcones, focusing on the intrinsic (mitochondrial) signaling pathway, which is a common mechanism of action for this class of compounds.

The primary mode of action for many nitrochalcones involves the induction of intracellular Reactive Oxygen Species (ROS), leading to oxidative stress. This, in turn, modulates the expression of Bcl-2 family proteins, triggering the mitochondrial apoptotic cascade. This process is characterized by the activation of initiator and effector caspases, ultimately leading to the systematic dismantling of the cell.

This document outlines detailed protocols for key apoptosis assays, including Annexin V/PI staining for the detection of apoptotic and necrotic cells, caspase activity assays to quantify the activation of executioner caspases, and Western blot analysis to monitor the expression levels of critical apoptosis-related proteins. Additionally, it provides templates for data presentation and diagrams of the experimental workflow and the underlying signaling pathways to facilitate a comprehensive understanding of nitrochalcone-induced apoptosis.

Experimental Workflow for Apoptosis Analysis

The following diagram illustrates a typical experimental workflow for investigating apoptosis in cells treated with nitrochalcones.

G cluster_0 Cell Culture and Treatment cluster_1 Apoptosis Assays cluster_2 Data Analysis and Interpretation start Seed Cells treatment Treat with Nitrochalcone (and Vehicle Control) start->treatment incubation Incubate for Desired Time Points treatment->incubation annexin_pi Annexin V/PI Staining (Flow Cytometry) incubation->annexin_pi caspase Caspase Activity Assay (Fluorometric/Colorimetric) incubation->caspase western Western Blot Analysis incubation->western quantification Quantification of Apoptotic Cells annexin_pi->quantification activity_measurement Measurement of Caspase Activity caspase->activity_measurement protein_expression Analysis of Protein Expression western->protein_expression conclusion Conclusion on Apoptotic Mechanism quantification->conclusion activity_measurement->conclusion protein_expression->conclusion

A typical experimental workflow for apoptosis analysis.

Signaling Pathway of Nitrochalcone-Induced Apoptosis

Nitrochalcones often initiate apoptosis through the intrinsic pathway, triggered by an increase in intracellular Reactive Oxygen Species (ROS).

G cluster_mito Mitochondrial Dysregulation cluster_caspase Caspase Cascade nitrochalcone Nitrochalcone ros ↑ Reactive Oxygen Species (ROS) nitrochalcone->ros bcl2_family Modulation of Bcl-2 Family (↑ Bax, Bad, Bim, PUMA) ros->bcl2_family momp Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2_family->momp cyto_c Cytochrome c Release momp->cyto_c casp9 Caspase-9 Activation (Initiator Caspase) cyto_c->casp9 casp37 Caspase-3/7 Activation (Effector Caspases) casp9->casp37 parp Cleavage of PARP & other substrates casp37->parp apoptosis Apoptosis parp->apoptosis

Nitrochalcone-induced intrinsic apoptosis pathway.

Experimental Protocols

Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with various concentrations of the nitrochalcone and a vehicle control for the desired time.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

    • Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.

    • Collect data for at least 10,000 events per sample.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

This assay quantifies the activity of the executioner caspases, caspase-3 and -7, which are activated during apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Kit or similar DEVD-based substrate assay

  • White-walled 96-well plates

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at an appropriate density.

    • Treat cells with the nitrochalcone and controls as required.

  • Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each sample using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence (from wells with no cells) from all readings.

  • Express the results as fold change in caspase activity relative to the vehicle-treated control.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

Data Presentation

Quantitative data from the apoptosis assays should be summarized in a clear and concise manner to facilitate comparison between different treatment conditions.

Table 1: Quantification of Apoptotic Cells by Annexin V/PI Staining
Treatment GroupConcentration (µM)% Live Cells (Mean ± SD)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
Nitrochalcone X580.1 ± 3.512.8 ± 1.97.1 ± 1.2
Nitrochalcone X1065.7 ± 4.225.4 ± 2.88.9 ± 1.5
Nitrochalcone X2040.3 ± 5.145.1 ± 3.914.6 ± 2.3
Table 2: Caspase-3/7 Activity
Treatment GroupConcentration (µM)Relative Luminescence Units (RLU) (Mean ± SD)Fold Change vs. Control
Vehicle Control015,234 ± 1,1021.0
Nitrochalcone X545,789 ± 3,4563.0
Nitrochalcone X1098,765 ± 7,8906.5
Nitrochalcone X20182,345 ± 12,56712.0
Table 3: Densitometric Analysis of Western Blot Results
Treatment GroupConcentration (µM)Relative Bax/Bcl-2 Ratio (Fold Change)Relative Cleaved Caspase-9/β-actin (Fold Change)Relative Cleaved Caspase-3/β-actin (Fold Change)Relative Cleaved PARP/β-actin (Fold Change)
Vehicle Control01.01.01.01.0
Nitrochalcone X52.82.53.22.9
Nitrochalcone X105.24.86.15.8
Nitrochalcone X209.78.911.510.8

Application Notes and Protocols for In Vivo Evaluation of 3-Nitrochalcone: Anti-Anxiety and Analgesic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on in vivo studies of structurally related nitrochalcone derivatives. As of the last update, comprehensive in vivo studies evaluating both the anti-anxiety and analgesic effects of the parent compound, 3-Nitrochalcone, in mammalian models are not extensively available in the public domain. The methodologies and data presented herein are synthesized from research on these derivatives to provide a framework for investigating this compound.

Application Notes

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of compounds in medicinal chemistry due to their diverse pharmacological activities.[1] The incorporation of a nitro group into the chalcone (B49325) scaffold has been shown to modulate its biological effects, making nitrochalcones a subject of interest for drug development.[2] Preliminary research on various nitrochalcone derivatives suggests potential therapeutic applications in the central nervous system, particularly as anxiolytic and analgesic agents.[1][3]

The anti-anxiety effects of some nitrochalcones may be mediated through interaction with the serotonergic system. For instance, studies on the derivative N-{4'[(2E)-3-(3-nitrophenyl)-1-(phenyl)prop-2-en-1-one]} acetamide (B32628) in zebrafish have indicated anxiolytic-like activity involving the 5-HT1 receptor.[4] This suggests that this compound could potentially modulate serotonergic pathways to alleviate anxiety.

The analgesic properties of nitrochalcones are often linked to their anti-inflammatory effects.[5][6] The novel 5′-methyl-2′-hydroxy-3′-nitrochalcone has demonstrated antinociceptive activity in both thermal and chemical models of pain in mice.[1][7] The mechanism of analgesia may involve the inhibition of inflammatory mediators. Furthermore, some chalcones are thought to interact with the opioid system, suggesting a potential for centrally mediated analgesic effects.[5] The anti-inflammatory properties are considered a key contributor to the antinociceptive effects of these compounds.[5]

Given these findings, this compound is a promising candidate for further in vivo investigation to characterize its potential as a dual-acting anxiolytic and analgesic agent. The following protocols provide standardized methods for such evaluations.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies on nitrochalcone derivatives, which can serve as a reference for designing and evaluating studies on this compound.

Table 1: Anti-Anxiety Effects of N-{4'[(2E)-3-(3-nitrophenyl)-1-(phenyl)prop-2-en-1-one]} acetamide (PAAMNBA) in Adult Zebrafish

Treatment GroupDose (mg/kg)Outcome MeasureResult
Vehicle-Time in Light Zone (s)Baseline
PAAMNBA4Time in Light Zone (s)No significant change
PAAMNBA12Time in Light Zone (s)Increased
PAAMNBA40Time in Light Zone (s)Significantly Increased
Diazepam (Ref.)40Time in Light Zone (s)Significantly Increased

Data adapted from a study on a related nitrochalcone derivative in a zebrafish model.[4]

Table 2: Analgesic Effects of 5′-methyl-2′-hydroxy-3′-nitrochalcone in Mice

Test ModelTreatment GroupDose (mg/kg)Outcome MeasureResult (% Inhibition or Increased Latency)
Acetic Acid WrithingVehicle-Number of WrithesBaseline
5′-methyl-2′-hydroxy-3′-nitrochalcone10Number of WrithesSignificant Reduction
5′-methyl-2′-hydroxy-3′-nitrochalcone30Number of WrithesDose-dependent Reduction
5′-methyl-2′-hydroxy-3′-nitrochalcone100Number of WrithesStrong Reduction
Hot Plate TestVehicle-Reaction Latency (s)Baseline
5′-methyl-2′-hydroxy-3′-nitrochalcone100Reaction Latency (s)Significant Increase

Data synthesized from a study on a related nitrochalcone derivative.[1][7]

Experimental Protocols

Anti-Anxiety Studies: Elevated Plus Maze (Mice)

This protocol is a standard method for assessing anxiety-like behavior in rodents.[1][8]

Workflow:

G cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis A Acclimatize mice to testing room for at least 1 hour B Prepare this compound solution in appropriate vehicle A->B C Administer this compound or vehicle (e.g., intraperitoneally) B->C D Place mouse in the center of the elevated plus maze, facing an open arm C->D E Allow mouse to explore the maze for 5 minutes D->E F Record the session using a video camera E->F G Analyze video recordings to measure time spent in open and closed arms F->G H Calculate percentage of time in open arms and number of entries into open arms G->H I Compare results between this compound and vehicle groups H->I

Experimental workflow for the Elevated Plus Maze test.

Methodology:

  • Animals: Male Swiss mice (25-30 g) are commonly used. They should be housed in a temperature-controlled room with a 12-hour light/dark cycle and have free access to food and water.

  • Apparatus: The elevated plus maze consists of two open arms and two closed arms (enclosed by high walls) arranged in a plus shape and elevated from the floor.[1]

  • Procedure:

    • Acclimatize the mice to the testing room for at least one hour before the experiment.[1]

    • Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) or the vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80) intraperitoneally 30 minutes before the test.[1] A positive control group receiving a standard anxiolytic like diazepam should also be included.

    • Gently place each mouse on the central platform of the maze, facing one of the open arms.[6]

    • Allow the mouse to explore the maze for a 5-minute session.[6]

    • The session is recorded by a video camera mounted above the maze.

    • Between trials, the maze should be cleaned with an appropriate solution (e.g., 70% ethanol) to remove any olfactory cues.[6]

  • Data Analysis: The primary endpoints are the percentage of time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

Analgesic Studies: Hot Plate and Acetic Acid-Induced Writhing Tests (Mice)

These are standard tests to evaluate central and peripheral analgesic activity, respectively.[9]

Workflow:

G cluster_prep Preparation cluster_hot_plate Hot Plate Test (Central Analgesia) cluster_writhing Writhing Test (Peripheral Analgesia) cluster_analysis Data Analysis A Acclimatize mice and take baseline measurements for the hot plate test B Prepare this compound solution A->B C Administer this compound or vehicle B->C D Place mouse on hot plate (55 ± 0.5°C) at different time points post-administration C->D F 30 minutes post-administration, inject acetic acid intraperitoneally C->F E Record latency to paw licking or jumping D->E H Calculate the increase in latency for the hot plate test E->H G Count the number of writhes over a 20-minute period F->G I Calculate the percentage inhibition of writhing G->I J Compare results to control groups H->J I->J

Experimental workflow for analgesic activity tests.

Methodology:

  • Animals: Male Swiss mice (25-30 g) are suitable for these tests.

  • Hot Plate Test (Central Analgesia):

    • The hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.[9]

    • Administer this compound or vehicle 30-60 minutes before the test. A positive control like morphine can be used.

    • Gently place the mouse on the hot plate and start a timer.

    • Record the time until the mouse licks its hind paw or jumps. This is the reaction latency.[9] A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • An increase in reaction latency compared to the vehicle group indicates a central analgesic effect.

  • Acetic Acid-Induced Writhing Test (Peripheral Analgesia):

    • Administer this compound or vehicle 30 minutes before inducing writhing. A standard non-steroidal anti-inflammatory drug (NSAID) can be used as a positive control.

    • Inject a 0.6-0.7% solution of acetic acid intraperitoneally.[9]

    • Immediately after the injection, place the mouse in an observation chamber.

    • After a 5-minute latency period, count the number of writhes (a characteristic stretching behavior) for 20 minutes.[9]

    • The percentage of inhibition of writhing is calculated for each group compared to the vehicle control. A significant reduction in the number of writhes suggests peripheral analgesic activity.

Proposed Signaling Pathways

Anti-Anxiety Mechanism

The anxiolytic effects of some nitrochalcones may be mediated by the serotonergic system.[4]

G cluster_pathway Proposed Anti-Anxiety Signaling Pathway A This compound B Serotonin (5-HT) Receptors (e.g., 5-HT1A) A->B Acts as a modulator C Modulation of Neuronal Excitability B->C D Reduction in Anxiety-like Behavior C->D G cluster_pathway Proposed Analgesic Signaling Pathway A Tissue Injury / Inflammatory Stimulus B Activation of Inflammatory Pathways (e.g., COX, Cytokine production) A->B C Production of Pro-inflammatory Mediators (Prostaglandins, TNF-α, IL-1β) B->C D Nociceptor Sensitization C->D E Pain Sensation D->E F This compound F->C Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitrochalcone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Nitrochalcone using the Claisen-Schmidt condensation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Question: I am experiencing a very low yield or no formation of my target this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields in a Claisen-Schmidt condensation for this compound synthesis can arise from several factors, ranging from the quality of your reagents to the reaction conditions. Below are common causes and their corresponding solutions.

  • Inactive Catalyst: The base or acid catalyst may be old, improperly stored, or of insufficient concentration.[1]

    • Solution: Use a fresh batch of catalyst. For base-catalyzed reactions, sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used.[1][2] For acid-catalyzed reactions, options include dry HCl gas or Lewis acids like AlCl₃.[1]

  • Poor Quality Reagents: The starting materials, 3-nitrobenzaldehyde (B41214) and acetophenone (B1666503), may be impure or degraded.[1]

    • Solution: Purify the aldehyde and ketone before use, for example, by recrystallization or distillation.[1]

  • Inappropriate Solvent: The chosen solvent might not be suitable for the reaction, leading to poor solubility of reactants or intermediates.[1]

    • Solution: Ethanol is a commonly used and effective solvent for this reaction.[1][3][4] If solubility is an issue, consider other solvents or solvent mixtures. In some instances, solvent-free conditions have been reported to provide high yields.[1]

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the reactants.[5]

    • Solution: While many Claisen-Schmidt condensations proceed well at room temperature, some may benefit from gentle heating (e.g., 40-60 °C).[1][3] Systematically vary the temperature to find the optimal condition.

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] If starting materials are still present after the expected reaction time, consider extending the duration.[5]

Issue 2: Formation of a Viscous Oil or Gummy Precipitate Instead of a Solid Product

Question: My reaction has resulted in a dark, oily, or gummy substance instead of the expected crystalline this compound. What could be the cause and how can I isolate my product?

Answer: The formation of an oil or a dark, tar-like substance often points towards the presence of impurities, side reactions, or product degradation.

  • Presence of Impurities: Oily side-products or unreacted starting materials can hinder the crystallization of the desired chalcone.[1]

    • Solution: Attempt to purify the crude product. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method.[6] Washing the crude solid with water, followed by a dilute acid wash and then cold ethanol, can help remove impurities before recrystallization.[6]

  • Incomplete Reaction: A mixture of starting materials and the product can result if the reaction has not gone to completion.[1]

    • Solution: As mentioned previously, monitor the reaction with TLC to ensure the consumption of the limiting reagent.[5]

  • Side Reactions: Competing reactions can lead to byproducts that are often oily in nature.

    • Michael Addition: The enolate of acetophenone can add to the newly formed this compound, leading to a higher molecular weight byproduct.[1][5] To minimize this, use a slight excess of 3-nitrobenzaldehyde or add the acetophenone slowly to the reaction mixture containing the aldehyde and the base.[1]

    • Cannizzaro Reaction: Under high concentrations of a strong base, 3-nitrobenzaldehyde (which lacks α-hydrogens) can disproportionate into a carboxylate and an alcohol.[7] Using a lower concentration of the base can help avoid this.[7]

    • Polymerization/Decomposition: Overly harsh conditions, such as excessively high temperatures or a very high concentration of a strong base, can cause the aldehyde to polymerize or the product to decompose, often resulting in a dark, tarry mixture.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the Claisen-Schmidt condensation for synthesizing this compound?

A1: The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation.[6][7] In the synthesis of this compound, it involves the reaction between 3-nitrobenzaldehyde (an aromatic aldehyde without α-hydrogens) and acetophenone (a ketone with α-hydrogens) in the presence of a base or acid catalyst.[8][9][10] The reaction proceeds through the formation of an enolate from acetophenone, which then attacks the carbonyl carbon of 3-nitrobenzaldehyde, followed by dehydration to yield the α,β-unsaturated ketone, this compound.[10]

Q2: What are the typical catalysts and solvents used for this reaction?

A2: The most common catalysts are strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH).[2][11] Acid catalysts such as dry HCl gas or Lewis acids (e.g., AlCl₃) can also be used.[11][12] Ethanol is a frequently used solvent.[1][4]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible.[13]

Q4: What are some common purification techniques for this compound?

A4: The most common method for purifying solid this compound is recrystallization, often from ethanol.[4][6] Before recrystallization, washing the crude product with water can remove water-soluble impurities.[6] If recrystallization is not effective, or if the product is an oil, column chromatography on silica (B1680970) gel can be employed for purification.[6]

Q5: What is a typical yield for the synthesis of this compound?

A5: The reported yields for the synthesis of this compound and other nitrochalcones can vary significantly depending on the specific reaction conditions and purification methods, but they generally range from moderate to excellent. Yields have been reported from 42% to as high as 90%.[2][3]

Data Presentation

Table 1: Reported Yields of Nitrochalcones under Various Conditions

Nitrochalcone DerivativeCatalystSolventReaction TimeTemperatureYield (%)Reference
(E)-1,3-bis(2-nitrophenyl)prop-2-en-1-oneNaOHEthanol3 hRoom Temp.42[3]
(E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-oneNaOHEthanol3 hRoom Temp.90[3]
Various NitrochalconesNaOHEthanol/Water2 hRoom Temp.>75[4]
This compoundNot specifiedNot specifiedNot specifiedNot specified62-90[2]
DinitrochalconesNot specifiedCyclohexane-MethanolNot specifiedUltrasound56-92[14]
NitrochalconesNaOHEthanol/Water2 hRoom Temp.72-73[15]

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of this compound in Ethanol

This protocol is a standard and widely used method for the synthesis of this compound.

  • Reactant Preparation: In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq.) and acetophenone (1.0 eq.) in ethanol.[1]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).[1]

  • Reaction: Continue stirring the mixture at room temperature. The product may start to precipitate out of the solution.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.[1][3]

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water or an ice bath to precipitate the crude product.[1]

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water.[4] The crude this compound can then be purified by recrystallization from a suitable solvent like ethanol.[4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve 3-Nitrobenzaldehyde and Acetophenone in Ethanol add_catalyst Slowly add NaOH solution to reactants prep_reactants->add_catalyst prep_catalyst Prepare aqueous NaOH solution prep_catalyst->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor precipitate Pour into ice water monitor->precipitate Reaction Complete filter Filter solid product precipitate->filter wash Wash with cold water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Inactive Catalyst start->cause1 cause2 Impure Reagents start->cause2 cause3 Incorrect Solvent start->cause3 cause4 Suboptimal Temperature start->cause4 cause5 Incomplete Reaction start->cause5 sol1 Use fresh catalyst cause1->sol1 sol2 Purify starting materials cause2->sol2 sol3 Use Ethanol or optimize solvent cause3->sol3 sol4 Adjust temperature (e.g., gentle heating) cause4->sol4 sol5 Extend reaction time & monitor by TLC cause5->sol5

Caption: Troubleshooting logic for low yield of this compound.

References

Common side products in 3-Nitrochalcone synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitrochalcone. Our focus is on identifying and mitigating common side products to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Claisen-Schmidt condensation. This is a base-catalyzed crossed aldol (B89426) condensation between 3-nitrobenzaldehyde (B41214) and acetophenone (B1666503).

Q2: What are the most common side products observed in this compound synthesis?

A2: The primary side products are:

  • Michael Adduct: Formed by the conjugate addition of an acetophenone enolate to a molecule of this compound.

  • Acetophenone Self-Condensation Product: Results from the aldol condensation of two molecules of acetophenone.

  • Cannizzaro Reaction Products: 3-Nitrobenzaldehyde can undergo a disproportionation reaction in the presence of a strong base to yield 3-nitrobenzyl alcohol and 3-nitrobenzoic acid.

Q3: My this compound synthesis has a low yield. What are the likely causes?

A3: Low yields can be attributed to several factors, including the formation of the side products mentioned above. Other potential causes include incomplete reaction, suboptimal reaction conditions (temperature, reaction time), or poor quality of reagents. A systematic troubleshooting approach, as detailed in our guides, can help identify and resolve the issue.

Troubleshooting Guides

Issue 1: Presence of a High Molecular Weight Impurity, Insoluble in Common Solvents

This is often indicative of the Michael Adduct , a common byproduct in chalcone (B49325) synthesis.

Troubleshooting Steps:

  • Mechanism of Formation: The enolate of acetophenone, a strong nucleophile, attacks the β-carbon of the newly formed this compound in a Michael 1,4-addition. This is more likely to occur with prolonged reaction times or high concentrations of the acetophenone enolate.

    Michael_Addition acetophenone Acetophenone enolate Acetophenone Enolate acetophenone->enolate Deprotonation nitrochalcone This compound enolate->nitrochalcone 1,4-Conjugate Addition michael_adduct Michael Adduct (Side Product) base Base (e.g., NaOH)

    Figure 1: Michael Addition Side Reaction Pathway
  • Avoidance Strategies:

    • Control Stoichiometry: Use a slight molar excess of 3-nitrobenzaldehyde to ensure the acetophenone enolate is consumed in the primary reaction.

    • Order of Addition: Slowly add the acetophenone to the mixture of 3-nitrobenzaldehyde and the base. This maintains a low concentration of the enolate, minimizing its opportunity to react with the chalcone product.

    • Temperature Control: Conduct the reaction at a lower temperature (e.g., 0-5 °C) to decrease the rate of the Michael addition.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting materials are consumed, work up the reaction promptly to prevent further side reactions.

Experimental Protocol to Minimize Michael Adduct Formation:

  • Dissolve 3-nitrobenzaldehyde (1.1 equivalents) in ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.

  • In a separate container, dissolve sodium hydroxide (B78521) (1.2 equivalents) in water and add it to the aldehyde solution.

  • Slowly add acetophenone (1.0 equivalent) dropwise to the stirred, cooled mixture over 20-30 minutes.

  • Continue stirring at low temperature and monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol.

Issue 2: Presence of Impurities with Molecular Weights Corresponding to Dimeric Acetophenone

This suggests the formation of the acetophenone self-condensation product .

Troubleshooting Steps:

  • Mechanism of Formation: In the presence of a base, two molecules of acetophenone can react with each other in an aldol condensation to form a β-hydroxyketone, which may then dehydrate.

    Self_Condensation acetophenone1 Acetophenone (Enolate) acetophenone2 Acetophenone (Electrophile) acetophenone1->acetophenone2 Nucleophilic Attack self_condensation_product Self-Condensation Product acetophenone2->self_condensation_product Dehydration base Base

    Figure 2: Acetophenone Self-Condensation Pathway
  • Avoidance Strategies:

    • Order of Addition: Add the base to a mixture of acetophenone and 3-nitrobenzaldehyde. This ensures the enolate preferentially reacts with the more electrophilic aldehyde.

    • Choice of Aldehyde: This side reaction is less of an issue in this specific synthesis because 3-nitrobenzaldehyde is highly reactive.

    • Temperature: Lowering the reaction temperature can disfavor the self-condensation reaction.

Experimental Protocol to Minimize Acetophenone Self-Condensation:

  • In a flask, dissolve both acetophenone (1.0 equivalent) and 3-nitrobenzaldehyde (1.0 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.2 equivalents) in water to the cooled mixture while stirring.

  • Monitor the reaction by TLC and work up as soon as the starting materials are consumed.

Issue 3: Presence of 3-Nitrobenzyl Alcohol and 3-Nitrobenzoic Acid in the Product Mixture

These are the products of the Cannizzaro reaction , a common side reaction for aldehydes lacking α-hydrogens.

Troubleshooting Steps:

  • Mechanism of Formation: In the presence of a strong base, two molecules of 3-nitrobenzaldehyde can undergo a redox reaction where one is reduced to the corresponding alcohol and the other is oxidized to the carboxylic acid.

    Cannizzaro_Reaction aldehyde1 3-Nitrobenzaldehyde alcohol 3-Nitrobenzyl Alcohol aldehyde1->alcohol Reduction aldehyde2 3-Nitrobenzaldehyde acid 3-Nitrobenzoic Acid aldehyde2->acid Oxidation base Strong Base

    Figure 3: Cannizzaro Reaction of 3-Nitrobenzaldehyde
  • Avoidance Strategies:

    • Base Concentration: Use a less concentrated solution of the base (e.g., 10% NaOH) to disfavor the Cannizzaro reaction.

    • Order of Addition: Add the base slowly to the mixture of the aldehyde and ketone. This ensures the base is consumed in the primary condensation reaction rather than promoting the Cannizzaro reaction.

    • Temperature: Lower temperatures can also help to minimize this side reaction.

Experimental Protocol to Minimize the Cannizzaro Reaction:

  • Combine 3-nitrobenzaldehyde (1.0 equivalent) and acetophenone (1.0 equivalent) in ethanol.

  • Cool the mixture to 0-5 °C.

  • Prepare a 10% aqueous solution of sodium hydroxide.

  • Add the NaOH solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the low temperature.

  • Stir for the required time, monitoring by TLC, and then proceed with the workup.

Data Presentation

While specific quantitative data for side product distribution in this compound synthesis is not extensively reported, the following table summarizes the expected qualitative outcomes based on the chosen reaction conditions.

Reaction ConditionExpected this compound YieldMichael Adduct FormationAcetophenone Self-CondensationCannizzaro Reaction
Standard (Room Temp, Equimolar) ModerateModerateLowLow to Moderate
Low Temperature (0-5 °C) HighLowVery LowVery Low
Excess 3-Nitrobenzaldehyde HighLowLowModerate
Slow Addition of Acetophenone HighLowLowLow
High Base Concentration Moderate to LowHighLowHigh
Short Reaction Time (TLC Monitored) HighLowLowLow

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis and purification of this compound, incorporating steps to minimize side product formation.

Experimental_Workflow start Start reagents Combine 3-Nitrobenzaldehyde and Acetophenone in Ethanol start->reagents cool Cool to 0-5 °C reagents->cool add_base Slowly Add Base cool->add_base react Stir and Monitor by TLC add_base->react workup Pour into Cold Water and Acidify react->workup filter Filter Crude Product workup->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Pure this compound recrystallize->dry end End dry->end

Figure 4: Optimized Experimental Workflow for this compound Synthesis

Technical Support Center: Purification of Crude 3-Nitrochalcone Precipitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-nitrochalcone (B1353257) precipitate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: Recrystallization is the most common and effective method for purifying crude this compound.[1][2] Ethanol (B145695) (95%) is a widely recommended solvent, offering a good balance of high solubility at its boiling point and low solubility at room temperature, which is ideal for obtaining pure crystals upon cooling.[3] Other suitable solvents include methanol (B129727) and solvent pairs like dichloromethane/n-hexane.[1][4]

Q2: What are the expected melting point and appearance of pure this compound?

A2: Pure this compound is typically a pale yellow crystalline solid.[2] Its melting point is reported in the range of 142-146 °C. A sharp melting point within this range is a good indicator of high purity. A lower and broader melting point suggests the presence of impurities.[5]

Q3: What are the common impurities in a crude this compound precipitate?

A3: Crude this compound, typically synthesized via a Claisen-Schmidt condensation of 3-nitrobenzaldehyde (B41214) and acetophenone, may contain the following impurities:

  • Unreacted starting materials: 3-nitrobenzaldehyde and acetophenone.[6]

  • Side products: Products from side reactions such as the Cannizzaro reaction of the aldehyde or self-condensation of the ketone.[7][8]

  • β-hydroxy ketone intermediate: This intermediate may not have fully dehydrated to form the chalcone.[9]

Q4: My purified this compound yield is very low. What are the possible reasons?

A4: Low recovery after recrystallization can be due to several factors:

  • Using too much solvent: This is the most common reason, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[10]

  • Premature crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product can be lost.

  • Washing with too much cold solvent: Excessive washing of the collected crystals can lead to dissolution and loss of the product.[1]

Troubleshooting Guides

Recrystallization Issues

Problem: The this compound "oils out" instead of forming crystals.

This phenomenon, where the solute separates as a liquid instead of a solid, can occur for several reasons.[10]

Possible Cause Solution
High concentration of impurities Significant amounts of impurities can lower the melting point of the mixture, leading to oiling out.[11] Consider a preliminary purification by column chromatography before recrystallization.
Solution is too concentrated The saturation point is reached at a temperature above the melting point of the this compound. Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and allow it to cool more slowly.[12][13]
Cooling rate is too fast Rapid cooling can favor oil formation over crystal growth. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[13]
Inappropriate solvent choice The boiling point of the solvent may be too high relative to the melting point of the this compound.[13] Try a solvent with a lower boiling point.

Problem: No crystals form upon cooling the solution.

Possible Cause Solution
Solution is too dilute If too much solvent was added, the solution may not be saturated enough for crystallization to occur. Reheat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.[1]
Supersaturation The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[1] Alternatively, if available, add a seed crystal of pure this compound.[1]
Column Chromatography Issues

Problem: Poor separation of this compound from impurities.

Possible Cause Solution
Inappropriate mobile phase polarity The polarity of the eluent is critical for good separation. If the spots on a TLC plate are too close together, the solvent system needs to be optimized. A common mobile phase for chalcones is a mixture of hexane (B92381) and ethyl acetate.[14] Adjust the ratio to achieve a retention factor (Rf) of 0.25-0.35 for the this compound on a TLC plate.[14]
Column overloading Loading too much crude product onto the column can lead to broad, overlapping bands. Use an appropriate amount of silica (B1680970) gel relative to your sample (a common ratio is 30-100:1 by weight).
Cracks or channels in the stationary phase An improperly packed column will result in poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Data Presentation

Purification Technique Reported Yield Range Purity Assessment Reference
Recrystallization42% - 90%Melting Point, NMR Spectroscopy[4]
Recrystallization (from lab report)62.04%IR Spectroscopy[15]
Recrystallization (from lab report)39% (from half of crude)Melting Point (142°C vs 146°C lit.)[5]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from Ethanol

This protocol describes the purification of crude this compound using a single solvent.

Materials:

  • Crude this compound precipitate

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture gently on a hot plate while swirling until the ethanol begins to boil. Continue to add small portions of hot ethanol until the solid is completely dissolved.[3] Avoid adding a large excess of solvent to maximize the yield.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Quickly filter the hot solution into the pre-warmed flask. This step should be done quickly to prevent premature crystallization.[1]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any adhering soluble impurities.[1]

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the expected range indicates high purity.

Protocol 2: Column Chromatography of Crude this compound

This protocol outlines the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Before running the column, determine the optimal mobile phase composition by running TLC plates with different ratios of hexane and ethyl acetate. The ideal eluent will give the this compound an Rf value between 0.25 and 0.35 and show good separation from impurities.[14]

  • Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.

  • Elution: Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand. Open the stopcock and begin collecting fractions in test tubes. You can gradually increase the polarity of the mobile phase (e.g., from 9:1 to 8:2 hexane:ethyl acetate) to elute the compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the final product by melting point determination and spectroscopic methods.

Visualizations

Recrystallization_Workflow start Crude this compound Precipitate dissolve Dissolve in minimal hot solvent (e.g., Ethanol) start->dissolve hot_filter Hot Filtration (if insoluble impurities are present) dissolve->hot_filter Insoluble impurities? cool Cool slowly to room temperature dissolve->cool No insoluble impurities hot_filter->cool impurities Insoluble Impurities hot_filter->impurities ice_bath Cool in ice bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with ice-cold solvent filter->wash mother_liquor Mother Liquor (contains soluble impurities) filter->mother_liquor dry Dry the crystals wash->dry pure Pure this compound dry->pure

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Oiling_Out start Problem: 'Oiling Out' during Recrystallization cause1 Possible Cause: High Impurity Concentration start->cause1 cause2 Possible Cause: Solution Too Concentrated start->cause2 cause3 Possible Cause: Cooling Too Rapidly start->cause3 solution1 Solution: Preliminary purification (e.g., column chromatography) cause1->solution1 solution2 Solution: Reheat, add more solvent, and cool slowly cause2->solution2 solution3 Solution: Allow to cool slowly to RT before using an ice bath cause3->solution3

Caption: Troubleshooting guide for the issue of "oiling out" during recrystallization.

References

Optimizing reaction conditions for nitrochalcone synthesis (temperature, time)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrochalcone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of nitrochalcones, with a specific focus on optimizing reaction temperature and time.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to streamline your nitrochalcone synthesis.

Q1: I am experiencing a low yield or no product formation. What are the common causes and how can I resolve this?

A1: Low or no yield in a Claisen-Schmidt condensation for nitrochalcone synthesis can stem from several factors, ranging from reagent quality to reaction conditions.[1]

  • Inactive Catalyst: The base catalyst, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is crucial.[2] Ensure the base is not old or improperly stored, which can lead to reduced activity.[2][3] Using a freshly prepared solution is recommended.[2]

  • Suboptimal Temperature: The reaction may be too slow at room temperature.[2] Gentle heating, for instance to 40-50 °C, can significantly increase the reaction rate.[2][4] However, excessively high temperatures can lead to side reactions and decomposition.[2] It is generally advised not to exceed 65 °C for standard reflux conditions.[2]

  • Insufficient Reaction Time: Some reactions may require longer periods to reach completion, from a few hours to overnight.[2] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][3] The reaction is complete when the spot corresponding to the limiting starting material disappears.[2]

  • Poor Reagent Quality: Ensure the purity of your starting materials, the nitro-substituted acetophenone (B1666503) and benzaldehyde. Impurities can inhibit the reaction.[5][6]

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired nitrochalcone.[5] Common side reactions include the Cannizzaro reaction of the aldehyde and self-condensation of the ketone.[1][3] To minimize the Cannizzaro reaction, it is recommended to first react the acetophenone with the base to form the carbanion before adding the benzaldehyde.[5]

Q2: My reaction mixture has turned dark brown or black, and I've isolated a gummy or oily product instead of crystals. What went wrong?

A2: A dark reaction mixture and the formation of an oily or gummy product often indicate side reactions or product degradation, which can be heavily influenced by temperature.[2][7]

  • High Temperature: Excessive heat can promote side reactions, such as the Cannizzaro reaction, where the aldehyde disproportionates, especially with prolonged reaction times.[2]

  • Product Instability: The synthesized nitrochalcone itself might be unstable under the reaction conditions, leading to decomposition.[7]

  • Impurities: The presence of impurities can prevent the product from crystallizing properly.[3]

  • Low Melting Point: Some nitrochalcones may have low melting points and exist as oils at room temperature.[3]

Solutions:

  • Optimize Temperature: If you are running the reaction at an elevated temperature, try lowering it.[8] Conversely, if the reaction is sluggish at room temperature, gentle heating might be necessary, but monitor the reaction closely by TLC to avoid the formation of new impurities.[8]

  • Purification: An oily product might be a mixture of the desired chalcone (B49325) and byproducts.[6] In this case, purification via column chromatography is necessary to isolate the pure compound.[4][6]

  • Induce Crystallization: If the product is pure but oily, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of the pure compound if available.[3] Cooling the mixture in an ice bath can also promote solidification.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for nitrochalcone synthesis?

A1: The optimal temperature can vary significantly depending on the specific reactants and catalysts used.[8] Many nitrochalcone syntheses can be performed at room temperature (20-25 °C), which often minimizes side reactions.[2] However, for less reactive substrates, gentle heating to 40-50 °C or even reflux may be necessary to increase the reaction rate.[2] It is crucial to monitor the reaction, as temperatures above 65 °C may lead to decreased yield due to side reactions.[2] For some specific dinitrochalcones synthesized using ultrasound, temperatures up to 60 °C have been shown to be optimal.[9]

Q2: How long should I run the reaction?

A2: The reaction time can range from a few hours to overnight.[2][10] The best practice is to monitor the reaction's progress by TLC to determine the point of completion.[2] The reaction is considered complete when the starting material spot (usually the limiting reagent) is no longer visible on the TLC plate.[2]

Q3: Can the position of the nitro group affect the reaction conditions?

A3: Yes, the position of the nitro group on the aromatic rings can influence the reaction conditions and yields. For example, in one study on dinitrochalcones, compounds with at least one nitro group in the ortho position showed high yields, while a chalcone with nitro groups in the meta position on both rings required a higher temperature (60 °C) to optimize the reaction.[9]

Q4: What is the best method for purifying the crude nitrochalcone?

A4: The most common purification technique is recrystallization, often from ethanol (B145695) or a solvent pair like dichloromethane/n-hexane.[6][9][11] This method is effective for removing trace impurities. For more complex mixtures or to separate the product from unreacted starting materials, column chromatography on silica (B1680970) gel is employed.[6]

Data Presentation

Table 1: Summary of Reaction Conditions for Nitrochalcone Synthesis

MethodCatalystTemperature (°C)TimeSolventYield (%)Reference
Conventional StirringNaOHRoom Temp.2-3 hoursEthanol58-89[2]
RefluxNaOHReflux8 hoursEthanol-[2]
UltrasoundNa₂CO₃6030 minMethanol (B129727)/Cyclohexane88[9]
Magnetic StirringNaOHRoom Temp.240 minMethanol/Cyclohexane33[9]
Grinding (Solvent-free)KOH (solid)Ambient80 minNoneHigh[5]

Note: Yields are highly dependent on the specific substrates used.

Experimental Protocols

Protocol 1: Conventional Synthesis of Nitrochalcones via Magnetic Stirring

This protocol is a standard method for synthesizing nitrochalcones using a base catalyst and an alcohol solvent at room temperature.

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted nitroacetophenone (10 mmol) in ethanol (10 mL).

  • Catalyst Addition: To the stirred solution in an ice-salt bath, add a solution of sodium hydroxide (6 mL, 1.0 M).[11]

  • Stirring: Stir the mixture for 15 minutes.[11]

  • Aldehyde Addition: Add the appropriate substituted nitrobenzaldehyde (10 mmol) to the reaction mixture.[11]

  • Reaction: Stir the mixture at room temperature for 3 hours.[11] Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, the solid product obtained is filtered and washed with cold water.[9]

  • Purification: The crude product is then purified by recrystallization from a suitable solvent or solvent pair (e.g., dichloromethane/n-hexane).[9][11]

Protocol 2: Ultrasound-Assisted Synthesis of Dinitrochalcones

This method utilizes ultrasonic irradiation to potentially improve yields and reduce reaction times.

  • Reactant Preparation: In a 50 mL flask, dissolve the corresponding nitroacetophenone (10 mmol) and sodium carbonate (Na₂CO₃) in 10 mL of methanol until the nitroacetophenone is completely dissolved.[9]

  • Aldehyde Addition: Add the corresponding nitrobenzaldehyde (10 mmol) to the mixture.[9]

  • Solvent Addition: Add 1 mL of cyclohexane.[9]

  • Ultrasonic Irradiation: Subject the mixture to ultrasound irradiation for the specified time and at the optimal temperature (e.g., 30 minutes at 60 °C).[9]

  • Work-up: Once the reaction is finished, filter the solid obtained and wash it with cold water.[9]

  • Purification: Purify the product by recrystallization from a solvent pair like dichloromethane/n-hexane.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve_ketone Dissolve Nitroacetophenone in Solvent start->dissolve_ketone add_base Add Base Catalyst dissolve_ketone->add_base add_aldehyde Add Nitrobenzaldehyde add_base->add_aldehyde react Stir/Heat/Irradiate (Monitor by TLC) add_aldehyde->react precipitate Precipitate Product (e.g., add to ice water) react->precipitate filter_wash Filter and Wash Crude Product precipitate->filter_wash purify Purify by Recrystallization or Chromatography filter_wash->purify end Pure Nitrochalcone purify->end

Caption: General workflow for the synthesis of nitrochalcones.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Yield cause1 Inactive Catalyst problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Insufficient Time problem->cause3 cause4 Poor Reagent Quality problem->cause4 cause5 Side Reactions problem->cause5 sol1 Use Fresh Catalyst cause1->sol1 sol2 Optimize Temperature (e.g., gentle heating) cause2->sol2 sol3 Increase Reaction Time (Monitor with TLC) cause3->sol3 sol4 Purify Starting Materials cause4->sol4 sol5 Modify Reagent Addition Order cause5->sol5

Caption: Troubleshooting logic for low yield in nitrochalcone synthesis.

temp_time_optimization start Start Optimization condition Initial Condition: Room Temp, 3h start->condition check_yield Check Yield & Purity (TLC) condition->check_yield low_yield Low Yield/ Slow Reaction check_yield->low_yield Low side_products Side Products/ Decomposition check_yield->side_products Impure optimal Optimal Conditions Found check_yield->optimal Good Yield & Purity increase_temp Increase Temperature (e.g., 40-50°C) low_yield->increase_temp increase_time Increase Time low_yield->increase_time decrease_temp Decrease Temperature side_products->decrease_temp increase_temp->check_yield increase_time->check_yield decrease_temp->check_yield

Caption: Logical flow for optimizing reaction temperature and time.

References

How to monitor the progress of a chalcone synthesis reaction using TLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Monitoring Chalcone (B49325) Synthesis with TLC

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for monitoring the progress of chalcone synthesis reactions using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: How does TLC work to monitor the progress of a chalcone synthesis reaction?

A1: Thin-Layer Chromatography (TLC) is a rapid and effective analytical technique used to monitor chemical reactions by separating compounds based on their polarity.[1] In chalcone synthesis, which commonly involves a Claisen-Schmidt condensation between an aldehyde and a ketone, TLC allows for the qualitative assessment of the consumption of the starting materials and the formation of the chalcone product.[1] The separation occurs as a mobile phase moves up a stationary phase (typically a silica (B1680970) gel plate).[1] Generally, the chalcone product is less polar than the aldehyde starting material.[1] By observing the disappearance of the starting material spots and the appearance of a new, intensifying spot for the product over time, one can monitor the reaction's progress.[1]

Q2: How do I choose an appropriate mobile phase (eluent) for my chalcone synthesis TLC?

A2: The choice of the mobile phase is critical for achieving good separation.[1] A common mobile phase for chalcone synthesis is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297).[1][2] The ratio of these solvents can be adjusted to optimize the separation based on the specific polarity of your reactants and product.[1] Typical starting ratios to test include 9:1, 3:1, or 80:20 (hexane:ethyl acetate).[2][3] The goal is to have the R_f values of the spots spread out between 0.2 and 0.8 for clear separation.

Q3: How can I visualize the spots on the TLC plate?

A3: Chalcones and the aromatic starting materials (benzaldehydes and acetophenones) are typically UV-active due to their conjugated systems.[1] Therefore, the most common method for visualization is using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent background.[1][4] After UV visualization, you can circle the spots with a pencil.[1] Other visualization techniques include using staining agents like p-anisaldehyde or potassium permanganate.[1][4] Some chalcones, particularly those with certain substituents, may appear as yellow spots visible to the naked eye.[2]

Q4: How do I know when the chalcone synthesis reaction is complete?

A4: The reaction is generally considered complete when the TLC plate shows that one or both of the starting material spots have disappeared or their intensity has significantly diminished, while the product spot is prominent and its intensity is no longer increasing over time.[1] It is crucial to co-spot a mixture of the reaction sample with the starting materials to confirm the identity of the spots.

Q5: What are typical R_f values for the starting materials and the chalcone product?

A5: The R_f (retardation factor) value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The chalcone product is generally less polar than the starting aldehyde and will, therefore, have a higher R_f value. The ketone's polarity can be similar to the chalcone, so careful selection of the mobile phase is important.[1][4] For example, in an 80:20 hexane (B92381)/ethyl acetate system, a chalcone might have an R_f of approximately 0.5.[2] Another study reported an R_f of 0.88 for a chalcone derivative using a 9:1 n-hexane:ethyl acetate eluent.[3]

Troubleshooting Guide

Q1: My spots are streaking on the TLC plate. What should I do?

A1: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The sample spotted on the plate is too concentrated.[5] Try diluting your reaction sample significantly before spotting it.

  • Compound Decomposition: The product might be decomposing on the silica gel plate.[6] This can happen if the silica is too acidic or basic. Using a less polar or buffered solvent system might help. Also, develop the plate immediately after spotting.[6]

  • High Polarity of Compound: Very polar compounds may streak. While chalcones are generally not extremely polar, highly substituted derivatives might be. In this case, a more polar mobile phase might be necessary.

Q2: The spots for my starting material and product are overlapping. How can I improve the separation?

A2: Overlapping spots indicate poor separation, which can be resolved by changing the polarity of the mobile phase.

  • Adjust the Solvent Ratio: If the spots are too close together and have high R_f values, decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent, e.g., from 3:1 to 9:1 hexane:ethyl acetate). If the spots are close together and have low R_f values, increase the polarity of the mobile phase (decrease the proportion of the non-polar solvent).

  • Try Different Solvents: If adjusting the ratio of hexane and ethyl acetate is unsuccessful, other solvent systems can be tested.[4]

Q3: I see multiple spots on the lane for my reaction mixture. What could they be?

A3: The presence of multiple spots can indicate a few things:

  • Incomplete Reaction: You will see spots for your starting materials and the product.

  • Formation of Side Products: Additional spots may be byproducts from side reactions like the self-condensation of the ketone.[6][7]

  • Impure Starting Materials: If your starting materials are not pure, you will see spots for the impurities. It's good practice to run a TLC of your starting materials alone for comparison.

Q4: My spots are not moving from the baseline. What is the problem?

A4: If the spots remain on the baseline, the mobile phase is not polar enough to move the compounds up the plate. You need to increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.

Detailed Experimental Protocol: Monitoring Chalcone Synthesis by TLC

This protocol outlines the steps for monitoring a typical Claisen-Schmidt condensation for chalcone synthesis.

Materials:

  • TLC plates (silica gel 60 F_254)[1]

  • Capillary tubes or micropipettes for spotting[1]

  • Developing chamber (e.g., a beaker with a watch glass lid)

  • Mobile phase (e.g., hexane:ethyl acetate mixture)[1]

  • UV lamp (254 nm)[1]

  • Pencil and ruler

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a light line about 1 cm from the bottom of the TLC plate. This is your baseline. Mark equidistant points on this line for each sample you will spot.

  • Prepare the Developing Chamber: Pour a small amount of the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.

  • Spot the TLC Plate:

    • Lane 1 (Starting Material 1): Dissolve a small amount of the starting aldehyde in a suitable solvent (e.g., ethyl acetate) and use a capillary tube to spot it on the first mark on the baseline.

    • Lane 2 (Starting Material 2): Do the same for the starting ketone on the second mark.

    • Lane 3 (Co-spot): On the third mark, first spot the starting aldehyde, let it dry, and then spot the starting ketone on top of it.

    • Lane 4 (Reaction Mixture): At timed intervals (e.g., T=0, 30 min, 1 hr, etc.), take a small aliquot of the reaction mixture, dilute it with a solvent, and spot it on the next mark.

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.[1] Cover the chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.[1]

  • Visualize and Analyze:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[1]

    • Allow the plate to air dry completely.[1]

    • Visualize the spots under a UV lamp (254 nm).[1]

    • Circle the visible spots with a pencil.

    • Calculate the R_f value for each spot using the formula: R_f = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Compare the spots in the reaction mixture lane to the starting material lanes to identify the reactants and the new product spot. Monitor the disappearance of the reactant spots and the intensification of the product spot over time to determine the reaction's progress.[1]

Data Presentation: Typical R_f Values

The following table summarizes typical R_f values for starting materials and the chalcone product in a common TLC solvent system. Note that these values can vary depending on the specific substituents on the aromatic rings.

Compound TypeTypical PolarityExample Mobile SystemApproximate R_f Value
BenzaldehydeMore Polar80:20 Hexane:Ethyl Acetate< 0.5
AcetophenoneIntermediate80:20 Hexane:Ethyl Acetate~ 0.5
Chalcone Product Less Polar 80:20 Hexane:Ethyl Acetate ~ 0.5 [2]
Chalcone Product Less Polar 9:1 n-Hexane:Ethyl Acetate 0.72 - 0.88 [3]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for monitoring the progress of a chalcone synthesis reaction using TLC.

Chalcone_TLC_Workflow start_node Start: Chalcone Synthesis Reaction take_sample Take Reaction Aliquot at Time (T) start_node->take_sample process_node process_node decision_node decision_node result_node result_node issue_node issue_node spot_tlc Spot TLC Plate: - Starting Aldehyde - Starting Ketone - Reaction Mixture take_sample->spot_tlc develop_tlc Develop and Visualize TLC Plate spot_tlc->develop_tlc analyze_tlc Analyze TLC Plate: Compare Spots and R_f Values develop_tlc->analyze_tlc check_separation Good Spot Separation? analyze_tlc->check_separation check_completion Are Starting Materials Consumed? reaction_complete Reaction Complete Proceed to Workup check_completion->reaction_complete Yes continue_reaction Continue Reaction Monitor at T+Δt check_completion->continue_reaction No continue_reaction->take_sample troubleshoot Troubleshoot TLC (e.g., Adjust Mobile Phase) troubleshoot->spot_tlc check_separation->check_completion Yes check_separation->troubleshoot No

Caption: Workflow for monitoring chalcone synthesis using TLC.

References

Technical Support Center: Troubleshooting Low Yields in Acid-Catalyzed Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chalcone (B49325) synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during acid-catalyzed chalcone synthesis, with a particular focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My acid-catalyzed chalcone synthesis has a very low yield. What are the most likely causes?

Low yields in acid-catalyzed chalcone synthesis can stem from several factors. The primary reasons include incomplete reaction, unfavorable equilibrium, and the formation of side products. Key areas to investigate are the purity of your starting materials, the choice and concentration of the acid catalyst, the reaction temperature, and the reaction time.

Q2: What side reactions are common in acid-catalyzed chalcone synthesis and how can I minimize them?

The most common side reaction is the self-condensation of the ketone starting material.[1] Under acidic conditions, the ketone can form an enol, which can then attack another protonated ketone molecule. To minimize this, you can try slowly adding the ketone to the reaction mixture containing the aldehyde and the acid catalyst. This keeps the instantaneous concentration of the enol low and favors the cross-condensation with the more reactive aldehyde. Additionally, using a milder acid catalyst or optimizing the reaction temperature can help reduce the rate of self-condensation.

Another potential side reaction, especially with electron-rich aromatic rings in either the aldehyde or ketone, is electrophilic substitution on the aromatic ring, which can be promoted by strong acids.[2] If you suspect this is an issue, consider using a less harsh acid catalyst.

Q3: How does the choice of acid catalyst affect the reaction yield?

The choice of acid catalyst is critical. Common Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are effective, as are Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) and aluminum chloride (AlCl₃).[3][4] Stronger acids can lead to faster reaction rates but may also promote side reactions, including polymerization or degradation of starting materials, ultimately lowering the yield.[2] For substrates with acid-sensitive functional groups, a milder catalyst like p-toluenesulfonic acid (p-TsOH) may be more suitable. It is often a matter of empirical optimization to find the best catalyst for a specific pair of reactants.

Q4: My reaction mixture has turned dark, and I've isolated a gummy or oily product instead of a solid. What should I do?

The formation of a dark, resinous material often indicates polymerization or degradation of the starting materials or product, which can be exacerbated by high temperatures or prolonged exposure to a strong acid.[5] If you obtain an oily product, it could be due to impurities or the inherent physical properties of the specific chalcone synthesized.

To address this, first, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purification by column chromatography is the recommended next step to isolate the desired chalcone from byproducts and unreacted starting materials. To prevent this issue in future reactions, consider using a lower reaction temperature, a shorter reaction time, or a milder acid catalyst.

Q5: How can I effectively monitor the progress of my acid-catalyzed chalcone synthesis?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting aldehyde and ketone on a TLC plate, you can visualize the consumption of reactants and the formation of the chalcone product. The reaction is considered complete when the limiting reactant spot has disappeared. This allows you to quench the reaction at the optimal time, preventing the formation of byproducts from prolonged reaction times.

Data Summary: Impact of Reaction Conditions on Chalcone Yield

The following tables summarize quantitative data on the impact of different catalysts and reaction conditions on the yield of chalcone synthesis.

Table 1: Comparison of Acid and Base Catalysts on Chalcone Yield

AldehydeKetoneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Benzaldehyde (B42025)Acetophenone (B1666503)H₂SO₄EthanolReflux3Moderate[3]
4-Hydroxy-3-methoxybenzaldehyde1,3-Diacetylbenzenec-H₂SO₄EthanolReflux2423[2]
BenzaldehydeHydroxyacetophenoneBF₃·Et₂O---90[3]
BenzaldehydeAcetophenoneNaOHEthanolRoom Temp285-95[3]
BenzaldehydeAcetophenoneKOHEthanol401High[6]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Chalcone Synthesis using Concentrated Sulfuric Acid

This protocol describes a general method for the synthesis of chalcones using a strong Brønsted acid catalyst.

Materials:

  • Substituted benzaldehyde (1 equivalent)

  • Substituted acetophenone (1 equivalent)

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-cold water

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol.

  • With continuous stirring, slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude chalcone.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove the acid catalyst and any water-soluble impurities.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[2]

Visual Troubleshooting Guides

The following diagrams provide a visual approach to troubleshooting low yields in acid-catalyzed chalcone synthesis.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Check Reagent Purity (Aldehyde and Ketone) start->check_reagents reagents_ok Reagents Pure check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_catalyst 2. Evaluate Acid Catalyst reagents_ok->check_catalyst Yes purify_reagents->check_reagents catalyst_ok Catalyst Appropriate? check_catalyst->catalyst_ok change_catalyst Try Milder/Stronger Acid (e.g., p-TsOH, BF3·Et2O) catalyst_ok->change_catalyst No check_conditions 3. Optimize Reaction Conditions catalyst_ok->check_conditions Yes change_catalyst->check_catalyst conditions_ok Conditions Optimal? check_conditions->conditions_ok adjust_conditions Adjust Temperature and Time (Monitor with TLC) conditions_ok->adjust_conditions No check_side_reactions 4. Investigate Side Reactions conditions_ok->check_side_reactions Yes adjust_conditions->check_conditions side_reactions_present Side Products Detected? check_side_reactions->side_reactions_present minimize_side_reactions Modify Reactant Addition (Slow addition of ketone) side_reactions_present->minimize_side_reactions Yes purification 5. Purify Product (Recrystallization/Chromatography) side_reactions_present->purification No minimize_side_reactions->check_side_reactions end Improved Yield purification->end

Caption: Troubleshooting workflow for low yields.

Cause_Effect_Diagram cluster_causes Potential Causes cluster_effects Observed Problems cluster_solutions Solutions reagent_purity Impure Reactants low_yield Low Yield of Chalcone reagent_purity->low_yield oily_product Oily/Gummy Product reagent_purity->oily_product catalyst_issue Inappropriate Catalyst (Too Strong/Weak) catalyst_issue->low_yield dark_product Dark/Polymeric Product catalyst_issue->dark_product temp_time Suboptimal Temperature/Time temp_time->low_yield temp_time->dark_product side_reactions Side Reactions (Self-condensation) side_reactions->low_yield side_reactions->oily_product purify_reagents Purify/Replace Reagents low_yield->purify_reagents optimize_catalyst Screen Different Acid Catalysts low_yield->optimize_catalyst optimize_conditions Systematic Optimization of Temperature and Time (TLC) low_yield->optimize_conditions modify_procedure Slow Addition of Ketone low_yield->modify_procedure dark_product->optimize_catalyst dark_product->optimize_conditions purify_product Column Chromatography oily_product->purify_product

Caption: Causes and solutions for low yields.

References

Preventing Cannizzaro reaction as a side reaction in chalcone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chalcone (B49325) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of chalcones, with a specific focus on preventing the Cannizzaro reaction as a common side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Cannizzaro reaction and why does it occur during chalcone synthesis?

A1: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens, such as benzaldehyde) to produce a primary alcohol and a carboxylic acid.[1][2] In the context of the Claisen-Schmidt condensation for chalcone synthesis, which is typically base-catalyzed, the hydroxide (B78521) ions in the reaction mixture can attack the carbonyl carbon of the aromatic aldehyde.[3] This initiates a cascade that results in one molecule of the aldehyde being reduced to an alcohol (e.g., benzyl (B1604629) alcohol) and another being oxidized to a carboxylic acid (e.g., benzoic acid), thus consuming the aldehyde starting material and reducing the yield of the desired chalcone.[2][4]

Q2: What are the primary indicators that the Cannizzaro reaction is occurring as a significant side reaction in my chalcone synthesis?

A2: The most common indicators of a significant Cannizzaro side reaction include:

  • Low yield of the desired chalcone: A substantial portion of your aldehyde starting material is being consumed by the Cannizzaro pathway.[4]

  • Presence of alcohol and carboxylic acid byproducts: Analysis of your crude product mixture (e.g., by TLC, NMR, or GC-MS) reveals the presence of the corresponding primary alcohol and carboxylic acid of your starting aldehyde.[2]

  • Oily or difficult-to-crystallize product: The presence of these byproducts can make purification of the solid chalcone difficult, sometimes resulting in an oily or gummy precipitate.

Q3: What are the general strategies to minimize the Cannizzaro reaction?

A3: Key strategies to suppress the Cannizzaro reaction focus on favoring the desired Claisen-Schmidt condensation pathway. These include:

  • Controlling the order of reagent addition: Adding the aldehyde slowly to a mixture of the ketone and the base ensures that the enolate of the ketone is readily available to react with the aldehyde as it is introduced.[2][4]

  • Optimizing reaction temperature: Lowering the reaction temperature can disfavor the Cannizzaro reaction, which often has a higher activation energy than the aldol (B89426) condensation.[2][5]

  • Adjusting the base concentration: Using a lower concentration of the base catalyst can reduce the rate of the Cannizzaro reaction.[2]

  • Utilizing alternative synthetic methods: Solvent-free conditions or the use of heterogeneous catalysts can significantly reduce the occurrence of the Cannizzaro reaction.[6][7]

Troubleshooting Guides

Issue: Low Chalcone Yield and Presence of Benzoic Acid and Benzyl Alcohol

Possible Cause: The Cannizzaro reaction is outcompeting the desired Claisen-Schmidt condensation.

Solutions:

Strategy Description Advantages Considerations
Modified Order of Addition Pre-mix the acetophenone (B1666503) and base to form the enolate before slowly adding the benzaldehyde (B42025).[4]Simple to implement with standard lab equipment.The rate of addition of the aldehyde needs to be carefully controlled.
Lower Reaction Temperature Conduct the reaction at a lower temperature (e.g., 0-5 °C or room temperature) instead of elevated temperatures.[2][8]Reduces the rate of many side reactions, including the Cannizzaro reaction.[5]The rate of the desired reaction will also be slower, potentially requiring longer reaction times.[9]
Reduced Base Concentration Use a more dilute solution of NaOH or KOH (e.g., 10% instead of 50%).[2]Decreases the likelihood of the base attacking the aldehyde.May require longer reaction times to achieve complete conversion.
Solvent-Free Synthesis (Grinding) React the acetophenone, benzaldehyde, and solid NaOH or KOH by grinding in a mortar and pestle.[1][10]Often leads to higher yields, shorter reaction times, and is environmentally friendly.[4][11]The reaction can be exothermic, and the mixture may become a paste.
Heterogeneous Catalysis Employ a solid catalyst, such as iodine-impregnated alumina (B75360) or a supported heteropoly acid.[12]Easy separation of the catalyst from the reaction mixture and potential for catalyst recycling. Can lead to cleaner reactions with fewer byproducts.[13]The choice of catalyst and reaction conditions may need to be optimized for specific substrates.

Quantitative Data Summary

The following table summarizes the impact of different synthetic methods on the yield of chalcone synthesis, offering a comparison that can guide your experimental design.

Method Catalyst Solvent Temperature (°C) Reaction Time Yield (%) Reference
Conventional RefluxKOHEthanol (B145695)905 hours9.2[4]
GrindingSolid KOHSolvent-freeAmbient80 minutes32.6[4]
GrindingSolid NaOHSolvent-freeRoom Temperature10 minutesHigh[1]
Conventional Stirringaq. NaOHEthanolRoom Temperature62-75 minutes62-72[10]
GrindingSolid NaOHSolvent-freeRoom Temperature< 5 minutes76-86[10]
Microwave IrradiationIodine-impregnated aluminaSolvent-free-< 2 minutes79-95[6]

Note: Yields are highly dependent on the specific substrates used. The data above is for the synthesis of parent or substituted chalcones and serves for comparative purposes.

Experimental Protocols

Protocol 1: Modified Order of Addition in Ethanolic Solution

This protocol prioritizes the formation of the ketone enolate to outcompete the Cannizzaro reaction.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted acetophenone (10 mmol) in ethanol (20 mL).

  • Enolate Formation: Cool the mixture in an ice bath with constant stirring. Slowly add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise to the cooled mixture over a period of 15-20 minutes.[14] Allow the mixture to stir for an additional 30 minutes at this temperature to ensure enolate formation.

  • Aldehyde Addition: While maintaining the temperature at 0-5 °C, slowly add a solution of the substituted benzaldehyde (10 mmol) in ethanol (5 mL) to the reaction mixture dropwise over 30 minutes.

  • Reaction: Continue stirring the reaction mixture in the ice bath and monitor the progress by Thin Layer Chromatography (TLC). Once the reaction is complete (typically 2-4 hours), pour the reaction mixture into ice-cold water (100 mL).[14]

  • Workup: Acidify the mixture with dilute HCl to precipitate the crude chalcone. Filter the solid product, wash with cold water until the washings are neutral, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[14]

Protocol 2: Solvent-Free Synthesis via Grinding

This environmentally friendly method can offer high yields and short reaction times.[4]

  • Preparation: In a porcelain mortar, add the acetophenone (5.0 mmol), the desired benzaldehyde (5.0 mmol), and a pellet of solid sodium hydroxide (approximately 0.2 g, 5.0 mmol).[1]

  • Grinding: Grind the mixture with a pestle. The reaction mixture will likely become a colored paste within a few seconds.[1] Continue grinding for 5-10 minutes.

  • Workup: After grinding, add cold water to the solid mass and break it up with a spatula.

  • Isolation: Isolate the chalcone by suction filtration and wash with water.

  • Purification: Although the crude product is often of high purity, recrystallization can be performed with 95% ethanol to remove any remaining impurities.[1]

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_chalcone Desired Chalcone Synthesis (Claisen-Schmidt) cluster_cannizzaro Cannizzaro Side Reaction Ketone Acetophenone Enolate Enolate Intermediate Ketone->Enolate + Base Aldehyde Benzaldehyde Enolate->Aldehyde Nucleophilic Attack Chalcone Chalcone Product Aldehyde->Chalcone - H2O Aldehyde2 2 x Benzaldehyde Intermediate Tetrahedral Intermediate Aldehyde2->Intermediate + Base Products Benzyl Alcohol + Benzoic Acid Intermediate->Products Hydride Transfer Start Starting Materials (Acetophenone + Benzaldehyde + Base) Start->Ketone Start->Aldehyde2

Caption: Competing pathways in base-catalyzed chalcone synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Chalcone Yield & Byproducts Observed Q1 Is the reaction run at high temp? Start->Q1 A1_Yes Lower Reaction Temperature (e.g., 0-5 °C) Q1->A1_Yes Yes Q2 Is a high concentration of base used? Q1->Q2 No A1_Yes->Q2 A2_Yes Decrease Base Concentration Q2->A2_Yes Yes Q3 What is the order of addition? Q2->Q3 No A2_Yes->Q3 A3_Simultaneous Modify Order of Addition: Slowly add aldehyde to ketone/base mixture Q3->A3_Simultaneous Simultaneous Q4 Are you open to alternative methods? Q3->Q4 Modified A3_Simultaneous->Q4 A4_Yes Consider Solvent-Free Grinding or Heterogeneous Catalysis Q4->A4_Yes Yes End Improved Yield & Purity Q4->End No A4_Yes->End

Caption: Decision tree for troubleshooting the Cannizzaro side reaction.

References

Effect of solvent choice on the efficiency of nitrochalcone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitrochalcones. The information is designed to address common challenges and offer practical solutions to improve reaction efficiency and product yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of nitrochalcones, primarily through the Claisen-Schmidt condensation reaction.

Issue 1: Low or No Product Yield

Possible Causes:

  • Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or have been improperly stored, leading to reduced activity.[1][2]

  • Inappropriate Solvent: The chosen solvent may not be optimal for the specific reactants, affecting their solubility and reactivity.

  • Low Reaction Temperature: While room temperature is often sufficient, some less reactive substrates may require gentle heating to proceed at a reasonable rate.[1][3]

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.[1]

  • Impure Starting Materials: Impurities in the starting acetophenone (B1666503) or benzaldehyde (B42025) derivatives can inhibit the reaction.[3]

Solutions:

  • Catalyst: Use a freshly prepared solution of the base catalyst.[1]

  • Solvent: Consult the data on solvent effects (see Table 1) and consider solvent systems like ethanol (B145695), methanol (B129727), or a cyclohexane-methanol mixture.[4][5] In some cases, solvent-free conditions using grinding or microwave irradiation can be effective.[6][7][8]

  • Temperature: If the reaction is sluggish at room temperature, consider gentle heating to 40-50°C.[1][3] However, be cautious as excessive heat can lead to side reactions.[1]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the limiting starting material disappears.[1]

  • Purify Reactants: Use freshly distilled benzaldehyde if impurities are suspected.[3]

Issue 2: Formation of a Dark Brown or Black Reaction Mixture and/or Gummy Precipitate

Possible Causes:

  • Side Reactions: Excessive temperatures or prolonged reaction times can promote side reactions such as the Cannizzaro reaction, where the aldehyde disproportionates.[1][3]

  • Product Degradation: The desired nitrochalcone product may be unstable under the reaction conditions.

  • Michael Addition: The enolate of the starting ketone can react with the newly formed chalcone, leading to byproducts.[1][3]

  • Self-Condensation: The starting ketone can react with itself, which is more likely with prolonged reaction times.[1][3]

Solutions:

  • Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating.[1]

  • Stoichiometry: Using a slight excess of the aldehyde can sometimes minimize the self-condensation of the ketone.[1]

  • Slow Addition: Slowly add the ketone to a mixture of the aldehyde and the base catalyst to keep the enolate concentration low.[2]

Issue 3: Product is an Oil and Difficult to Crystallize

Possible Causes:

  • Impurities: The presence of unreacted starting materials or side products can prevent crystallization.

  • Low Melting Point: Some nitrochalcones are inherently low-melting solids or oils at room temperature.[2]

Solutions:

  • Purification: If impurities are suspected, purify the crude product using column chromatography.[3]

  • Induce Crystallization: If the product is pure but oily, try to induce crystallization by:

    • Scratching the inside of the flask with a glass rod at the solvent-air interface.[2][3]

    • Adding a seed crystal of the pure compound.[2]

    • Cooling the mixture in an ice bath.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing nitrochalcones?

A1: The most common and straightforward method for synthesizing nitrochalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted nitroacetophenone with a substituted nitrobenzaldehyde.[4][5][9]

Q2: How does the choice of solvent affect the synthesis of nitrochalcones?

A2: The solvent plays a crucial role in nitrochalcone synthesis by affecting the solubility of reactants and intermediates, and influencing the reaction rate and yield.[4] Protic solvents like ethanol and methanol are commonly used and are considered "green" options.[9] In some cases, a mixture of solvents, such as cyclohexane-methanol, has been shown to improve reaction efficiency.[4][5] Solvent-free methods, often combined with microwave irradiation or grinding, offer an environmentally friendly alternative that can lead to shorter reaction times and higher yields.[6][7][8]

Q3: What is the role of the catalyst in nitrochalcone synthesis?

A3: In the base-catalyzed Claisen-Schmidt condensation, the catalyst (commonly NaOH or KOH) deprotonates the α-carbon of the acetophenone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde, which is the key carbon-carbon bond-forming step. The strength and concentration of the base can significantly impact the reaction rate and the formation of side products.[2][4]

Q4: How can I improve the yield and reduce the reaction time?

A4: To improve yield and reduce reaction time, consider the following:

  • Optimization of Conditions: Systematically vary the solvent, catalyst, temperature, and reaction time to find the optimal conditions for your specific substrates.

  • Ultrasound Irradiation: The use of an ultrasonic bath has been shown to accelerate the reaction and improve overall efficiency compared to conventional magnetic stirring.[4][5]

  • Microwave-Assisted Synthesis: This technique, often under solvent-free conditions, can dramatically reduce reaction times and increase yields.[7]

Q5: How do I monitor the progress of the reaction?

A5: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. The reaction is considered complete when the limiting reactant is no longer visible on the TLC plate.[1]

Data Presentation

Table 1: Effect of Solvent and Catalyst on Nitrochalcone Synthesis Yield

Acetophenone DerivativeBenzaldehyde DerivativeCatalystSolventReaction TimeYield (%)Reference
NitroacetophenoneNitrobenzaldehydeNa₂CO₃Cyclohexane-Methanol60 min (ultrasound)88[4]
NitroacetophenoneNitrobenzaldehydeK₂CO₃Cyclohexane-Methanol60 min (ultrasound)49[4]
NitroacetophenoneNitrobenzaldehydeLi₂CO₃Cyclohexane-Methanol60 min (ultrasound)48[4]
2'-nitroacetophenoneBenzaldehydeNaOHEthanol2 h72-73[10][11]
3'-nitroacetophenoneBenzaldehydeNaOHEthanol2 h72-73[10][11]
4'-nitroacetophenoneBenzaldehydeNaOHEthanol2 h72-73[10][11]
2-nitroacetophenone2-fluorobenzaldehydeNaOHMethanol1 h71[12]
2-nitroacetophenone3-fluorobenzaldehydeNaOHMethanol1 h90[12]
2-nitroacetophenone2-methoxybenzaldehydeNaOHMethanol1 h74[12]
Acetophenone4-nitrobenzaldehydeOrganic ClaySolvent-free (microwave)-Moderate[6]
AcetophenoneBenzaldehydeTFAToluene1 h96[13]

Experimental Protocols

Protocol 1: General Procedure for Nitrochalcone Synthesis using Conventional Stirring

This protocol is a general method for the base-catalyzed synthesis of nitrochalcones in an alcohol solvent.

Materials:

  • Substituted Nitroacetophenone (1.0 eq)

  • Substituted Nitrobenzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10%)

  • Ethanol or Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the substituted nitroacetophenone in ethanol or methanol in a round-bottom flask with stirring.

  • To this solution, add the substituted nitrobenzaldehyde.

  • Cool the mixture in an ice bath.

  • Slowly add the NaOH or KOH solution dropwise to the stirred mixture. A precipitate should begin to form.

  • Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.[1] Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.[3]

  • Filter the precipitate using a Buchner funnel and wash with cold water until the filtrate is neutral (pH ~7).[3]

  • Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[8]

Protocol 2: Efficient Synthesis of Dinitrochalcones using an Ultrasonic Bath

This protocol describes an improved method for the synthesis of dinitrochalcones with higher efficiency.[4]

Materials:

  • Nitroacetophenone (1.0 eq)

  • Nitrobenzaldehyde (1.0 eq)

  • Sodium Carbonate (Na₂CO₃)

  • Cyclohexane (B81311)

  • Methanol

  • Ultrasonic bath

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, combine the nitroacetophenone and nitrobenzaldehyde.

  • Add a mixture of cyclohexane and methanol as the solvent.

  • Add sodium carbonate as the base.

  • Place the flask in an ultrasonic bath and irradiate for the specified time (e.g., 60 minutes). The temperature of the bath may need to be optimized for specific substrates.

  • After the reaction is complete (monitored by TLC), isolate the product by filtration.

  • Wash the solid product with a suitable solvent to remove any unreacted starting materials and catalyst.

  • Dry the purified dinitrochalcone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Mix Nitroacetophenone & Nitrobenzaldehyde solvent 2. Add Solvent (e.g., Ethanol) reactants->solvent catalyst 3. Add Base Catalyst (e.g., NaOH) solvent->catalyst stirring 4. Stir at Room Temp. or Gentle Heat catalyst->stirring monitoring 5. Monitor by TLC stirring->monitoring precipitation 6. Precipitate in Ice Water monitoring->precipitation filtration 7. Filter & Wash precipitation->filtration drying 8. Dry Product filtration->drying purification 9. Recrystallize (Optional) drying->purification

Caption: Experimental workflow for nitrochalcone synthesis.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Side Products catalyst Inactive Catalyst start->catalyst temp Inappropriate Temp. start->temp time Incorrect Time start->time impurities Impure Reactants start->impurities fresh_catalyst Use Fresh Catalyst catalyst->fresh_catalyst optimize_temp Optimize Temperature temp->optimize_temp monitor_tlc Monitor with TLC time->monitor_tlc purify_reactants Purify Reactants impurities->purify_reactants

Caption: Troubleshooting low yield in nitrochalcone synthesis.

References

Overcoming the unreactivity of nitrobenzaldehyde in aldol condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the unreactivity of nitrobenzaldehyde in aldol (B89426) condensation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my aldol condensation with nitrobenzaldehyde not proceeding or giving low yields?

A1: The unreactivity of nitrobenzaldehyde in aldol condensation is often attributed to the strong electron-withdrawing nature of the nitro group. This deactivates the aldehyde's carbonyl group, making it less electrophilic and therefore less susceptible to nucleophilic attack by the enolate. To overcome this, optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial.

Q2: What are the common side reactions to watch out for?

A2: Unwanted side reactions can compete with the desired aldol condensation, leading to the formation of byproducts. Exceeding the optimal reaction temperature can lead to the formation of undesirable brown "goo".[1] Other potential side products can arise from self-condensation of the ketone if it is enolizable, or crossed-aldol adducts of two nitrobenzaldehyde molecules linked by the enolate.[2] Careful control of reaction conditions is key to minimizing these side reactions.

Q3: Can I use a ketone as the enolate source with nitrobenzaldehyde?

A3: Yes, ketones are commonly used as the enolate source in aldol condensations with nitrobenzaldehyde. This type of reaction is often referred to as a Claisen-Schmidt condensation.[3][4] Because nitrobenzaldehyde lacks alpha-hydrogens, it cannot enolize and undergo self-condensation, which simplifies the product mixture.[4][5][6] However, the reactivity of the ketone and the reaction conditions must be carefully chosen to favor the desired crossed-aldol reaction.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Reaction or Very Low Conversion 1. Insufficient Catalyst Activity: The chosen catalyst may not be effective enough to activate the deactivated nitrobenzaldehyde. 2. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility or catalyst performance. 3. Low Reaction Temperature: The temperature may be too low to overcome the activation energy barrier.1. Catalyst Screening: Experiment with different types of catalysts known to be effective for this reaction, such as L-prolinamide (B555322) derivatives, bifunctional amine-based organocatalysts, or solid base catalysts like layered double hydroxides (LDHs).[7][8] 2. Solvent Optimization: Test a range of solvents. For instance, in some peptide-catalyzed reactions, a mixture of acetone (B3395972) and water has been shown to be effective.[9] In other cases, organic solvents like DMSO or methanol (B129727) are used.[1][9] 3. Temperature Adjustment: Gradually increase the reaction temperature. For some systems, temperatures around 45-50°C or even up to 70°C have been found to be optimal.[1][10] However, be cautious as higher temperatures can lead to side reactions.[1]
Poor Yield 1. Suboptimal Catalyst Loading: The amount of catalyst may not be sufficient to drive the reaction to completion. 2. Unfavorable Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. 3. Equilibrium Limitations: The aldol addition may be reversible, and the equilibrium may not favor the product.1. Vary Catalyst Loading: Optimize the catalyst concentration. Studies have shown that catalyst loading can significantly impact yield.[10] 2. Monitor Reaction Over Time: Run time-course experiments to determine the optimal reaction time, which can range from a few hours to several days depending on the system.[9][10] 3. Drive the Reaction to Condensation: If the aldol addition product is formed, heating the reaction can promote dehydration to the more stable conjugated enone, thus shifting the equilibrium towards the product.[5][11]
Formation of Multiple Products 1. Self-Condensation of the Ketone: If the ketone partner has alpha-hydrogens, it can undergo self-condensation. 2. Cannizzaro Reaction: Under strongly basic conditions, nitrobenzaldehyde can undergo a disproportionation reaction (Cannizzaro reaction) if it does not have alpha-hydrogens.[6]1. Use a Non-enolizable Ketone or Excess Aldehyde: If possible, use a ketone that cannot enolize. Alternatively, using an excess of nitrobenzaldehyde can favor the crossed-aldol reaction. 2. Control Basicity: Use a milder base or a catalytic amount of a stronger base to minimize the Cannizzaro reaction. The Henry reaction, a similar C-C bond-forming reaction with nitroalkanes, also requires careful control of the base concentration.[3][7]

Experimental Protocols & Data

Table 1: Optimization of Reaction Conditions for the Aldol Reaction of p-Nitrobenzaldehyde and Nitroethane

Data adapted from a study utilizing a specific catalyst (denoted as 1).[10]

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
15704892
21704856
33704881
47704893
55224825
65504868
75804892
85702475
95706092

Protocol: A mixture of p-nitrobenzaldehyde, nitroethane, and the catalyst in a suitable solvent is stirred at the specified temperature for the indicated time. The reaction progress is monitored by TLC or GC. After completion, the product is isolated and purified using standard techniques like column chromatography.

Table 2: Effect of Different Catalysts on the Aldol Reaction of 4-Nitrobenzaldehyde and Acetone

This table presents a conceptual comparison based on literature findings.

Catalyst TypeTypical ConditionsReported YieldsKey Advantages
L-Prolinamide Derivatives Neat acetone, room temp. or -25°C, 20 mol% catalystModerate to high (up to 93% ee for aromatic aldehydes)[8]High enantioselectivity, mild conditions.
Peptide-based Catalysts Acetone/Water or Acetone/Buffer, room temp., 4-12 mol% catalystGood yields[9]Biocatalytic, potential for high selectivity.
Enzymes (e.g., Lipase) Organic solvents with water/buffer, varied temp.0-99%[12]Environmentally friendly, can exhibit high selectivity.
Solid Base Catalysts (LDHs) Solvent-free or with solvent, 50-90°CGood to excellentHeterogeneous, easy to separate, reusable.[7]
Amine-functionalized CNCs Acetone, varied temp.Influenced by functionalizationBio-based support, potential for bifunctional catalysis.[2]

General Protocol: 4-Nitrobenzaldehyde and a large excess of acetone are combined with the catalyst. The reaction is stirred under the specified conditions. Work-up typically involves removal of excess acetone, extraction, and purification of the aldol product.

Visual Guides

Deactivation_of_Nitrobenzaldehyde cluster_reactants Reactants cluster_interaction Interaction cluster_product Product Nitrobenzaldehyde Nitrobenzaldehyde Carbonyl_Carbon Carbonyl Carbon (Electrophilic Center) Enolate Enolate (Nucleophile) Attack Nucleophilic Attack Enolate->Attack Aldol_Adduct Aldol Adduct Attack->Aldol_Adduct Forms C-C bond Nitro_Group Nitro Group (-NO2) (Strong Electron- Withdrawing Group) Nitro_Group->Carbonyl_Carbon Deactivates by reducing electron density Carbonyl_Carbon->Attack Reduced Electrophilicity Experimental_Workflow start Start: Reaction Setup reactants Combine Nitrobenzaldehyde, Enolate Source, and Solvent start->reactants catalyst Add Catalyst reactants->catalyst reaction Stir under Optimized Temperature and Time catalyst->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Continue if incomplete workup Quench Reaction and Perform Aqueous Workup monitoring->workup Proceed upon completion purification Purify Product (e.g., Column Chromatography) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end Troubleshooting_Logic start Problem: Low Yield check_catalyst Is the catalyst appropriate? start->check_catalyst check_temp Is the temperature optimal? check_catalyst->check_temp Yes solution_catalyst Screen alternative catalysts (e.g., organocatalysts, solid bases) check_catalyst->solution_catalyst No check_time Is the reaction time sufficient? check_temp->check_time Yes solution_temp Optimize temperature (e.g., incremental increase) check_temp->solution_temp No check_solvent Is the solvent suitable? check_time->check_solvent Yes solution_time Run time-course experiments check_time->solution_time No check_solvent->start Re-evaluate solution_solvent Test different solvents or solvent mixtures check_solvent->solution_solvent No

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-Nitrochalcone, 3-Nitrochalcone, and 4-Nitrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of three isomeric nitrochalcones: 2-nitrochalcone, 3-nitrochalcone, and 4-nitrochalcone (B191975). Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry due to their wide array of pharmacological properties. The introduction of a nitro (NO₂) group to one of the aromatic rings can profoundly influence their biological activity, with the position of this substituent playing a critical role in their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes associated signaling pathways to aid in further research and development.

Data Presentation: A Quantitative Comparison

The biological activities of 2-, 3-, and 4-nitrochalcone are summarized below. It is important to note that a direct head-to-head comparison across all activities in a single study is not always available; therefore, data from various sources are presented. This may lead to variations due to different experimental conditions.

Anticancer Activity

The cytotoxic effects of nitrochalcones have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying a compound's potency. While direct comparative data for the three parent nitrochalcones on the same cell line is limited, the available data for these and related derivatives indicate that the substitution pattern influences anticancer activity. For instance, a study on 2'-hydroxy-4-nitrochalcone showed moderate antimicrobial activity[1]. Another study reported that 2-((E)-4-((E)-3-oxo-3-(p-tolyl)prop-1-en-1-yl)benzylidene)hydrazine-1-carboximidamide was a potent compound against HepG2 human hepatocarcinoma cells and SMMC-7721 cells[2]. Furthermore, α-phthalimido-chalcones with a trimethoxy substitution demonstrated potent anticancer activity against Hep G2 and MCF-7 cell lines[2].

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-Nitrochalcone derivativeHuman Lung Adenocarcinoma (A549)1.41–46.1 (GI₅₀)[3]
This compound derivativeHuman Nasopharyngeal Epidermoid Tumor (KB)Favorable in vitro cytotoxicity
4-Nitrochalcone derivativeEsophageal Squamous Carcinoma (KYSE-450)4.97
4-Nitrochalcone derivativeEsophageal Squamous Carcinoma (Eca-109)9.43

Note: The data presented are for various nitrochalcone derivatives and may not represent the parent compounds without other substitutions. GI₅₀ represents the concentration for 50% growth inhibition.

Antimicrobial Activity

Nitrochalcones have demonstrated promising activity against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
2'-Hydroxy-4-nitrochalconeEnterococcus faecalis125[1]
2'-Hydroxy-4-nitrochalconeBacillus cereus125[1]
This compound derivativePseudomonas fluorescence20
4-Nitrochalcone derivativesBacillus subtilisLow to moderate activity
4-Nitrochalcone derivativesKlebsiella pneumoniaLow to moderate activity

Note: The presented data is for various substituted nitrochalcones, and a direct comparison of the parent 2-, 3-, and 4-nitrochalcones is limited.

Anti-inflammatory Activity

A direct comparative study on the anti-inflammatory effects of the three nitrochalcone isomers has been conducted using the carrageenan-induced paw edema model in rats. The results indicate that the position of the nitro group significantly impacts the anti-inflammatory response.

CompoundAdministration RouteMaximum Anti-inflammatory Effect (%)Time to Maximum Effect (hours)Reference
2'-NitrochalconeOral (200 mg/kg)34.8 ± 2.53
3'-NitrochalconeOral (200 mg/kg)Not specified as most effective-
4'-NitrochalconeOral (200 mg/kg)31.0 ± 5.62

The study concluded that the chalcone (B49325) with the nitro group in the ortho position (2'-nitrochalcone) was the most effective, showing no statistically significant difference when compared to the reference drug meloxicam. Another study also found that chalcones with a nitro group at the ortho position exhibited the highest percentage of inhibition in a TPA-induced mouse ear edema model.

Experimental Protocols

Detailed methodologies for the synthesis and key biological assays are provided below to ensure reproducibility and facilitate further investigation.

Synthesis of Nitrochalcones via Claisen-Schmidt Condensation

The synthesis of 2-, 3-, and 4-nitrochalcone is typically achieved through a base-catalyzed Claisen-Schmidt condensation.

General Procedure:

  • Dissolve an equimolar amount of the appropriate nitroacetophenone (2-nitroacetophenone, 3-nitroacetophenone, or 4-nitroacetophenone) and benzaldehyde (B42025) in ethanol.

  • To this stirred solution, slowly add an aqueous solution of a base, such as sodium hydroxide (B78521) (e.g., 40% w/v), at room temperature or in an ice bath.

  • Continue stirring the reaction mixture at room temperature for several hours (e.g., 3 hours to overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.

  • Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

  • Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure nitrochalcone derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nitrochalcone derivatives (typically in a range of µM concentrations) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Screening: Agar (B569324) Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of compounds.

Procedure:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.

  • Well Preparation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar.

  • Compound Application: Add a defined volume of the nitrochalcone solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. Include a solvent control and a standard antibiotic as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: Measure the diameter of the zone of inhibition around each well in millimeters.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

Procedure:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test nitrochalcones orally or intraperitoneally at a specific dose (e.g., 200 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., every hour for up to 7 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.

Mandatory Visualization: Signaling Pathways

The biological activities of nitrochalcones are often mediated through their interaction with specific cellular signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates JNK JNK TLR4->JNK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Inflammation Induces Transcription AP1 AP-1 JNK->AP1 Activates AP1_nucleus AP-1 (Active) AP1->AP1_nucleus Translocates AP1_nucleus->Inflammation Induces Transcription Chalcone Nitrochalcone Chalcone->IKK Inhibits Chalcone->JNK Inhibits

Caption: Anti-inflammatory mechanism of nitrochalcones via inhibition of NF-κB and JNK pathways.

G Chalcone Nitrochalcone ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax Mito->Bax Activates Bcl2 Bcl-2 Mito->Bcl2 Inhibits CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Inhibits Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Anticancer mechanism of nitrochalcones via ROS-mediated mitochondrial apoptosis pathway.

References

The Pivotal Role of the Nitro Group in the Biological Activity of Chalcones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, a class of aromatic ketones, serve as precursors to flavonoids and exhibit a wide spectrum of biological activities. The introduction of a nitro (-NO2) group, a potent electron-withdrawing moiety, onto the chalcone (B49325) scaffold has been a key strategy in medicinal chemistry to modulate and enhance their therapeutic potential. The position and number of nitro substituents on the aromatic rings profoundly influence the physicochemical properties and, consequently, the biological efficacy of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of nitro-substituted chalcones, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Comparative Biological Activity of Nitro-Substituted Chalcones

The biological activity of nitro-substituted chalcones is intricately linked to the placement of the nitro group on either Ring A or Ring B of the chalcone backbone. This substitution significantly impacts the molecule's electron distribution, planarity, and ability to interact with biological targets.

Anticancer Activity

Nitro-substituted chalcones have emerged as promising anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the NF-κB and EGFR-TKD pathways.

The position of the nitro group is a critical determinant of anticancer potency. Generally, nitro substitution on Ring B tends to confer higher cytotoxicity compared to substitution on Ring A. Furthermore, the presence of other substituents, such as hydroxyl or methoxy (B1213986) groups, in conjunction with the nitro group can synergistically enhance the anticancer effects.

Table 1: Comparative Anticancer Activity (IC50, µM) of Nitro-Substituted Chalcones

Compound IDRing A SubstitutionRing B SubstitutionCancer Cell LineIC50 (µM)Reference
1 4-NO2-H12994.5 - 11.4[1]
2 4-NO2-MCF-74.3 - 15.7[1]
3 4-NO2-HepG22.7 - 4.1[1]
4 4-NO2-K5624.9 - 19.7[1]
5 -4-NO2T-lymphocytes6.1 - 8.9[2]
6 -3-NO2MCF-7~1.33 - 172.20[2]
Antimicrobial Activity

The antimicrobial potential of nitro-substituted chalcones has been extensively investigated against a broad spectrum of pathogenic bacteria and fungi. The nitro group's electron-withdrawing nature is believed to enhance the reactivity of the α,β-unsaturated ketone system, a key pharmacophore for antimicrobial action, facilitating Michael addition reactions with biological nucleophiles in microbial cells.

The structure-activity relationship studies reveal that the position of the nitro group significantly influences the antimicrobial spectrum and potency. For instance, some studies suggest that a nitro group at the para-position of Ring B leads to potent antibacterial activity.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Nitro-Substituted Chalcones

Compound IDRing A SubstitutionRing B SubstitutionS. aureusE. coliC. albicansReference
7 -4-NO2125>25062.5[3]
8 4-NO2-250>250125[3]
9 2-NO24-Cl5010050[3]
10 4-NO24-Cl12525062.5[3]
Anti-inflammatory Activity

Nitro-substituted chalcones have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of pro-inflammatory signaling pathways like NF-κB.

The anti-inflammatory efficacy is highly dependent on the substitution pattern. For example, some studies indicate that a nitro group at the ortho position of either aromatic ring can lead to potent anti-inflammatory effects. However, quantitative IC50 data for a wide range of nitro-substituted chalcones in anti-inflammatory assays is less commonly reported compared to anticancer and antimicrobial studies. Many studies report percentage inhibition at a fixed concentration.

Table 3: Comparative Anti-inflammatory Activity of Nitro-Substituted Chalcones

Compound IDRing A SubstitutionRing B SubstitutionAssayInhibition (%) @ Concentration (µM)IC50 (µM)Reference
11 2-NO2-TPA-induced mouse ear edema71.17 ± 1.66 @ 1 mg/ear-[4]
12 -2-NO2TPA-induced mouse ear edema80.77 ± 2.82 @ 1 mg/ear-[4]
13 2-NO23-NO2TPA-induced mouse ear edema61.08 ± 2.06 @ 1 mg/ear-[4]
14 3-NO2-Nitric Oxide Scavenging-67[5]
15 -4-NO2Lipoxygenase Inhibition-6.5 x 10^-2 mM[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in this guide.

Anticancer Activity: MTT Assay for Cell Viability

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Nitro-substituted chalcone stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the nitro-substituted chalcone in the complete medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Nitro-substituted chalcone stock solution (in DMSO)

  • 96-well microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Compound Dilution: Prepare serial two-fold dilutions of the nitro-substituted chalcone in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add the adjusted microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth and inoculum) and a sterility control (broh only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway and Experimental Workflow Visualizations

Understanding the molecular mechanisms underlying the biological activities of nitro-substituted chalcones is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Nitro-Substituted Chalcones characterization Structural Characterization (NMR, MS, IR) synthesis->characterization anticancer Anticancer Assays (MTT, Apoptosis) characterization->anticancer antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial antiinflammatory Anti-inflammatory Assays (COX/LOX Inhibition) characterization->antiinflammatory pathway Signaling Pathway Analysis (Western Blot) anticancer->pathway antiinflammatory->pathway docking Molecular Docking pathway->docking

Figure 1. A generalized experimental workflow for the evaluation of nitro-substituted chalcones.

NFkB_pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB_P P-IκBα IkB->IkB_P Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasomal Degradation IkB_P->Proteasome Gene Pro-inflammatory Gene Transcription Nucleus->Gene Chalcone Nitro-Substituted Chalcone Chalcone->IKK Inhibition Chalcone->NFkB Inhibition of Nuclear Translocation

Figure 2. Inhibition of the NF-κB signaling pathway by nitro-substituted chalcones.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer PI3K PI3K Dimer->PI3K RAS Ras Dimer->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Chalcone Nitro-Substituted Chalcone Chalcone->Dimer Inhibition of Tyrosine Kinase Domain

References

3-Nitrobenzaldehyde in Chalcone Synthesis: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of chalcones is a critical step in the development of a wide range of therapeutic agents. The choice of reagents in the Claisen-Schmidt condensation, the most common method for chalcone (B49325) synthesis, significantly impacts reaction efficiency and the biological activity of the resulting compound. This guide provides an objective comparison of 3-Nitrobenzaldehyde's performance against other substituted benzaldehydes, supported by experimental data and detailed protocols.

The reactivity of the benzaldehyde (B42025) derivative in the Claisen-Schmidt condensation is heavily influenced by the electronic nature of its substituents. Electron-withdrawing groups, such as the nitro group (NO2) in 3-Nitrobenzaldehyde, enhance the electrophilicity of the carbonyl carbon. This increased positive charge facilitates nucleophilic attack by the enolate of an acetophenone (B1666503), generally leading to higher yields and faster reaction times compared to benzaldehydes with electron-donating groups.[1]

Quantitative Performance Comparison

The following table summarizes the performance of various substituted benzaldehydes in chalcone synthesis, highlighting the impact of different substituents on reaction yield and time. While a direct comparative study under identical conditions for all listed compounds is not available in a single source, the data presented is compiled from multiple studies to provide a comprehensive overview. The performance of p-Nitrobenzaldehyde serves as a strong indicator for the high reactivity of nitro-substituted benzaldehydes like its meta-isomer, 3-Nitrobenzaldehyde.[1] A yield of 90% has been reported for the synthesis of (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, a chalcone derived from 3-Nitrobenzaldehyde, further confirming its high efficiency in these reactions.[1][2]

Benzaldehyde DerivativeSubstituent TypeCatalystSolventReaction TimeYield (%)Reference
3-Nitrobenzaldehyde Electron-WithdrawingNaOHEthanol (B145695)3 h90[2]
p-NitrobenzaldehydeElectron-WithdrawingKOHEthanol10 min94[1]
p-ChlorobenzaldehydeElectron-WithdrawingKOHEthanol15 min92[1]
p-BromobenzaldehydeElectron-WithdrawingKOHEthanol15 min91[1]
BenzaldehydeNeutralKOHEthanol60 min85[1]
p-MethylbenzaldehydeElectron-DonatingKOHEthanol120 min78[1]
p-MethoxybenzaldehydeElectron-DonatingKOHEthanol180 min72[1]

Experimental Protocols

Detailed methodologies for the synthesis of chalcones using 3-Nitrobenzaldehyde are provided below. These protocols represent common laboratory procedures for the Claisen-Schmidt condensation.

Protocol 1: Base-Catalyzed Synthesis of (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one

This protocol details a standard base-catalyzed condensation reaction.

Materials:

  • 3-Nitrobenzaldehyde

  • Acetophenone

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethanol (95%)

  • Distilled Water

Procedure:

  • In a suitable reaction vessel, dissolve 3-Nitrobenzaldehyde (e.g., 5 mmol) and acetophenone (e.g., 5 mmol) in ethanol.

  • Slowly add an aqueous solution of NaOH (e.g., 10%) to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product is then dried and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone.

Protocol 2: Synthesis of (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

This protocol describes the synthesis of a dinitro-substituted chalcone.[2]

Materials:

  • 2-Nitroacetophenone (10 mmol)

  • 3-Nitrobenzaldehyde (10 mmol)

  • Sodium Hydroxide (1.0 M solution)

  • Ethanol

  • Dichloromethane

  • n-Hexane

Procedure:

  • To a stirred solution of 2-nitroacetophenone (10 mmol) in ethanol (10 mL), add a solution of sodium hydroxide (6 mL, 1.0 M) in an ice-salt bath.

  • After stirring for 15 minutes, add 3-Nitrobenzaldehyde and continue stirring the reaction mixture for 3 hours at room temperature.

  • Monitor the reaction progress using TLC.

  • Filter the resulting product, wash it with water, and recrystallize from a solvent pair of dichloromethane/n-hexane to obtain the pure nitro chalcone.[2]

Visualizing the Synthesis and Comparison

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship in the performance of different benzaldehydes.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation and Purification 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Mixing_and_Stirring Mixing and Stirring 3-Nitrobenzaldehyde->Mixing_and_Stirring Acetophenone Acetophenone Acetophenone->Mixing_and_Stirring Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Mixing_and_Stirring Catalyst (NaOH/KOH) Catalyst (NaOH/KOH) Catalyst (NaOH/KOH)->Mixing_and_Stirring Precipitation Precipitation in Ice Water Mixing_and_Stirring->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization

Experimental workflow for chalcone synthesis.

performance_comparison cluster_ewg Electron-Withdrawing Groups (Higher Yield) cluster_neutral Neutral cluster_edg Electron-Donating Groups (Lower Yield) 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Benzaldehyde Benzaldehyde 3-Nitrobenzaldehyde->Benzaldehyde Higher Reactivity p-Nitrobenzaldehyde p-Nitrobenzaldehyde p-Nitrobenzaldehyde->Benzaldehyde p-Chlorobenzaldehyde p-Chlorobenzaldehyde p-Chlorobenzaldehyde->Benzaldehyde p-Methylbenzaldehyde p-Methylbenzaldehyde Benzaldehyde->p-Methylbenzaldehyde Lower Reactivity p-Methoxybenzaldehyde p-Methoxybenzaldehyde Benzaldehyde->p-Methoxybenzaldehyde nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Nitro-Chalcone cluster_activation NF-κB Activation Stimulus e.g., TNF-α, IL-1β IKK IKK Complex Stimulus->IKK Nitro_Chalcone 3-Nitrobenzaldehyde -derived Chalcone Nitro_Chalcone->IKK Inhibits IκBα_P Phosphorylated IκBα IKK->IκBα_P Phosphorylation Ub Ubiquitination & Degradation IκBα_P->Ub IκBα_NFκB IκBα-p50-p65 (Inactive Complex) IκBα_NFκB->IκBα_P p50_p65 p50-p65 (Active NF-κB) Ub->p50_p65 Nucleus Nucleus p50_p65->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

References

Confirming the Molecular Weight of 3-Nitrochalcone: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in compound verification. This guide provides a comprehensive comparison of mass spectrometry and other analytical methods for confirming the molecular weight of 3-Nitrochalcone, a synthetic chalcone (B49325) derivative with potential therapeutic applications. We present a detailed analysis of its fragmentation pattern under mass spectrometry, alongside experimental protocols and a comparative overview of alternative techniques.

Mass Spectrometry for Molecular Weight Confirmation of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive and accurate method for determining the molecular weight of a compound and providing structural information through fragmentation analysis. The molecular weight of this compound (C₁₅H₁₁NO₃) is 253.25 g/mol .[1][2][3]

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, resulting in the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.

The National Institute of Standards and Technology (NIST) provides a reference EI mass spectrum for this compound.[1][2] The spectrum shows a prominent molecular ion peak at m/z 253, confirming the molecular weight of the compound.

Key Fragmentation Patterns of this compound under EI-MS:

A detailed analysis of the EI mass spectrum of this compound reveals a characteristic fragmentation pattern. The major fragments and their relative intensities are summarized in the table below.

m/zProposed Fragment IonRelative Intensity
253[M]⁺High
207[M - NO₂]⁺Moderate
178[M - C₆H₅]⁺Moderate
131[C₉H₇O]⁺High
105[C₆H₅CO]⁺High
77[C₆H₅]⁺High

Table 1: Key fragment ions of this compound in EI-MS.

A notable characteristic of the fragmentation of nitro-substituted chalcones is the absence of a significant [M-CO]⁺ peak, which is commonly observed in the mass spectra of other chalcones.[4] Instead, a prominent fragment at m/z 130 (assigned as C₉H₆O) has been reported as a common ion in the EI spectra of nitro-substituted chalcones.[4]

fragmentation_pathway M This compound (m/z 253) F1 [M - NO₂]⁺ (m/z 207) M->F1 - NO₂ F2 [M - C₆H₅]⁺ (m/z 178) M->F2 - C₆H₅ F3 [C₉H₇O]⁺ (m/z 131) M->F3 F4 [C₆H₅CO]⁺ (m/z 105) F2->F4 - C₂H₂ F5 [C₆H₅]⁺ (m/z 77) F4->F5 - CO

Figure 1: Proposed EI fragmentation pathway of this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a sample solution is sprayed through a charged capillary, generating protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻). Tandem mass spectrometry (MS/MS) can then be used to fragment these precursor ions and obtain further structural information.

Comparison with Alternative Molecular Weight Confirmation Techniques

While mass spectrometry is a premier technique for molecular weight determination, other methods can also be employed, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High accuracy, high sensitivity, provides structural information.Destructive technique, requires ionization.
Gel Permeation/Size Exclusion Chromatography (GPC/SEC) Separates molecules based on their hydrodynamic volume in solution.Can determine molecular weight distribution for polymers.Less accurate for small molecules, requires calibration with standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive.Lower sensitivity than MS, not ideal for direct molecular weight determination of unknowns.
Light Scattering Measures the intensity of light scattered by molecules in solution.Absolute method (no calibration needed), can determine size and shape.Requires pure samples, sensitive to dust and aggregates.
Osmometry Measures the osmotic pressure of a solution to determine the number-average molecular weight.Absolute method.Lower accuracy, limited to lower molecular weight compounds.

Table 2: Comparison of Mass Spectrometry with Alternative Molecular Weight Determination Techniques.

comparison_workflow cluster_MS Mass Spectrometry cluster_Alternatives Alternative Techniques MS High Accuracy & Sensitivity Struct Structural Info GPC GPC/SEC (Distribution) NMR NMR (Detailed Structure) LS Light Scattering (Absolute MW) Sample This compound Sample Sample->MS Sample->GPC Sample->NMR Sample->LS

Figure 2: Workflow for selecting a molecular weight confirmation technique.

Experimental Protocols

Sample Preparation for Mass Spectrometry

This compound should be dissolved in a suitable volatile solvent such as methanol, acetonitrile (B52724), or a mixture thereof, to a concentration of approximately 1 mg/mL. For ESI-MS, further dilution to the low µg/mL or ng/mL range is typically required.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • GC Column: A suitable capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 280 °C) at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 50-400.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol
  • Instrument: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizer Gas (Nitrogen) Pressure: 30 - 50 psi.

  • Drying Gas (Nitrogen) Flow: 5 - 10 L/min.

  • Drying Gas Temperature: 300 - 350 °C.

  • LC Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 1 - 5 µL.

  • MS/MS Analysis:

    • Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ at m/z 254.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Optimize by ramping the collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

    • Product Ion Scan: Scan for fragment ions in a suitable mass range (e.g., m/z 50-260).

References

Positional Isomerism Dictates Anti-inflammatory Potency in Nitrochalcones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data reveals that the substitution pattern of the nitro group on the chalcone (B49325) scaffold significantly influences its anti-inflammatory efficacy. Studies consistently demonstrate that ortho-substituted nitrochalcones exhibit superior anti-inflammatory activity compared to their meta and para isomers. This guide provides a detailed comparison of their biological effects, supported by experimental data and mechanistic insights for researchers and drug development professionals.

The strategic placement of a nitro group on the chalcone framework is a critical determinant of its ability to quell inflammation. A comparative analysis of ortho-, meta-, and para-nitrochalcones has shown a clear structure-activity relationship, with the ortho position conferring the most potent anti-inflammatory effects. This observation is supported by both in vivo and in vitro studies, which highlight the nuanced yet significant impact of isomeric variations on biological activity.

Comparative Anti-inflammatory Activity

Experimental evidence from animal models of inflammation provides a clear hierarchy of potency among the nitrochalcone isomers. In a carrageenan-induced rat paw edema model, a standard for assessing acute inflammation, the ortho-nitrochalcone demonstrated the most significant reduction in swelling. Similarly, in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, the ortho-substituted chalcones were found to be the most effective at mitigating the inflammatory response.

A study evaluating (E)-1-(2'-nitrophenyl)-3-phenylprop-2-en-1-one (2'-nitrochalcone), (E)-1-(3'-nitrophenyl)-3-phenylprop-2-en-1-one (3'-nitrochalcone), and (E)-1-(4'-nitrophenyl)-3-phenylprop-2-en-1-one (4'-nitrochalcone) in the carrageenan-induced paw edema model found that the ortho-substituted compound exhibited the highest maximal anti-inflammatory protective effect (MAPE).[1] In contrast, the para-substituted isomer showed the least potent effect.[1][2] Another study using the TPA-induced mouse ear edema model reported that nitrochalcones with the nitro group at the ortho position on either aromatic ring displayed the most pronounced anti-inflammatory effects.[3] Specifically, compounds with an ortho-nitro group on ring A or ring B showed inhibition percentages of 71.17% and 80.77%, respectively.[3]

CompoundPosition of Nitro GroupAnimal ModelDosageMaximum Anti-inflammatory Protective Effect (MAPE) / Inhibition (%)Reference
2'-NitrochalconeOrthoCarrageenan-induced rat paw edema200 mg/kgHighest MAPE[1]
3'-NitrochalconeMetaCarrageenan-induced rat paw edema200 mg/kgIntermediate MAPE[1]
4'-NitrochalconeParaCarrageenan-induced rat paw edema200 mg/kgSmallest MAPE[1]
Compound 2 (ortho on A)OrthoTPA-induced mouse ear edema1 mg/ear71.17 ± 1.66%[3]
Compound 5 (ortho on B)OrthoTPA-induced mouse ear edema1 mg/ear80.77 ± 2.82%[3]
Compound 4 (para on B)ParaTPA-induced mouse ear edema1 mg/ear58.25 ± 1.97%[3]
Compound 9 (ortho, meta)Ortho (A), Meta (B)TPA-induced mouse ear edema1 mg/ear61.08 ± 2.06%[3]

Mechanistic Insights into Anti-inflammatory Action

Chalcones, as a class of compounds, exert their anti-inflammatory effects through various mechanisms.[4] These include the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][5] Furthermore, chalcones have been shown to modulate inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[6][7] The NF-κB pathway is a central regulator of the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6] By inhibiting the activation of NF-κB, chalcones can effectively suppress the inflammatory cascade.[7] Some chalcone derivatives have also been found to down-regulate the production of nitric oxide (NO), another important inflammatory mediator, by inhibiting the expression of inducible nitric oxide synthase (iNOS).[8][9]

While the precise comparative mechanisms for the nitrochalcone isomers are still under investigation, the superior activity of the ortho isomer suggests that its specific stereochemistry may allow for more favorable interactions with the active sites of target enzymes or key proteins within inflammatory signaling pathways. Molecular docking studies have suggested that the position of the nitro group influences the binding affinity to enzymes like COX-1 and COX-2.[3]

inflammation_pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway iNOS iNOS Expression NFkB_pathway->iNOS COX2 COX-2 Expression NFkB_pathway->COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Pro_inflammatory_Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation NO->Inflammation PGs->Inflammation Nitrochalcones Nitrochalcones Nitrochalcones->NFkB_pathway Inhibition Nitrochalcones->iNOS Inhibition Nitrochalcones->COX2 Inhibition

Figure 1. General mechanism of anti-inflammatory action of nitrochalcones.

Experimental Protocols

The synthesis and evaluation of the anti-inflammatory activity of nitrochalcones typically follow established methodologies.

Synthesis of Nitrochalcones (Claisen-Schmidt Condensation)

The ortho, meta, and para nitrochalcones are synthesized via a base-catalyzed Claisen-Schmidt condensation reaction.[10]

  • Preparation of Reactants: A solution of sodium hydroxide (B78521) is prepared in water and cooled in an ice bath. Ethanol is then slowly added.

  • Reaction Initiation: The respective nitroacetophenone (ortho, meta, or para) is added to the cooled solution, followed by the slow addition of benzaldehyde.

  • Reaction Progression: The reaction mixture is stirred mechanically at room temperature for a specified duration (e.g., 2 hours).

  • Product Isolation: The mixture is then cooled to 0°C for an extended period (e.g., 24 hours) to facilitate precipitation.

  • Purification: The resulting solid product is filtered, washed with cold water, and recrystallized from a suitable solvent mixture (e.g., dichloromethane/ethanol) to yield the purified nitrochalcone.[10]

synthesis_workflow start Start reactants Nitroacetophenone + Benzaldehyde start->reactants reaction Claisen-Schmidt Condensation reactants->reaction base NaOH / EtOH base->reaction precipitation Cooling & Precipitation reaction->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization product Purified Nitrochalcone recrystallization->product end End product->end

Figure 2. General workflow for the synthesis of nitrochalcones.

In Vivo Anti-inflammatory Activity Assessment

Carrageenan-Induced Rat Paw Edema Model:

  • Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds (ortho, meta, and para nitrochalcones), a reference drug (e.g., meloxicam), and a vehicle control are administered orally or intraperitoneally to different groups of rats.[1]

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

  • Measurement of Edema: The paw volume is measured at various time points (e.g., hourly for up to 7 hours) using a plethysmometer.[1]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The area under the time-course curve (AUC) for the maximal anti-inflammatory protective effect (MAPE) is also determined to compare the overall activity.[1]

TPA-Induced Mouse Ear Edema Model:

  • Animal Acclimatization: Male CD-1 mice are used for this model.

  • Induction and Treatment: A solution of TPA in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The test compounds or a reference drug (e.g., indomethacin) are co-administered with the TPA.[3]

  • Edema Measurement: After a set period (e.g., 6 hours), the mice are euthanized, and a circular section of both the treated (right) and untreated (left) ears is collected using a punch. The weight of the ear punches is measured.

  • Data Analysis: The difference in weight between the right and left ear punches is calculated as a measure of the edema. The percentage of inhibition of edema is then determined for each treatment group compared to the control group.[3]

References

Confirming the Stereochemistry of 3-Nitrochalcone: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for confirming the stereochemistry of 3-Nitrochalcone, a synthetic compound with significant interest in medicinal chemistry.

The unambiguous assignment of stereochemistry is a critical step in chemical synthesis and drug discovery, as different stereoisomers can exhibit vastly different biological activities. For chalcones, which possess a reactive α,β-unsaturated carbonyl system, the E/Z configuration of the double bond is of particular importance. While X-ray crystallography stands as the gold standard for structural elucidation, other spectroscopic techniques offer valuable and often more accessible means of stereochemical confirmation.

Unambiguous Structure Determination with Single-Crystal X-ray Diffraction

Below is a comparison of crystallographic data for two isomers of this compound, demonstrating the level of detail provided by this technique.

Parameter(E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one[1](E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one[2]
Formula C₁₅H₁₁NO₃C₁₅H₁₁NO₃
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 5.4092(2)6.2139 (10)
b (Å) 23.9605(8)13.159 (2)
c (Å) 9.4887(3)14.450 (3)
β (˚) 96.080(1)92.106 (3)
Volume (ų) 1222.89(7)1180.8 (3)
Z 44
Temperature (K) 173(2)93
R-factor 0.03580.037

Table 1: Comparison of Crystallographic Data for this compound Isomers.

The data clearly defines the unit cell dimensions and symmetry, providing a solid foundation for understanding the crystal packing and intermolecular interactions. The low R-factor in both cases indicates a high-quality structural refinement.

Alternative Methods: Spectroscopic Corroboration

While X-ray crystallography is definitive, obtaining suitable crystals can be a significant hurdle. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer a powerful and routine alternative for determining the stereochemistry of chalcones.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is a primary tool for elucidating the stereochemistry of the α,β-unsaturated system in chalcones. The coupling constant (J) between the vinylic protons (Hα and Hβ) is diagnostic of the double bond geometry. For the trans or (E)-isomer, the coupling constant is typically in the range of 15-18 Hz, while the cis or (Z)-isomer exhibits a smaller coupling constant, usually between 10-12 Hz.

For 3-Nitro-trans-chalcone, the following ¹H NMR data confirms the (E)-stereochemistry:

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Hα, Hβ7.67 - 7.82Doublet15.6

Table 2: Key ¹H NMR Data for (E)-3-Nitrochalcone confirming the trans-configuration.[3]

The observed coupling constant of 15.6 Hz is unequivocally indicative of a trans relationship between the two vinylic protons, thus confirming the (E)-stereochemistry of the this compound.[3][4]

Other Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group (C=O) of the enone system, typically around 1650-1670 cm⁻¹. The C=C stretching vibration of the double bond is also observable.[4]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₅H₁₁NO₃), the expected molecular ion peak would be at m/z 253.25.[5][6]

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction between 3-nitrobenzaldehyde (B41214) and acetophenone (B1666503) in the presence of a base.[7]

Materials:

  • 3-Nitrobenzaldehyde

  • Acetophenone

  • Ethanol (B145695)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Ice

Procedure:

  • Dissolve 3-nitrobenzaldehyde and acetophenone in ethanol in a flask with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add the 10% aqueous NaOH solution dropwise to the stirred mixture.

  • Continue stirring in the ice bath for a specified time until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure crystals of this compound.

Single-Crystal Growth for X-ray Diffraction

Growing single crystals of sufficient quality for XRD analysis is a critical step. The slow evaporation method is a common and effective technique for chalcone (B49325) derivatives.[8]

Materials:

  • Purified this compound

  • A suitable solvent (e.g., ethanol, acetone)

  • A clean vial or beaker

  • A cover with small perforations (e.g., parafilm with pinholes)

Procedure:

  • Prepare a saturated or near-saturated solution of purified this compound in the chosen solvent at room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with the perforated cover to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

  • Once crystals of suitable size and quality have formed, they can be carefully harvested for XRD analysis.

Workflow for Stereochemical Confirmation

The following diagram illustrates the logical workflow for confirming the stereochemistry of this compound, from synthesis to final structural elucidation.

G Workflow for Stereochemical Confirmation of this compound cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_data Data Interpretation synthesis Claisen-Schmidt Condensation purification Recrystallization synthesis->purification nmr ¹H NMR Spectroscopy purification->nmr crystal_growth Crystal Growth purification->crystal_growth nmr_data Confirm (E)-isomer (J ≈ 16 Hz) nmr->nmr_data xrd Single-Crystal X-ray Diffraction xrd_data Definitive 3D Structure xrd->xrd_data crystal_growth->xrd

Caption: Experimental workflow for this compound stereochemistry confirmation.

References

Unveiling the Potency of 3-Nitrochalcone: A Comparative Analysis of its Biological Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the cytotoxic and anti-inflammatory prowess of 3-Nitrochalcone and its derivatives. This report synthesizes experimental data to offer a comparative perspective on its efficacy against various cell lines and alternative compounds, providing detailed experimental protocols and visualizing key signaling pathways.

Introduction

Chalcones, a class of organic compounds belonging to the flavonoid family, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] Among these, this compound and its derivatives have emerged as particularly promising therapeutic candidates. This guide provides a cross-validation of the biological activity of this compound in different cell lines, presenting a comparative analysis of its performance with other agents, supported by experimental data.

Data Presentation: A Quantitative Comparison

The efficacy of this compound and its derivatives has been quantified across various cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). The following tables summarize these findings, offering a clear comparison of cytotoxic activities.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
Compound/DerivativeCancer Cell LineIC50 Value (µM)Exposure Time (h)Assay MethodReference
Benzofuran (B130515) ring-linked 3-nitrophenyl chalcone (B49325)HCT-116 (Colon Cancer)1.7148SRB[4][5]
HT-29 (Colon Cancer)7.7648SRB[4][5]
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)KYSE-450 (Esophageal Cancer)4.97Not SpecifiedCCK-8[6]
Eca-109 (Esophageal Cancer)9.43Not SpecifiedCCK-8[6]
Nitrochalcone derivative (NCD)Rhabdomyosarcoma (RMS)2.117 (µg/ml)Not SpecifiedMTT[1][2]
Table 2: Comparative Cytotoxicity with Standard Anticancer Drugs
Cell LineCompoundIC50 ValueReference
Rhabdomyosarcoma (RMS)Nitrochalcone derivative (NCD)2.117 µg/ml[1][2]
Doxorubicin (DOX)0.553 µg/ml[1][2]
Methotrexate (MTX)0.8708 µg/ml[1][2]

Mechanism of Action: Inducing Cancer Cell Death

The anticancer activity of this compound derivatives is primarily attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

Apoptosis Induction

Studies have shown that these compounds trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[4][5] In colon cancer cells, a benzofuran ring-linked 3-nitrophenyl chalcone derivative was found to activate DR-4-mediated apoptosis at the cell membrane and BCL-2-mediated apoptosis intracellularly.[4][5] This is further corroborated by the upregulation of pro-apoptotic proteins such as cleaved PARP and cleaved caspase-3.[6]

Cell Cycle Arrest

Flow cytometry analysis has revealed that this compound derivatives can arrest the cell cycle at different phases. For instance, treatment of colon cancer cells (HCT-116 and HT-29) with a 3-nitrophenyl chalcone derivative led to a statistically significant arrest at the G0/G1 phase.[4][5][7] In other cancer models, chalcone derivatives have been shown to induce G2/M phase arrest.[8]

Inhibition of Cell Migration and Colony Formation

Beyond inducing cell death, this compound derivatives also exhibit the potential to inhibit the metastatic spread of cancer. In colon cancer cell lines, a dose-dependent inhibition of cell migration and colony formation was observed at concentrations as low as 1.56 µM.[4][5]

Role of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) appears to be a key mechanism for the anti-tumor effects of some nitrochalcone derivatives. The compound Ch-19 was found to markedly elevate ROS levels in esophageal cancer cells in a dose-dependent manner.[6] This increase in intracellular ROS can lead to DNA damage and trigger apoptosis.

Anti-inflammatory Activity

In addition to their anticancer properties, nitrochalcones have demonstrated significant anti-inflammatory effects. In a carrageenan-induced edema model in rats, nitro-substituted chalcones showed a protective effect.[9][10] The proposed mechanism for this activity is the inhibition of inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Sulforhodamine B (SRB) Assay for Cell Viability

This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 hours).[4][5]

  • Cell Fixation: Gently add cold 10% (wt/vol) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[12]

  • Staining: Wash the plates with water and air dry. Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[12]

Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the compound for a specified duration (e.g., 24 hours).[6]

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.[6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest them as described for the apoptosis assay.[7]

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend them in a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[14]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspases, PARP, Bcl-2 family proteins) overnight at 4°C. Following washes, incubate with an appropriate HRP-conjugated secondary antibody.[14]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death Receptor (DR4) Death Receptor (DR4) This compound->Death Receptor (DR4) activates Caspase-8 Caspase-8 Death Receptor (DR4)->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Apoptosis_Extrinsic Apoptosis Caspase-3->Apoptosis_Extrinsic 3-Nitrochalcone_int This compound Bcl-2 Bcl-2 3-Nitrochalcone_int->Bcl-2 inhibits Mitochondrion Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3_int Caspase-3 Caspase-9->Caspase-3_int activates Apoptosis_Intrinsic Apoptosis Caspase-3_int->Apoptosis_Intrinsic

Caption: Apoptotic pathways induced by this compound.

cluster_cell_cycle Cell Cycle Analysis Workflow start Cell Culture & Treatment harvest Cell Harvesting start->harvest fix Fixation (70% Ethanol) harvest->fix stain PI/RNase Staining fix->stain flow Flow Cytometry Analysis stain->flow analysis Data Analysis (Cell Cycle Phases) flow->analysis

Caption: Experimental workflow for cell cycle analysis.

cluster_ros ROS-Mediated Apoptosis nitrochalcone Nitrochalcone (e.g., Ch-19) ros Increased Intracellular ROS nitrochalcone->ros stress Oxidative Stress ros->stress damage DNA Damage stress->damage apoptosis Apoptosis damage->apoptosis

Caption: ROS-mediated signaling pathway.

Conclusion

The collective evidence strongly supports the potential of this compound and its derivatives as valuable scaffolds for the development of novel anticancer and anti-inflammatory agents. Their ability to selectively target cancer cells, induce apoptosis through multiple pathways, arrest the cell cycle, and inhibit metastasis underscores their therapeutic promise. Furthermore, their anti-inflammatory properties suggest a broader range of potential applications. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of these promising compounds into clinical realities. Further investigations, including in vivo studies and exploration of a wider range of cell lines, are warranted to fully elucidate their therapeutic potential and mechanism of action.

References

Unveiling Molecular Interactions: A Comparative Docking Study of Nitrochalcone Isomers with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding affinities and interaction patterns of nitrochalcone isomers reveals the critical role of nitro group positioning in determining their potential as therapeutic agents. This guide provides a comparative analysis of their docking performance against key protein targets implicated in inflammation and cancer, supported by detailed experimental protocols and pathway visualizations.

Researchers in drug discovery and development are constantly seeking to understand the structure-activity relationships that govern the efficacy of potential drug candidates. Nitrochalcones, a class of organic compounds with a characteristic 1,3-diphenyl-2-propen-1-one backbone and a nitro functional group, have garnered significant interest for their diverse biological activities, including anti-inflammatory and anticancer properties. The specific placement of the electron-withdrawing nitro group on the aromatic rings can dramatically influence their interaction with protein targets. This guide offers a comparative overview of in silico docking studies of various nitrochalcone isomers against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), endothelial nitric oxide synthase (eNOS), vascular endothelial growth factor receptor 2 (VEGFR-2), and p38α mitogen-activated protein kinase (p38α MAPK).

Comparative Docking Performance of Nitrochalcone Isomers

The binding affinity of a ligand to its protein target is a crucial indicator of its potential biological activity. Molecular docking simulations predict this affinity, typically represented by a docking score or binding energy, where a more negative value indicates a stronger interaction. The following tables summarize the comparative docking scores of a series of nitrochalcone isomers against various protein targets.

Anti-inflammatory Targets: COX-1, COX-2, and eNOS

A study on the effect of the nitro group's position on the anti-inflammatory and vasorelaxant activities of chalcones provided a direct comparison of several isomers.[1] The docking studies were performed with the COX-1 (PDB: 3KK6), COX-2 (PDB: 3LN1), and eNOS (PDB: 4D1O) enzymes.[1]

CompoundNitro Group Position (Ring A - Ring B)Docking Score (kcal/mol) vs. COX-1Docking Score (kcal/mol) vs. COX-2Docking Score (kcal/mol) vs. eNOS
Chalcone (B49325) 1 No Nitro Group-7.5-8.2-6.5
Compound 2 ortho - No Group-8.0-9.3Not Reported
Compound 5 No Group - ortho-7.8-8.5Not Reported
Compound 7 No Group - paraNot ReportedNot Reported-6.5
Compound 9 ortho - meta-7.7-8.7Not Reported

Data sourced from "Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking".[1]

The results indicate that the presence and position of the nitro group significantly influence binding affinity. For instance, compound 2, with a nitro group at the ortho position of ring A, exhibited the strongest binding affinity for both COX-1 and COX-2.[1]

Anticancer and Angiogenesis Targets: VEGFR-2 and p38α MAPK

VEGFR-2: A study on 4-phenylurea chalcones as VEGFR-2 inhibitors reported the binding free energies of several derivatives. For example, sorafenib, a known VEGFR-2 inhibitor, showed a binding affinity of -10.230 kcal/mol.[2] Another study on quinolyl-thienyl chalcones identified compounds with significant in vitro VEGFR-2 kinase inhibitory activity (IC50: 73.41nM for compound 19).[3]

p38α MAPK: Research on miscellaneous chalcones as p38α MAPK inhibitors identified compounds with potent inhibitory activity. For instance, compounds 3a and 6 inhibited p38α MAPK with IC50 values of 0.1462±0.0063 and 0.4356±0.0189 µM, respectively.[4] Molecular docking studies confirmed the high compatibility of these compounds with the p38α MAPK binding site.[4][5]

Experimental Protocols

A standardized and rigorous experimental protocol is essential for obtaining reliable and reproducible molecular docking results. The following is a generalized methodology for performing comparative docking studies of nitrochalcone isomers.

Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structures of the target proteins (e.g., COX-1, COX-2, eNOS, VEGFR-2, p38α MAPK) are retrieved from the Protein Data Bank (PDB).

    • Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

    • The protein structure is then energy minimized to relieve any steric clashes and optimize its geometry.

  • Ligand Preparation:

    • The 2D structures of the nitrochalcone isomers are drawn using a chemical drawing tool like ChemDraw.

    • The 2D structures are converted to 3D structures and their energy is minimized using a suitable force field (e.g., MMFF94).

    • The final 3D structures of the ligands are saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

  • Docking Simulation using AutoDock Vina:

    • Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the entire binding pocket.

    • Docking Execution: AutoDock Vina is used to perform the docking calculations. The software explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.

    • Output Analysis: The docking results are generated as a series of binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Docking Results:

    • Binding Affinity Evaluation: The docking scores are used to compare the binding affinities of the different nitrochalcone isomers for the target protein.

    • Interaction Analysis: The best-docked poses are visualized using molecular visualization software (e.g., PyMOL, Discovery Studio) to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.

Visualization of Signaling Pathways and Experimental Workflow

Understanding the biological context of the protein targets is crucial for interpreting the significance of the docking results. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for a comparative docking study.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output protein_prep Protein Preparation (from PDB) grid_def Grid Box Definition protein_prep->grid_def ligand_prep Ligand Preparation (Nitrochalcone Isomers) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_def->docking analysis Analysis of Results docking->analysis binding_affinity Binding Affinity (Docking Scores) analysis->binding_affinity interaction_analysis Interaction Analysis (Binding Poses) analysis->interaction_analysis

A typical experimental workflow for a comparative molecular docking study.

cox2_pathway stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) membrane Cell Membrane pla2 Phospholipase A2 (PLA2) aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation

Simplified COX-2 signaling pathway in inflammation.

enos_pathway stimuli Stimuli (e.g., Shear Stress, VEGF, Acetylcholine) receptor Receptor Activation stimuli->receptor pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt enos eNOS (inactive) pi3k_akt->enos enos_active eNOS (active) enos->enos_active Phosphorylation no Nitric Oxide (NO) enos_active->no l_arginine L-Arginine l_arginine->enos_active sgc Soluble Guanylate Cyclase (sGC) no->sgc cgmp cGMP sgc->cgmp vasodilation Vasodilation cgmp->vasodilation

Simplified eNOS signaling pathway leading to vasodilation.

vegfr2_pathway vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 dimerization Receptor Dimerization & Autophosphorylation vegfr2->dimerization plc_gamma PLCγ Pathway dimerization->plc_gamma pi3k_akt PI3K/Akt Pathway dimerization->pi3k_akt ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway dimerization->ras_raf_mek_erk migration Cell Migration plc_gamma->migration survival Cell Survival pi3k_akt->survival proliferation Cell Proliferation ras_raf_mek_erk->proliferation angiogenesis Angiogenesis proliferation->angiogenesis survival->angiogenesis migration->angiogenesis

Simplified VEGFR-2 signaling pathway in angiogenesis.

p38_mapk_pathway stress Cellular Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38_mapk p38 MAPK mapkk->p38_mapk substrates Downstream Substrates (e.g., Transcription Factors, Kinases) p38_mapk->substrates response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) substrates->response

Simplified p38 MAPK signaling pathway.

References

Safety Operating Guide

Proper Disposal of 3-Nitrochalcone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Disposal of 3-Nitrochalcone (B1353257)

The proper disposal of this compound, a yellow crystalline solid utilized in organic synthesis and as a potential intermediate in pharmaceutical and agrochemical development, is imperative for laboratory safety and environmental protection.[1] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the compound's hazardous properties.

Hazard Profile and Disposal Summary

All personnel handling this compound must be thoroughly familiar with its hazard profile to ensure safe management and disposal. It is classified as a skin and eye irritant and may cause respiratory irritation.[2][3] Ingestion or inhalation may also be harmful.[4] The following table summarizes the key hazard classifications and disposal recommendations for this compound.

ParameterInformationReference
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][3]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant.[2][3][5]
Primary Disposal Route Dispose of contents/container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[2][5]
Incompatibilities Strong oxidizing agents.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste transfer.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:

  • Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[4]

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[4]

  • A lab coat or other protective clothing.[4]

  • If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[4]

2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[5]

  • Solid Waste:

    • Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.), in a designated, clearly labeled, and compatible hazardous waste container.[6]

    • Do not mix solid waste with liquid waste.[6]

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect the solution in a labeled, sealed, and compatible hazardous waste container.[5]

    • Do not mix with other incompatible waste streams, such as strong oxidizing agents.[4][5]

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a puncture-proof sharps container designated for hazardous chemical waste.[5]

3. Waste Container Management:

  • Container Selection: Use containers made of material that does not react with or absorb the contents and have a leak-proof, screw-on cap.[6][7] If possible, use the original container.[8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) office.[9]

  • Storage:

    • Store waste containers in a designated "Satellite Accumulation Area" (SAA).[7]

    • Keep containers securely capped except when adding waste.[6]

    • Place containers in secondary containment to capture any potential spills or leaks.[6]

    • Segregate this compound waste from incompatible materials, particularly strong oxidizing agents.[4][7]

4. Spill Management:

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.[5]

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[5]

  • Containment and Cleanup:

    • For solid spills, vacuum or sweep up the material and place it into a suitable disposal container, avoiding the generation of dust.[4]

    • Collect all contaminated materials (absorbent, cleaning cloths, etc.) and place them in the designated hazardous waste container.[5]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[5]

  • Do not attempt to treat or dispose of this compound waste through standard laboratory drains or as regular trash.[5][10] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste under US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[4][11]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: This compound Waste Generated BB BB A->BB B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Segregate Waste D Solid Waste (Powder, Contaminated PPE) C->D E Liquid Waste (Solutions) C->E F Contaminated Sharps C->F G Place in Labeled, Compatible Hazardous Waste Container D->G E->G H Place in Puncture-Proof Sharps Container F->H I Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment G->I II II H->II J Contact EHS for Waste Pickup K End: Proper Disposal by Licensed Facility J->K BB->C II->J

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Nitrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3-Nitrochalcone in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel and the integrity of your research.

This compound, a yellow crystalline powder, is a valuable compound in organic synthesis and medicinal chemistry research.[1] While its toxicological properties have not been fully investigated, available data indicates that it can cause skin, eye, and respiratory irritation.[2][3][4] Therefore, cautious handling and adherence to strict safety protocols are paramount.

Hazard Identification and Classification

Different suppliers provide varying hazard classifications for this compound. To ensure the highest level of safety, it is prudent to adopt a conservative approach and handle the compound as a hazardous substance.

Hazard StatementGHS ClassificationSource
Causes skin irritationH315[3][4][5]
Causes serious eye irritationH319[3][4]
May cause respiratory irritationH335[3][4]
Not a hazardous substance or mixture-[6]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment must be worn at all times when handling this compound.

PPE ComponentSpecificationStandard
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) inspected prior to use.EU Directive 89/686/EEC, EN 374
Eye Protection Tightly fitting safety goggles with side-shields.OSHA 29 CFR 1910.133, European Standard EN166
Skin and Body Protection Impervious, long-sleeved gown that closes in the back; closed-cuff (elastic or knit).-
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.OSHA 29 CFR 1910.134, European Standard EN 149
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from receipt to use.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3]

    • Store away from incompatible materials, such as strong oxidizing agents.[2][6]

  • Preparation and Handling:

    • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[2][3]

    • Use non-sparking tools to prevent ignition.[3]

    • Avoid breathing dust and contact with skin and eyes.[2][3]

    • An eyewash station and safety shower must be readily accessible in the work area.[2]

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.[2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2][3] Seek immediate medical attention.[2][3]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste material by vacuuming or sweeping and place it into a suitable, labeled, and closed container for disposal.[2][3]

    • Avoid generating dust during cleanup.[2]

  • Disposal Method:

    • Dispose of the chemical waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]

    • Do not allow the chemical to enter drains or sewer systems.[3][7]

  • Container Disposal:

    • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]

    • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]

Experimental Workflow

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures start Receive & Inspect This compound storage Store in Cool, Dry, Well-Ventilated Area start->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh/Measure Compound fume_hood->weigh experiment Perform Experiment weigh->experiment spill Spill Response weigh->spill exposure Exposure Response weigh->exposure decontaminate Decontaminate Work Area experiment->decontaminate waste Collect Waste in Labeled Container decontaminate->waste dispose Dispose via Licensed Chemical Waste Vendor waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.